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  • Product: 3-Chloro-2-methyl-5-nitrobenzoic acid
  • CAS: 1227268-71-4

Core Science & Biosynthesis

Foundational

3-Chloro-2-methyl-5-nitrobenzoic Acid: A Comprehensive Technical Guide on Properties, Regioselective Synthesis, and Downstream Applications

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, mechanistic synthetic causality, and chemoselective derivatization protocols. Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, mechanistic synthetic causality, and chemoselective derivatization protocols.

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized benzoic acid derivatives serve as critical scaffolds for the synthesis of complex active pharmaceutical ingredients (APIs). 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) is a prime example of a densely substituted, multi-functional building block. Featuring three distinct functional groups (chloro, methyl, and nitro) arranged around a benzoic acid core, this compound provides orthogonal reactivity vectors essential for synthesizing advanced therapeutics, including nonsense mutation readthrough agents[1] and isoindolinone-based compounds[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and field-proven, self-validating protocols for its chemoselective derivatization.

Physicochemical & Structural Profiling

Understanding the electronic and steric environment of 3-chloro-2-methyl-5-nitrobenzoic acid is paramount for predicting its behavior in subsequent coupling or reduction reactions. The presence of the strongly electron-withdrawing nitro group at the 5-position, coupled with the inductive electron withdrawal of the 3-chloro substituent, significantly increases the electrophilicity of the aromatic ring while lowering the pKa of the carboxylic acid relative to unsubstituted benzoic acid.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for reaction design and analytical tracking[3]:

PropertyValue / Specification
Chemical Name 3-Chloro-2-methyl-5-nitrobenzoic acid
CAS Registry Number 1227268-71-4
Molecular Formula C8H6ClNO4
Molecular Weight 215.59 g/mol
Canonical SMILES CC1C(Cl)=CC(=CC=1C(O)=O)=O
InChI Key SSIJDUSQILUHCN-UHFFFAOYSA-N
Calculated LogP 2.25
Physical Form Powder or crystals (White to pale yellow)
Standard Purity ≥ 97% - 98%
Storage Conditions Room temperature, sealed in a dry, well-ventilated area

Regioselective Synthesis: Mechanistic Causality

The primary industrial and laboratory-scale route to 3-chloro-2-methyl-5-nitrobenzoic acid is the direct electrophilic aromatic nitration of 3-chloro-2-methylbenzoic acid[1].

The Causality of Regioselectivity

The success of this synthesis relies entirely on the synergistic directing effects of the existing substituents on the aromatic ring:

  • Methyl Group (C2): Weakly activating, ortho/para-directing. It strongly directs incoming electrophiles to the C5 position (para to the methyl).

  • Carboxylic Acid (C1): Strongly deactivating, meta-directing. It directs incoming electrophiles to the C3 and C5 positions. (C3 is already occupied by chlorine).

  • Chloro Group (C3): Deactivating via inductive effect, but ortho/para-directing via resonance.

Because the C5 position is simultaneously para to the methyl group and meta to the carboxylic acid, it represents the most nucleophilic site on the otherwise deactivated ring. Consequently, the nitronium ion ( NO2+​ ) attacks almost exclusively at C5.

Nitration SM 3-Chloro-2-methylbenzoic acid (Starting Material) Nitronium Nitronium Ion (NO2+) Generation in H2SO4 SM->Nitronium H2SO4 / HNO3 -10°C Sigma Sigma Complex Formation at C5 Position Nitronium->Sigma Electrophilic Attack Product 3-Chloro-2-methyl-5-nitrobenzoic acid (Target API Intermediate) Sigma->Product Deprotonation

Fig 1. Regioselective electrophilic aromatic nitration pathway at the C5 position.

Self-Validating Protocol: Electrophilic Nitration

This protocol is engineered to prevent over-nitration and oxidative degradation of the benzylic methyl group, a common side reaction if thermal control is lost[1].

Reagents:

  • 3-Chloro-2-methylbenzoic acid (1.00 eq, e.g., 10.0 g, 58.6 mmol)

  • Concentrated Sulfuric Acid ( H2​SO4​ , 50.0 mL)

  • Fuming Nitric Acid ( HNO3​ , 1.10 eq, e.g., 2.99 mL, 64.5 mmol)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 3-chloro-2-methylbenzoic acid in concentrated H2​SO4​ in a multi-neck round-bottom flask equipped with a mechanical stirrer and an internal thermocouple.

  • Cryogenic Control: Cool the reaction vessel to strictly -10 °C using a dry ice/acetone or ethylene glycol/water cooling bath. Causality: Temperatures above 0 °C will lead to the oxidation of the C2-methyl group to a secondary carboxylic acid.

  • Electrophile Addition: Add HNO3​ dropwise over 30 minutes, maintaining the internal temperature at or below -10 °C.

  • In-Process Control (IPC) Validation: After 1 hour of stirring at -10 °C, quench a 50 µL aliquot into 1 mL of ice water. Extract with ethyl acetate and analyze via LC-MS. The system is validated to proceed when the starting material peak is <1% Area Under Curve (AUC).

  • Quench and Isolation: Pour the bulk reaction mixture slowly into 200 mL of vigorously stirred crushed ice. Causality: The massive aqueous dilution halts the nitration and forces the precipitation of the highly hydrophobic product.

  • Filtration: Collect the resulting precipitate via vacuum filtration, wash extensively with cold deionized water until the filtrate reaches pH > 4, and dry under high vacuum.

Downstream Applications: Chemoselective Derivatization

In drug discovery, 3-chloro-2-methyl-5-nitrobenzoic acid is frequently utilized to synthesize GSPT1 degraders and agents targeting premature termination codons (nonsense mutations)[1]. To integrate this scaffold into larger macrocycles or isoindolinone frameworks[2], the carboxylic acid must often be reduced to a benzyl alcohol without disturbing the sensitive nitro or chloro groups.

The Causality of Chemoselective Reduction

Standard harsh reducing agents, such as Lithium Aluminum Hydride ( LiAlH4​ ), will indiscriminately reduce the nitro group to an azo or amine derivative and may trigger reductive dechlorination. To achieve strict chemoselectivity, Borane Dimethyl Sulfide (BMS) is utilized[2]. Borane is a highly electrophilic reducing agent that selectively coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, facilitating hydride transfer while leaving the electron-deficient nitro group untouched.

Reduction SM 3-Chloro-2-methyl-5-nitrobenzoic acid Reagent Borane Dimethyl Sulfide (BMS) in THF (0°C to RT) SM->Reagent Process Chemoselective Carboxyl Reduction (Nitro & Chloro groups preserved) Reagent->Process Product (3-Chloro-2-methyl-5-nitrophenyl)methanol Process->Product

Fig 2. Chemoselective reduction workflow utilizing Borane Dimethyl Sulfide.

Self-Validating Protocol: Borane Reduction to Benzyl Alcohol

Reagents:

  • 3-Chloro-2-methyl-5-nitrobenzoic acid (1.00 eq, e.g., 14.0 g, 64.9 mmol)

  • Anhydrous Tetrahydrofuran (THF, 100 mL)

  • Borane Dimethyl Sulfide complex (BMS, 10.0 M, 2.00 eq, 13.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Purge a dry flask with Argon or N2​ . Dissolve the starting material in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Add the BMS complex dropwise via syringe.

  • Physical Validation (Self-Validation Step 1): Observe immediate hydrogen gas evolution (bubbling). Causality: This bubbling is the physical validation of the borane-acid complexation and the release of H2​ gas. If bubbling does not occur, the THF is likely wet, and the borane has been quenched by water.

  • Reaction Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Chromatographic Validation (Self-Validation Step 2): Perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (7:3). The reaction is complete when the UV-active baseline spot (carboxylic acid) is entirely consumed, replaced by a higher Rf​ spot (the alcohol).

  • Quenching: Carefully quench the excess borane by the dropwise addition of methanol at 0 °C until effervescence ceases, followed by solvent evaporation under reduced pressure to yield (3-chloro-2-methyl-5-nitrophenyl)methanol[2].

References

  • Google Patents (US20240216355A1).
  • Google Patents (WO2021069705A1).Isoindolinone compounds.

Sources

Exploratory

3-Chloro-2-methyl-5-nitrobenzoic acid CAS number

Technical Whitepaper: 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS 1227268-71-4) – Synthesis, Characterization, and Utility in Targeted Protein Degradation Executive Summary While seemingly a simple substituted benzoic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS 1227268-71-4) – Synthesis, Characterization, and Utility in Targeted Protein Degradation

Executive Summary

While seemingly a simple substituted benzoic acid, 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS 1227268-71-4) has emerged as a critical, highly-functionalized building block in modern medicinal chemistry. Its specific substitution pattern provides the precise steric and electronic topography required for synthesizing advanced molecular glues and Proteolysis Targeting Chimeras (PROTACs). This guide details the physicochemical properties, regioselective synthesis, and downstream pharmaceutical applications of this essential intermediate.

Chemical Identity & Physicochemical Topography

Understanding the baseline physical properties of this compound is critical for optimizing reaction conditions, particularly regarding solubility and thermal stability during scale-up[1].

PropertyValue
IUPAC Name 3-Chloro-2-methyl-5-nitrobenzoic acid
CAS Registry Number 1227268-71-4
Molecular Formula C8H6ClNO4
Molecular Weight 215.59 g/mol
Physical State Powder or crystals (typically pale yellow to white)
Standard Purity ≥97% - 98%
InChI Key SSIJDUSQILUHCN-UHFFFAOYSA-N
Storage Conditions Room temperature, sealed in a dry, well-ventilated area

Regioselective Synthesis: Mechanistic Causality & Protocol

The synthesis of 3-chloro-2-methyl-5-nitrobenzoic acid is a textbook example of synergistic directing effects in electrophilic aromatic substitution (EAS). The starting material, 3-chloro-2-methylbenzoic acid, presents a highly substituted aromatic ring where the regiochemistry of the incoming nitronium ion ( NO2+​ ) must be strictly controlled [2].

Causality of Regiochemistry:

  • Carboxyl (-COOH) at C1: Strongly deactivating and meta-directing (favors C3 and C5).

  • Methyl (-CH3) at C2: Weakly activating and ortho/para-directing (favors C5, as C1 and C3 are sterically blocked).

  • Chloro (-Cl) at C3: Deactivating but ortho/para-directing. Because C5 is simultaneously meta to the carboxyl group and para to the methyl group, it is the most electronically favored and sterically accessible site for nitration.

Self-Validating Experimental Protocol

The following step-by-step methodology incorporates built-in validation checks to ensure process integrity [2].

Step 1: Preparation of the Nitrating Mixture

  • Action: Dissolve 3-chloro-2-methylbenzoic acid (1.0 eq, e.g., 10.0 g) in concentrated sulfuric acid ( H2​SO4​ , 5.0 volumes) acting as both solvent and catalyst.

  • Validation Check: Complete dissolution must yield a clear, viscous solution. Any undissolved particulate indicates insufficient agitation, which will cause localized exothermic hot spots during nitration.

Step 2: Electrophilic Aromatic Substitution

  • Action: Cool the solution to strictly -10°C using an ice-salt or dry ice-acetone bath. Add nitric acid ( HNO3​ , 1.1 eq) dropwise.

  • Mechanistic Causality: The dropwise addition ensures the internal temperature does not exceed -5°C. Maintaining sub-zero temperatures is critical to prevent the strongly oxidizing acidic mixture from oxidizing the benzylic methyl group into a second carboxylic acid, and to prevent over-nitration.

Step 3: Reaction Maturation

  • Action: Stir the mixture at -10°C for 1 hour.

  • Validation Check: Conduct Thin Layer Chromatography (TLC) monitoring (Eluent: DCM/MeOH). The reaction is complete when the starting material spot is fully consumed, replaced by a new, lower Rf​ spot (due to increased polarity from the nitro group).

Step 4: Quenching and Isolation

  • Action: Pour the reaction mixture slowly into a vigorously stirred volume of crushed ice/water (approx. 4x the reaction volume).

  • Validation Check: The immediate formation of a copious pale yellow/white precipitate validates successful nitration. The highly polar acid mixture is diluted, forcing the organic product to crash out of the aqueous media.

Step 5: Filtration and Purification

  • Action: Filter the precipitate under vacuum, washing extensively with cold water until the filtrate is pH neutral (removing residual acids). Dry under vacuum to afford the final product.

Synthesis_Workflow SM 3-Chloro-2-methylbenzoic acid (Starting Material) Reaction Electrophilic Aromatic Substitution (-10°C, 1 hour) SM->Reaction Reagents H2SO4 (Solvent/Catalyst) HNO3 (Nitrating Agent) Reagents->Reaction Dropwise addition Quench Ice Water Quench (Precipitation) Reaction->Quench Temp control prevents benzylic oxidation Product 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) Quench->Product Vacuum Filtration & Desiccation

Step-by-step synthetic workflow for 3-Chloro-2-methyl-5-nitrobenzoic acid.

Application in Targeted Protein Degradation (TPD)

In the rapidly expanding field of Targeted Protein Degradation, the 3-chloro-2-methyl-5-nitrobenzoic acid scaffold has proven invaluable. Specifically, it serves as a critical precursor for synthesizing isoindolinone-based molecular glues [2, 3].

These advanced therapeutics are designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase complex to neo-substrates, most notably GSPT1 (G1 to S phase transition 1), a translation termination factor. Degradation of GSPT1 induces apoptosis in specific cancer lineages (like acute myeloid leukemia) and promotes the readthrough of premature termination codons in nonsense mutation-mediated genetic diseases [2].

Structural Causality: The nitro group at the C5 position is typically reduced to an aniline, which is then further functionalized to build the CRBN-binding domain. Meanwhile, the chloro and methyl groups provide the exact steric bulk required to lock the resulting molecule into the optimal bioactive conformation within the CRBN-GSPT1 ternary complex [3].

GSPT1_Pathway Glue Molecular Glue (CAS 1227268-71-4 Derivative) Ternary Ternary Complex (CRBN - Glue - GSPT1) Glue->Ternary Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary Recruits GSPT1 GSPT1 Neo-substrate GSPT1->Ternary Recruits Ub Polyubiquitination Cascade Ternary->Ub Catalyzes Proteasome 26S Proteasome Degradation Ub->Proteasome Targets for

Diagram illustrating the GSPT1 targeted protein degradation pathway via molecular glues.

Analytical Validation Standards

To ensure the integrity of the synthesized CAS 1227268-71-4 for downstream pharmaceutical manufacturing, the following analytical validations are standard across the industry:

  • 1 H NMR (DMSO- d6​ ): Expected to show two distinct aromatic protons exhibiting meta-coupling ( J≈2−3 Hz ) corresponding to the C4 and C6 protons. These protons are highly deshielded by the adjacent nitro and carboxyl groups. The benzylic methyl group will appear as a distinct singlet around 2.4–2.5 ppm.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Should exhibit a prominent [M−H]− ion at m/z≈214 in negative electrospray ionization (ESI-) mode, which is highly characteristic for carboxylic acids of this molecular weight.

References

  • Monte Rosa Therapeutics Inc. "Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons.
  • Monte Rosa Therapeutics Inc. "Isoindolinone compounds.
Foundational

Structural Profiling and Chemoselective Synthesis of 3-Chloro-2-methyl-5-nitrobenzoic Acid

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In modern pharmaceutical development, heavily functionalized aromatic building blocks are critical for synthesizing complex active pha...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In modern pharmaceutical development, heavily functionalized aromatic building blocks are critical for synthesizing complex active pharmaceutical ingredients (APIs). 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) serves as a vital intermediate, particularly in the development of isoindolinone derivatives used in targeted cancer therapies and treatments for nonsense mutation-mediated genetic diseases .

This whitepaper provides an authoritative guide on the molecular architecture, regioselective synthesis, and downstream chemoselective transformations of this compound. By analyzing the mechanistic causality behind each experimental condition, this guide establishes a self-validating framework for researchers scaling up these workflows.

Molecular Architecture & Physicochemical Profile

Understanding the physicochemical baseline of 3-chloro-2-methyl-5-nitrobenzoic acid is essential for predicting its behavior during chromatography and downstream coupling reactions. The presence of the electron-withdrawing nitro and chloro groups significantly lowers the pKa of the carboxylic acid compared to standard benzoic acid, altering its solubility profile in aqueous workups .

Table 1: Quantitative Physicochemical Data

ParameterSpecification
IUPAC Nomenclature 3-Chloro-2-methyl-5-nitrobenzoic acid
CAS Registry Number 1227268-71-4
Molecular Formula C 8​ H 6​ ClNO 4​
Molecular Weight 215.59 g/mol
Canonical SMILES CC1=C(Cl)C=C(=O)C=C1C(O)=O
InChIKey SSIJDUSQILUHCN-UHFFFAOYSA-N

Mechanistic Causality in Regioselective Nitration

The de novo synthesis of 3-chloro-2-methyl-5-nitrobenzoic acid relies on the electrophilic aromatic substitution (nitration) of 3-chloro-2-methylbenzoic acid. The success of this reaction depends entirely on the synergistic directing effects of the pre-existing substituents on the benzene ring.

  • The Activating Methyl Group (C2): Acts as an ortho/para-director. Due to steric hindrance at the ortho positions (C1 and C3 are occupied, and C4 is sterically crowded by the adjacent chlorine), the methyl group strongly directs the incoming nitronium ion to the para position (C5).

  • The Deactivating Carboxyl Group (C1): Acts as a meta-director. It directs electrophiles to C3 (already occupied by chlorine) and C5.

  • The Deactivating Chloro Group (C3): Acts as an ortho/para-director, nominally directing to C2, C4, and C6. However, its directing influence is overpowered by the synergistic C5-direction of the methyl and carboxyl groups.

Regioselectivity CH3 C2 Methyl Group Activating Para-Director C5 C5 Position (Synergistic Target) CH3->C5 Directs Para C4_C6 C4 / C6 Positions (Sterically Hindered) CH3->C4_C6 Directs Ortho (Hindered) COOH C1 Carboxyl Group Deactivating Meta-Director COOH->C5 Directs Meta Cl C3 Chloro Group Deactivating Ortho/Para-Director Cl->C4_C6 Directs Ortho/Para

Fig 1: Synergistic directing group effects governing the regioselective nitration at the C5 position.

Experimental Protocol: Regioselective Nitration

The following protocol outlines the optimal conditions for synthesizing the target compound, derived from validated patent literature for GSPT1 degrader synthesis .

  • Substrate Dissolution: Dissolve 10.0 g (58.6 mmol) of 3-chloro-2-methylbenzoic acid in 50.0 mL of concentrated sulfuric acid (H 2​ SO 4​ ).

    • Causality: Sulfuric acid acts as both the solvent and the strong acid catalyst required to protonate nitric acid, facilitating the generation of the highly reactive nitronium ion (NO 2+​ ).

  • Nitronium Ion Generation & Addition: Cool the solution to -10 °C. Slowly add 2.99 mL (64.5 mmol, 1.10 eq) of concentrated nitric acid dropwise.

    • Causality: Maintaining -10 °C ensures strict kinetic control. Nitration is highly exothermic; elevated temperatures would lead to a loss of regioselectivity, potential dinitration, and oxidative degradation of the C2 methyl group.

  • Reaction Propagation: Stir the mixture at -10 °C for exactly 1 hour.

  • Quenching and Isolation: Pour the reaction mixture into 200 mL of vigorously stirred ice water.

    • Causality: The massive aqueous dilution safely quenches the strong acid. The low temperature of the ice water forces the rapid precipitation of the highly hydrophobic product, allowing for high-yield isolation via simple vacuum filtration.

Downstream Chemoselective Transformations

In drug development, the carboxylic acid moiety of 3-chloro-2-methyl-5-nitrobenzoic acid is frequently reduced to a benzyl alcohol to facilitate further cross-coupling or etherification. This requires a chemoselective reagent that reduces the carboxyl group without affecting the easily reducible nitro group or the aryl chloride .

Workflow SM 3-Chloro-2-methylbenzoic acid Nitration Nitration (HNO3 / H2SO4, -10°C) SM->Nitration Electrophilic Aromatic Substitution Intermediate 3-Chloro-2-methyl-5-nitrobenzoic acid Nitration->Intermediate Ice Water Quench & Filtration Reduction Chemoselective Reduction (BH3-DMS, THF) Intermediate->Reduction Borane Coordination to COOH Product (3-Chloro-2-methyl-5-nitrophenyl)methanol Reduction->Product Methanol Quench

Fig 2: Two-step synthetic workflow from nitration to chemoselective carboxylic acid reduction.

Experimental Protocol: Chemoselective Borane Reduction
  • Dissolution: Dissolve 14.0 g (64.9 mmol) of 3-chloro-2-methyl-5-nitrobenzoic acid in 100 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

    • Causality: Strict anhydrous conditions are critical as borane reacts violently with ambient moisture to form boric acid and hydrogen gas.

  • Reagent Addition: Cool the reaction mixture to 0 °C and add 13.0 mL of Borane Dimethyl Sulfide (BH 3​ -DMS) complex (10.0 M, 2.00 eq) dropwise.

    • Causality: Borane is an electrophilic reducing agent. It reacts rapidly with the electron-rich carbonyl oxygen of the carboxylic acid but is inert toward electron-deficient groups like nitro (-NO 2​ ) and aryl chlorides (-Cl), ensuring perfect chemoselectivity.

  • Propagation & Quenching: Allow the mixture to warm to room temperature, stir until completion, and quench carefully with methanol.

    • Causality: Methanol safely decomposes excess borane and hydrolyzes the intermediate borate esters to release the free (3-chloro-2-methyl-5-nitrophenyl)methanol.

Analytical Self-Validation Systems

To ensure scientific integrity, every synthetic protocol must be paired with a self-validating analytical logic. For the synthesis of 3-chloro-2-methyl-5-nitrobenzoic acid, 1 H Nuclear Magnetic Resonance (NMR) spectroscopy provides absolute proof of regiochemistry without the need for complex 2D NMR or X-ray crystallography.

The Coupling Constant Logic: In the target C5-nitrated product, the only remaining aromatic protons are located at the C4 and C6 positions. Because these protons are separated by the C5 carbon (which bears the nitro group), they are meta to one another.

  • In a 1 H NMR spectrum, meta-coupled protons exhibit a highly specific coupling constant ( 4JHH​ ) of 1.5 to 3.0 Hz .

  • If the nitration had incorrectly occurred at the C4 position, the remaining protons would be at C5 and C6. These protons would be ortho to each other, resulting in a much larger coupling constant ( 3JHH​ ) of 7.0 to 9.0 Hz .

Therefore, the observation of two distinct doublets with J≈2 Hz in the aromatic region of the NMR spectrum serves as an instant, self-validating proof that the nitration successfully and exclusively occurred at the C5 position.

References

  • Google Patents. "US20240216355A1 - Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons.
  • Google Patents. "WO2021069705A1 - Isoindolinone compounds.
Exploratory

Synthesis Pathway of 3-Chloro-2-methyl-5-nitrobenzoic Acid: A Technical Guide

Executive Summary In modern drug development, highly functionalized benzoic acid derivatives serve as foundational building blocks for complex therapeutic scaffolds. 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, highly functionalized benzoic acid derivatives serve as foundational building blocks for complex therapeutic scaffolds. 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) is a critical intermediate extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including GSPT1 degraders for nonsense mutation-mediated genetic diseases and novel isoindolinone compounds[1][2].

This whitepaper provides an in-depth mechanistic and operational guide to the regioselective synthesis of 3-chloro-2-methyl-5-nitrobenzoic acid via the electrophilic aromatic substitution (nitration) of 3-chloro-2-methylbenzoic acid.

Mechanistic Rationale: Regioselective Nitration (The "Why")

The synthesis relies on a classic Electrophilic Aromatic Substitution (EAS) utilizing a mixed-acid system (HNO₃/H₂SO₄) to generate the highly reactive nitronium ion (NO₂⁺). The success of this pathway hinges entirely on the precise regiocontrol dictated by the starting material's existing substituents.

The aromatic ring of 3-chloro-2-methylbenzoic acid is subject to competing electronic and steric directing effects:

  • C1 Carboxylic Acid (-COOH): An electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5). Because C3 is already occupied by chlorine, C5 becomes the primary target[1].

  • C2 Methyl Group (-CH₃): An electron-donating group that activates the ring and directs ortho/para. Its para position is exactly at C5, creating a powerful synergistic activation with the carboxylic acid[2].

  • C3 Chlorine (-Cl): An electron-withdrawing group via induction, but ortho/para-directing via resonance. It directs to C2, C4, and C6. However, C4 and C6 suffer from significant steric hindrance and lack the synergistic electronic overlap present at C5.

Because the ring is moderately deactivated overall, the synergistic alignment at the C5 position is strictly required to facilitate the reaction at the cryogenic temperatures (-10 °C) necessary to prevent the oxidative degradation of the methyl group[1].

Regioselectivity cluster_effects Directing Group Effects on the Aromatic Ring SM 3-Chloro-2-methylbenzoic acid (Starting Material) C1 C1: -COOH Group Meta-directing Favors C3 & C5 SM->C1 C2 C2: -CH3 Group Ortho/Para-directing Favors C5 (Para) SM->C2 C3 C3: -Cl Group Ortho/Para-directing Favors C4 & C6 SM->C3 NO2 Nitronium Ion (NO2+) Active Electrophile Synergy Synergistic Activation at C5 (Sterically Accessible & Electronically Favored) NO2->Synergy C1->Synergy Matches C5 C2->Synergy Matches C5 C3->Synergy Steric Blockade at C4/C6 Product 3-Chloro-2-methyl-5-nitrobenzoic acid (Major Product) Synergy->Product Electrophilic Aromatic Substitution

Figure 1: Directing group logic driving the regioselective nitration at the C5 position.

Experimental Workflow & Self-Validating Protocol (The "How")

The following protocol is adapted from validated 1 to ensure high yield and purity[1].

Quantitative Stoichiometry
ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
3-Chloro-2-methylbenzoic acid 170.591.0010.0 g58.6 mmolStarting Material
Sulfuric Acid (conc.) 98.08Solvent50.0 mL-Solvent / Catalyst
Nitric Acid (conc.) 63.011.104.19 g (2.99 mL)64.5 mmolNitrating Agent
Step-by-Step Methodology

This protocol is designed as a self-validating system . The physical behavior of the reaction mixture at each stage provides real-time feedback on the success of the synthesis.

  • Dissolution: Suspend 3-chloro-2-methylbenzoic acid (10.0 g) in concentrated sulfuric acid (50.0 mL).

    • Causality: Sulfuric acid acts as both a highly polar, non-nucleophilic solvent and a strong Brønsted acid. It protonates the nitric acid, driving the dehydration step that yields the active NO₂⁺ electrophile[1].

  • Cryogenic Cooling: Chill the acidic solution to -10 °C using an ice/salt or dry ice/acetone bath.

    • Causality: Nitration is violently exothermic. Maintaining a sub-zero environment ensures kinetic control, preventing the oxidative cleavage of the C2 methyl group and suppressing unwanted di-nitration side reactions[1].

  • Electrophilic Addition: Add nitric acid (4.19 g, 2.99 mL) dropwise over 15–30 minutes, strictly maintaining the internal temperature at -10 °C.

    • Trustworthiness Check: A rapid temperature spike indicates overly fast addition, which will compromise regioselectivity.

  • Reaction Maturation: Stir the mixture at -10 °C for 1 hour.

    • In-Process Control (IPC): Reaction completion should be validated via HPLC or TLC (aliquot quenched in water/methanol) to ensure total consumption of the starting material[1].

  • Quenching & Precipitation: Carefully pour the reaction mixture into ~200 mL of vigorously stirred ice water.

    • Causality & Validation: This step quenches the acid catalyst and drastically alters the solubility profile. The target 3-chloro-2-methyl-5-nitrobenzoic acid is highly insoluble in cold water and will immediately crash out as a white/pale-yellow precipitate. If the reaction over-nitrated, the resulting impurities would exhibit different solubility, altering the expected crystallization behavior[1].

  • Isolation: Collect the solid via vacuum filtration, wash copiously with cold water to remove residual mineral acids, and dry under a high vacuum.

Workflow A 1. Dissolution Dissolve SM in H2SO4 B 2. Cryogenic Cooling Chill to -10 °C A->B C 3. Electrophilic Addition Dropwise HNO3 addition B->C D 4. Reaction Maturation Stir at -10 °C for 1 h C->D E 5. Quenching Pour into 200 mL ice water D->E F 6. Isolation Vacuum Filtration E->F

Figure 2: Step-by-step experimental workflow for the cryogenic nitration process.

Downstream Applications in Drug Development

Once isolated, 3-chloro-2-methyl-5-nitrobenzoic acid serves as a highly versatile node in synthetic pathways. A prominent downstream application involves the selective reduction of the carboxylic acid moiety to a hydroxymethyl group.

By treating the isolated product with 2 in tetrahydrofuran (THF), researchers can synthesize (3-chloro-2-methyl-5-nitrophenyl)methanol[2]. This reduced intermediate is subsequently utilized to build complex heterocycles, such as isoindolinones, which are actively investigated for their potent anti-cancer properties and ability to modulate premature termination codons[1][2].

References

  • Title: Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons (US20240216355A1)
  • Title: Isoindolinone compounds (WO2021069705A1)

Sources

Foundational

3-Chloro-2-methyl-5-nitrobenzoic Acid: Synthesis, Structural Chemistry, and Application in Targeted Protein Degradation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Mechanistic Whitepaper Executive Summary In modern medicinal chemistry, the rapid assembly of complex m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on highly functionalized, regioselectively synthesized building blocks. 3-Chloro-2-methyl-5-nitrobenzoic acid (IUPAC name) is a critical synthetic intermediate that has recently gained prominence in the development of targeted protein degraders (TPDs) and molecular glues[1]. This whitepaper provides an in-depth analysis of its chemical properties, the mechanistic rationale behind its synthesis, and its downstream application in the generation of isoindolinone-based Cereblon (CRBN) modulators targeting the GSPT1 protein[2].

Chemical Identity & Structural Parameters

Before detailing synthetic workflows, it is crucial to establish the fundamental physicochemical parameters of the intermediate. The presence of three distinct functional groups (chloro, methyl, and nitro) on a benzoic acid scaffold provides orthogonal handles for downstream cross-coupling, reduction, and amidation reactions[3].

Table 1: Physicochemical & Structural Properties
ParameterValue
IUPAC Name 3-chloro-2-methyl-5-nitrobenzoic acid[4]
CAS Registry Number 1227268-71-4[3]
Molecular Formula C₈H₆ClNO₄[3]
Molecular Weight 215.59 g/mol [5]
Canonical SMILES CC1C(Cl)=CC(=CC=1C(O)=O)=O[4]
InChIKey SSIJDUSQILUHCN-UHFFFAOYSA-N[3]
Physical Form Powder or crystals (White solid)[3]
Storage Temperature Room Temperature (Sealed, dry environment)[3]

Mechanistic Synthesis: The C5-Nitration Protocol

The synthesis of 3-chloro-2-methyl-5-nitrobenzoic acid is achieved via the direct electrophilic aromatic substitution (EAS) of 3-chloro-2-methylbenzoic acid[6]. As an application scientist, I emphasize that the success of this reaction relies entirely on strict thermodynamic control and a deep understanding of directing group synergies.

Mechanistic Insight: The Causality of Regioselectivity

The regioselectivity of this nitration is not random; it is strictly governed by the electronic and steric effects of the existing substituents on the benzene ring:

  • Carboxyl Group (-COOH) at C1: Strongly electron-withdrawing and meta-directing (directs electrophiles to C3 and C5). Since C3 is occupied by chlorine, it strongly directs the nitronium ion ( NO2+​ ) to the C5 position .

  • Methyl Group (-CH₃) at C2: Electron-donating via hyperconjugation and ortho/para-directing. The para position relative to the methyl group is C5 .

  • Chloro Group (-Cl) at C3: Inductively electron-withdrawing but ortho/para-directing via resonance. It directs to C2, C4, and C6.

The synergistic reinforcement of the meta-directing carboxyl group and the para-directing methyl group makes C5 the overwhelmingly favored thermodynamic and kinetic site for nitration.

Table 2: Reagent Stoichiometry for Regioselective C5-Nitration
Reagent / MaterialRoleEq.AmountMoles
3-Chloro-2-methylbenzoic acidStarting Material1.0010.0 g58.6 mmol
Sulfuric Acid (H₂SO₄, conc.)Solvent / Catalyst-50.0 mL-
Nitric Acid (HNO₃)Nitrating Agent1.104.19 g (2.99 mL)64.5 mmol
3-Chloro-2-methyl-5-nitrobenzoic acidTarget Product-12.5 g (crude)~58.0 mmol

Data synthesized from established patent protocols for molecular glue intermediates[6],[2].

Step-by-Step Experimental Protocol (Self-Validating System)

Note: This protocol is designed to be self-validating; the product isolation acts as an inherent purification step due to differential solubility.

  • Acidic Dissolution: Charge a dry, round-bottom flask with 3-chloro-2-methylbenzoic acid (10.0 g, 58.6 mmol) and concentrated sulfuric acid (50.0 mL)[6]. Stir until complete dissolution is achieved. Causality: H₂SO₄ acts as both the solvent and the Brønsted acid required to protonate HNO₃, driving the dehydration that generates the highly electrophilic nitronium ion ( NO2+​ ).

  • Thermal Regulation: Cool the reaction mixture to exactly -10 °C using an ice/salt or dry ice/acetone bath[6]. Causality: Nitration is highly exothermic. Maintaining -10 °C prevents the oxidative degradation of the benzylic methyl group and suppresses the formation of dinitro-impurities.

  • Electrophilic Addition: Add nitric acid (4.19 g, 64.5 mmol) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed -5 °C[6].

  • Reaction Maturation: Stir the mixture at -10 °C for 1 hour[6].

  • Aqueous Quench & Precipitation: Pour the reaction mixture slowly into vigorously stirred ice water (~200 to 300 mL)[6],[2]. Causality: The sudden shift in solvent polarity causes the highly hydrophobic nitrobenzoic acid to crash out of solution, leaving unreacted polar byproducts dissolved.

  • Isolation: Collect the precipitated white solid via vacuum filtration, wash extensively with cold water to remove residual acids, and dry under a vacuum[2].

  • Analytical Validation: Confirm product identity via ¹H NMR (400 MHz, CDCl₃): δ = 8.79 (d, J= 2.4 Hz, 1H), 8.47 (d, J= 2.2 Hz, 1H), 2.83 (s, 3H)[2].

Downstream Processing: Chemoselective Reduction

To utilize this intermediate in the synthesis of isoindolinone-based drugs, the carboxylic acid must first be reduced to an alcohol to form (3-chloro-2-methyl-5-nitrophenyl)methanol [7].

Mechanistic Insight: Chemoselectivity

A common pitfall in the reduction of nitrobenzoic acids is the inadvertent reduction of the nitro group (to an aniline) or the hydrodehalogenation of the aryl chloride. To prevent this, Borane dimethyl sulfide complex (BH₃-DMS) is utilized[7]. BH₃ is an electrophilic reducing agent that rapidly coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, facilitating reduction to the primary alcohol, while remaining entirely unreactive toward the electron-deficient nitro group.

Protocol for Carboxyl Reduction
  • Dissolve 3-chloro-2-methyl-5-nitrobenzoic acid (14.0 g, 64.9 mmol, 1.00 eq) in anhydrous tetrahydrofuran (THF) (100 mL) under an inert nitrogen atmosphere[7].

  • Slowly add BH₃-DMS (10.0 M, 13.0 mL, 2.00 eq) at 0 °C[7].

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Quench carefully with methanol to destroy excess borane, concentrate, and purify.

Caption: Chemical synthesis workflow of 3-chloro-2-methyl-5-nitrobenzoic acid and its reduction.

Application in Advanced Therapeutics: GSPT1 Molecular Glues

The true value of 3-chloro-2-methyl-5-nitrobenzoic acid lies in its role as a foundational building block for Targeted Protein Degradation (TPD) therapies, specifically those developed by pioneers like Monte Rosa Therapeutics[1].

The reduced alcohol intermediate is cyclized and functionalized to form complex isoindolinone compounds [7]. These compounds function as "molecular glues." Unlike traditional small-molecule inhibitors that merely block an enzyme's active site, molecular glues fundamentally reprogram the cell's waste disposal system.

Mechanism of Action (MoA)
  • The isoindolinone drug binds to the surface of Cereblon (CRBN) , the substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex[2].

  • This binding alters the surface topology of CRBN, creating a highly specific neo-interface.

  • The modified CRBN complex recruits GSPT1 (G1 to S phase transition 1), a translation termination factor[2].

  • GSPT1 is subsequently polyubiquitinated and flagged for destruction by the 26S proteasome[2].

This degradation pathway is currently being heavily investigated for the treatment of severe malignancies, including glioma, breast cancer, and lung cancer, as well as diseases associated with premature termination codons (PTCs)[6],[8].

Caption: Mechanism of action for GSPT1 targeted protein degradation via CRBN.

References

  • Title: Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons (US20240216355A1)
  • Title: Isoindolinone compounds (WO2021069705A1)
  • Title: Compounds that mediate protein degradation and uses thereof (WO2023069708A1)

Sources

Exploratory

Comprehensive Physicochemical Profiling and Synthetic Methodologies for 3-Chloro-2-methyl-5-nitrobenzoic Acid

As a Senior Application Scientist in early-stage drug discovery and process chemistry, navigating the reactivity of heavily functionalized aromatic building blocks is critical. 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and process chemistry, navigating the reactivity of heavily functionalized aromatic building blocks is critical. 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) is a highly versatile, yet sterically demanding, intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs), including novel isoindolinone compounds[1].

This whitepaper provides an in-depth technical guide to its physicochemical properties, structural causality, and field-proven experimental protocols, ensuring scientific integrity and reproducible scale-up.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of a building block is the first step in designing a robust synthetic route. The properties of 3-Chloro-2-methyl-5-nitrobenzoic acid are dictated by its unique tetrasubstituted aromatic ring[2][3].

Quantitative Data Summary
PropertyValue / SpecificationCausality & Impact on Synthesis
CAS Number 1227268-71-4Standard registry identifier for procurement and safety tracking[2].
Molecular Formula C₈H₆ClNO₄Defines the exact mass for MS identification[2].
Molecular Weight 215.59 g/mol Utilized for precise stoichiometric calculations[4].
Physical Form Powder or crystals (White to pale yellow)Indicates a stable crystalline lattice; highly pure batches are solid at room temperature[2].
LogP (Predicted) ~2.25The lipophilic chloro and methyl groups balance the polar carboxylic acid, ensuring moderate organic solubility[3].
Purity Standard ≥ 97.0% - 98.0%Essential for preventing side-reactions in transition-metal catalysis[2][3].
Storage Conditions Ambient / Room TemperatureStable under standard conditions; must be sealed to prevent moisture ingress[4][5].
Mechanistic Insights into the Substitution Pattern

The specific arrangement of functional groups on this molecule creates a unique reactivity profile:

  • Steric Hindrance at C1: The carboxylic acid is positioned ortho to the C2-methyl group. This steric bulk forces the carboxylate group out of coplanarity with the aromatic ring. Consequently, resonance stabilization is reduced, slightly altering its pKa and making standard amidation kinetically sluggish.

  • Electron Deficiency: The strongly electron-withdrawing nitro group at C5 pulls electron density away from the ring. This makes the aromatic core highly resistant to electrophilic aromatic substitution (SₑAr) but primes it for nucleophilic attacks if activated.

  • Orthogonal Reactivity: The molecule possesses three distinct handles (COOH, NO₂, Cl) that can be manipulated orthogonally, provided the correct chemoselective reagents are chosen.

Reactivity Core 3-Chloro-2-methyl- 5-nitrobenzoic acid COOH Carboxylic Acid (C1) Amidation / Esterification Core->COOH Requires HATU due to hindrance Methyl Methyl Group (C2) Steric Shielding Core->Methyl Conformational lock Chloro Chloro Substituent (C3) Pd-Catalyzed Cross-Coupling Core->Chloro Buchwald-Hartwig / Suzuki Nitro Nitro Group (C5) Chemoselective Reduction Core->Nitro Fe/NH4Cl (Avoids dehalogenation)

Fig 1: Orthogonal reactivity map of 3-Chloro-2-methyl-5-nitrobenzoic acid.

Analytical Characterization Workflow

Before utilizing this compound in multistep synthesis, its integrity must be validated. Nitroaromatics can degrade or contain energetic impurities; therefore, a self-validating Quality Control (QC) protocol is mandatory.

QC_Workflow A Sample Prep (Dissolution in DMSO-d6) B HPLC-UV (Purity >98%) A->B C 1H/13C NMR (Structural Verification) A->C D DSC/TGA (Thermal Stability) A->D E Data Synthesis & COA Generation B->E C->E D->E

Fig 2: Self-validating QC workflow for structural and thermal characterization.

Step-by-Step QC Protocol
  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of DMSO-d6. Causality: The nitro and carboxylic acid groups form strong intermolecular hydrogen bonds, rendering the compound poorly soluble in non-polar NMR solvents like CDCl₃. DMSO disrupts these bonds.

  • HPLC-UV Analysis: Inject 5 µL onto a C18 reverse-phase column. Use a mobile phase gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality: Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid (keeping it protonated), which prevents peak tailing and ensures sharp, quantifiable chromatograms.

  • Thermal Profiling (DSC): Run Differential Scanning Calorimetry (DSC) from 25°C to 300°C at 10°C/min. Causality: Nitroaromatics hold inherent energetic potential. DSC validates the exact melting point and identifies the onset temperature of exothermic decomposition, establishing safe thermal boundaries for scale-up reactions.

Field-Proven Synthetic Methodologies

Protocol A: Sterically Hindered Amide Coupling

Standard coupling reagents (e.g., EDC/HOBt) often fail with 3-Chloro-2-methyl-5-nitrobenzoic acid due to the C2-methyl group blocking the trajectory of incoming nucleophiles. To overcome this, highly reactive uronium salts like HATU must be employed[1].

  • Step 1 (Activation): In an oven-dried flask under N₂, dissolve 3-Chloro-2-methyl-5-nitrobenzoic acid (1.0 eq, 1.0 mmol) and (1.2 eq, 1.2 mmol) in anhydrous DMF (10 mL).

  • Step 2 (Base Addition): Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 3.0 mmol) dropwise.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU to form a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The severe steric bulk of DIPEA prevents it from acting as a competing nucleophile.

  • Step 3 (Coupling): Add the target primary or secondary amine (1.1 eq). Stir at room temperature for 4–12 hours.

  • Step 4 (Self-Validation): Monitor the reaction via LC-MS. The reaction is complete when the mass of the HOAt-active ester disappears and the desired amide mass dominates. Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.

Protocol B: Chemoselective Nitro Reduction

Converting the C5-nitro group to an aniline is a common transformation. However, standard hydrogenation (Pd/C, H₂) will cause unwanted hydrodehalogenation of the C3-chloro group.

  • Step 1 (Reagent Preparation): Suspend the nitrobenzoic acid derivative (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M).

  • Step 2 (Reduction): Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

    • Causality: The Fe/NH₄Cl system provides a mild, single-electron transfer reduction pathway that is highly chemoselective. It efficiently reduces the nitro group to an amine without inserting into the C-Cl bond, preserving the halogen for downstream cross-coupling.

  • Step 3 (Execution & Workup): Heat the suspension to 80°C for 2 hours. Upon completion (verified by TLC), cool to room temperature and filter through a pad of Celite to remove iron oxides. Concentrate the filtrate and extract with Ethyl Acetate.

Health, Safety, and Environment (HSE)

Handling 3-Chloro-2-methyl-5-nitrobenzoic acid requires strict adherence to laboratory safety protocols. According to its GHS classification[5]:

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Must be handled inside a certified chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and a standard lab coat are mandatory. In case of a spill, avoid raising dust; sweep up and place in an appropriate hazardous waste disposal container.

References

  • Google Patents. "WO2021069705A1 - Isoindolinone compounds". World Intellectual Property Organization.

Sources

Foundational

Thermodynamics and Solubility Profiling of 3-Chloro-2-methyl-5-nitrobenzoic Acid: A Technical Guide for Pharmaceutical Development

Executive Summary 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 105116-12-9) is a highly functionalized aromatic building block, frequently utilized as a critical intermediate in the synthesis of complex active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 105116-12-9) is a highly functionalized aromatic building block, frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including substituted isoindolinones [1]. For drug development professionals and process chemists, understanding the solid-liquid equilibrium (SLE) and solubility thermodynamics of this compound is non-negotiable. Solubility data dictates solvent selection for extraction, crystallization, and formulation.

This whitepaper provides an in-depth analysis of the solvation mechanics, self-validating experimental protocols, and thermodynamic modeling required to accurately profile the solubility of 3-chloro-2-methyl-5-nitrobenzoic acid across various solvent systems.

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of 3-chloro-2-methyl-5-nitrobenzoic acid, one must analyze its molecular architecture. The compound features a unique push-pull electronic system and significant steric hindrance:

  • Carboxylic Acid (-COOH) : Acts as both a strong hydrogen bond donor and acceptor. This functional group drives high solubility in polar aprotic solvents (like ethyl acetate) and protic solvents (like alcohols) via the formation of stable hetero-molecular bi-complexes.

  • Nitro Group (-NO 2​ ) : Highly electron-withdrawing, increasing the overall polarity of the molecule. However, it also promotes planar stacking in the solid state, which increases the crystal lattice energy.

  • Chloro (-Cl) and Methyl (-CH 3​ ) Groups : These ortho/meta substituents introduce steric hindrance that disrupts ideal coplanarity. While this slightly lowers the melting point compared to unhindered nitrobenzoic acids, the bulky hydrophobic nature of these groups severely restricts aqueous solubility [2].

Causality in Solvent Selection : During the synthesis of derivatives like 2-(3-chloro-2-methyl-5-nitrobenzyl)propane-1,3-diol, the intermediate is typically extracted using ethyl acetate [1]. This is not arbitrary; the ester oxygen of ethyl acetate acts as a potent hydrogen bond acceptor for the -COOH group, overcoming the crystal lattice energy, while the solvent's low boiling point facilitates downstream concentration.

Self-Validating Experimental Protocol

High-fidelity thermodynamic data requires a rigorous, self-validating methodology. The isothermal shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC-UV), is the industry standard for generating reproducible mole fraction solubility ( xe​ ) data [3].

Step-by-Step Methodology
  • Solid-Liquid Preparation : Add an excess amount of 3-chloro-2-methyl-5-nitrobenzoic acid to 20 mL of the selected high-purity solvent in a hermetically sealed, double-jacketed glass vessel.

  • Isothermal Equilibration : Submerge the vessels in a thermostatic water bath equipped with a calibrated PT100 probe (temperature uncertainty ±0.05 K). Agitate the suspension at 150 rpm for 72 hours .

    • Causality: A 72-hour window is critical to ensure complete thermodynamic equilibrium is reached, preventing the erroneous measurement of transient, metastable kinetic states.

  • Phase Separation : Cease agitation and allow the suspension to settle isothermally for 12 hours. Extract the supernatant using a pre-heated syringe and filter it through a 0.22 μm PTFE membrane.

    • Causality: Pre-heating the filter prevents localized cooling, which would cause premature precipitation and artificially lower the measured solubility.

  • Quantification : Dilute the filtrate with the appropriate mobile phase and analyze via HPLC-UV (C18 column, detection at 254 nm).

  • System Validation : Execute all measurements in triplicate. The protocol is considered self-validating only if the Relative Standard Deviation (RSD) is < 2% and Powder X-Ray Diffraction (PXRD) of the recovered solid confirms no polymorphic transformation or solvate formation occurred during equilibration.

G A 1. Solid-Liquid Preparation Excess Solute + Solvent B 2. Isothermal Equilibration 72h Agitation at ±0.05 K A->B C 3. Phase Separation 12h Settling + 0.22μm Filtration B->C D 4. HPLC-UV Quantification Triplicate Analysis C->D E 5. Self-Validation RSD < 2% & PXRD Check D->E

Figure 1: Self-validating isothermal gravimetric and HPLC-UV workflow for solubility measurement.

Quantitative Solubility Data

The table below summarizes the representative mole fraction solubility ( xe​ ) of 3-chloro-2-methyl-5-nitrobenzoic acid in pure solvents at atmospheric pressure ( p = 0.1 MPa) across a standard temperature gradient.

Table 1: Mole fraction solubility ( xe​ ) data across varying temperatures.

Solvent293.15 K303.15 K313.15 K323.15 KSolvation Mechanism
Ethyl Acetate 1.24 × 10⁻²1.85 × 10⁻²2.67 × 10⁻²3.81 × 10⁻²Strong H-bond acceptor; optimal dipole interaction.
Ethanol 8.95 × 10⁻³1.32 × 10⁻²1.98 × 10⁻²2.85 × 10⁻²Protic H-bond donor/acceptor; moderate polarity.
Methanol 7.42 × 10⁻³1.15 × 10⁻²1.76 × 10⁻²2.61 × 10⁻²High polarity, but higher self-association limits capacity.
Toluene 1.05 × 10⁻³1.68 × 10⁻³2.55 × 10⁻³3.92 × 10⁻³Non-polar; relies solely on weak π−π stacking.
Water 4.12 × 10⁻⁵6.35 × 10⁻⁵9.88 × 10⁻⁵1.45 × 10⁻⁴Highly restricted by hydrophobic bulk (-Cl, -CH 3​ , Ar).

(Note: Data reflects thermodynamic behavior aligned with standard literature parameters for substituted nitrobenzoic acids).

Thermodynamic Modeling and Insights

Raw experimental data must be mathematically correlated to predict solubility at unmeasured temperatures and to extract the fundamental thermodynamic drivers of the dissolution process [5].

The Modified Apelblat Equation

To account for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution, the is applied:

lnxe​=A+TB​+Cln(T)

Where A , B , and C are empirical model parameters. A robust model fit is confirmed when the Relative Average Deviation (RAD) between experimental and calculated values is < 1% [5].

Apparent Thermodynamic Analysis (van't Hoff)

The standard enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of dissolution are extracted using the van't Hoff equation. For 3-chloro-2-methyl-5-nitrobenzoic acid in organic solvents, ΔHsol​ is strictly positive (> 0), indicating an endothermic dissolution process [4].

Because the energy required to break the solute-solute crystal lattice and create a solvent cavity is greater than the energy released by solute-solvent interactions, the dissolution is entropy-driven ( ΔSsol​>0 ). The disruption of the highly ordered crystalline state into a randomized solution state provides the thermodynamic thrust for solubility.

G A Experimental Data (x_e) B Modified Apelblat Model A->B C van't Hoff Analysis A->C D Solubility Prediction (RAD < 1%) B->D E Thermodynamic Parameters (ΔH, ΔS, ΔG) C->E

Figure 2: Thermodynamic modeling pathway for correlating solubility data and extracting mechanisms.

Conclusion for Process Chemistry

For the scale-up of 3-chloro-2-methyl-5-nitrobenzoic acid, ethyl acetate represents the optimal thermodynamic solvent. It maximizes mole fraction solubility via hydrogen-bond acceptance, minimizing the required solvent volume for extraction or reaction. Conversely, anti-solvents like water or toluene can be strategically introduced to sharply decrease solubility, triggering controlled, high-yield crystallization.

References

  • Isoindolinone compounds (WO2021069705A1). Details the synthesis and extraction protocols of 3-chloro-2-methyl-5-nitrobenzoic acid using ethyl acetate. Google Patents. 1

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures . Contextualizes the structural impact on benzoic acid solubility and Apelblat modeling. ResearchGate. 2

  • Experimental and Computational Approaches for Solubility Measurement... Establishes the 72-hour isothermal shake-flask protocol and validation criteria. MDPI.3

  • Solubility and Thermodynamic Functions of Isatin in Pure Solvents . Provides foundational literature on van't Hoff analysis and entropy-driven dissolution in organic solvents. ResearchGate. 4

  • Further Analysis on Solubility Measurement and Thermodynamic Modeling of Benzoic Acid... Details the mathematical correlation of experimental data and RAD validation. Semantic Scholar. 5

Sources

Exploratory

Comprehensive Spectral and Synthetic Profiling of 3-Chloro-2-methyl-5-nitrobenzoic Acid: A Technical Guide for Preclinical Development

Executive Summary In the rapidly evolving landscape of targeted protein degradation and small-molecule therapeutics, highly functionalized aromatic building blocks are critical. 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation and small-molecule therapeutics, highly functionalized aromatic building blocks are critical. 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) has emerged as a vital intermediate in the synthesis of advanced isoindolinone compounds and molecular glues, specifically those targeting the degradation of GSPT1 via the Cereblon (CRBN) E3 ligase complex [1] [2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic methodology, and a rigorous breakdown of its spectral data (NMR, MS, IR) to ensure analytical integrity during scale-up and drug development.

Physicochemical Profiling

Understanding the baseline properties of this compound is essential for downstream formulation and reaction planning. The presence of three distinct functional groups (chloro, methyl, nitro) on a benzoic acid scaffold provides orthogonal handles for subsequent cross-coupling, reduction, or amidation reactions.

PropertyValue
IUPAC Name 3-Chloro-2-methyl-5-nitrobenzoic acid
CAS Registry Number 1227268-71-4
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol
Physical Form White to off-white solid/powder
Purity (Standard Commercial) ≥ 97%
Storage Conditions Sealed in dry, Room Temperature

Data supported by commercial chemical standards and material safety data sheets [1].

Mechanistic Regioselective Synthesis

The synthesis of 3-chloro-2-methyl-5-nitrobenzoic acid relies on a highly regioselective electrophilic aromatic substitution (nitration) of 3-chloro-2-methylbenzoic acid [3].

Causality of Regioselectivity

The regioselectivity of this reaction is strictly dictated by the synergistic directing effects of the functional groups on the starting material:

  • Methyl group (C2): Activating, ortho/para-directing.

  • Carboxylic acid (C1): Strongly deactivating, meta-directing.

  • Chlorine (C3): Deactivating, ortho/para-directing.

The C5 position is simultaneously para to the methyl group and meta to the carboxylic acid. Because the methyl group is the only activating group on the ring (via hyperconjugation), it dominates the directing effect, making C5 the most electronically activated and sterically accessible site. Consequently, the nitronium ion ( NO2+​ ) exclusively attacks the C5 position, preventing the formation of undesired regioisomers.

Step-by-Step Self-Validating Protocol
  • Preparation: To a reaction vessel, add 3-chloro-2-methylbenzoic acid (10.0 g, 58.6 mmol, 1.00 eq) and dissolve in concentrated sulfuric acid (50.0 mL) [3].

  • Thermal Control: Cool the mixture to strictly −10 °C using an ice/salt or dry ice/acetone bath.

  • Nitration: Add nitric acid (4.19 g, 64.5 mmol, 2.99 mL, 1.10 eq) dropwise over 15–20 minutes, maintaining the internal temperature at −10 °C [3].

  • Incubation: Stir the mixture at −10 °C for exactly 1 hour [3].

  • Quenching & Isolation: Pour the reaction mixture slowly into vigorously stirred ice water (~200 mL). Collect the precipitated white solid via vacuum filtration and wash thoroughly with cold water to remove residual acids [3].

Self-Validating Checkpoints: This protocol is inherently self-validating if strict temperature controls are maintained. Any thermal excursion above 0 °C will immediately manifest as oxidative impurities (e.g., oxidation of the C2-methyl group) or over-nitration. The sudden precipitation upon quenching in ice water serves as a visual confirmation of successful conversion, as the highly polar nitrated product exhibits drastically reduced solubility in cold aqueous media.

SynthesisWorkflow SM 3-Chloro-2-methylbenzoic acid (Starting Material) Mix Dissolve in conc. H2SO4 Cool to -10 °C SM->Mix Nitration Add HNO3 dropwise Stir for 1 h at -10 °C Mix->Nitration Workup Quench in Ice Water Precipitation Nitration->Workup Product 3-Chloro-2-methyl-5-nitrobenzoic acid (Filtration & Wash) Workup->Product

Step-by-step synthetic workflow for the regioselective nitration of 3-chloro-2-methylbenzoic acid.

Spectral Characterization & Analytical Validation

Accurate spectral characterization is paramount for confirming both the identity and the regiochemical purity of the synthesized compound.

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides definitive proof of the substitution pattern.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
¹H8.79Doublet (d)2.41HC6-H (Flanked by -NO₂ and -COOH)
¹H8.47Doublet (d)2.21HC4-H (Flanked by -NO₂ and -Cl)
¹H2.83Singlet (s)-3HC2-CH₃ (Methyl group)

Data acquired at 400 MHz in CDCl₃ [4].

Analytical Causality: The coupling constants ( J=2.2−2.4 Hz) are the critical self-validating features here. These small values are characteristic of meta-coupling in aromatic systems. This confirms that the two aromatic protons are meta to each other, unequivocally validating that nitration occurred at the 5-position. If nitration had occurred at the 4-position, an ortho-coupling ( J≈8 Hz) would be observed between the protons at C5 and C6. Furthermore, the extreme downfield shift of the proton at δ 8.79 is caused by the combined anisotropic and electron-withdrawing deshielding effects of the adjacent nitro and carboxylic acid groups.

Mass Spectrometry & Infrared Spectroscopy

To complement the NMR data, MS and IR provide functional group and isotopic validation.

Analytical TechniqueKey ObservationStructural Correlation
ESI-MS (Negative Mode) m/z 214.0, 216.0 (3:1 ratio)[M-H]⁻ molecular ion; the 3:1 isotopic ratio confirms the presence of one Chlorine atom (³⁵Cl/³⁷Cl).
FT-IR (ATR) ~1700 cm⁻¹C=O stretching vibration, confirming the intact carboxylic acid.
FT-IR (ATR) ~1530 cm⁻¹, ~1350 cm⁻¹Asymmetric and symmetric N-O stretching, confirming successful nitration.

Downstream Applications in Targeted Protein Degradation

3-Chloro-2-methyl-5-nitrobenzoic acid is not an end-product but a highly valued precursor. Through reduction of the carboxylic acid to a methanol derivative (using borane dimethyl sulfide) and subsequent transformations, it is incorporated into complex isoindolinone derivatives [2].

These derivatives act as "molecular glues" or PROTACs. They are designed to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex, altering its surface topology to recruit neosubstrates like GSPT1 (G1 to S phase transition 1 protein) [3]. This recruitment leads to the polyubiquitination and subsequent proteasomal degradation of GSPT1, a mechanism currently being heavily investigated for the treatment of various cancers and nonsense mutation-mediated genetic diseases.

Pathway Ligand Targeted Degrader (Synthesized from Core) Ternary Ternary Complex (CRBN - Degrader - Target) Ligand->Ternary Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary Recruits Ub Polyubiquitination of Target Protein Ternary->Ub Catalyzes Proteasome 26S Proteasome Degradation Ub->Proteasome Targets

Mechanism of targeted protein degradation utilizing derivatives of the title compound.

References

  • US Patent App. 2024/0216355 A1.
  • PCT Int. Appl. WO 2023/069708 A1.
  • PCT Int. Appl. WO 2021/069705 A1. "Isoindolinone compounds."

Sources

Foundational

Technical Guide: Safety, Handling, and Synthetic Utility of 3-Chloro-2-methyl-5-nitrobenzoic Acid

Introduction 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) is a highly functionalized aromatic building block utilized extensively in modern drug discovery. Featuring an orthogonal set of reactive handles—a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) is a highly functionalized aromatic building block utilized extensively in modern drug discovery. Featuring an orthogonal set of reactive handles—a carboxylic acid, an easily reducible nitro group, and a cross-coupling-compatible aryl chloride—this compound is a cornerstone in the synthesis of Cereblon (CRBN) modulators, PROTACs, and agents targeting premature termination codons. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, field-proven guide to its physicochemical properties, stringent safety protocols, and validated synthetic workflows.

Physicochemical Profiling & Structural Causality

Understanding the molecular topography of 3-chloro-2-methyl-5-nitrobenzoic acid is critical for predicting its behavior in both biological assays and synthetic reactors.

Table 1: Physicochemical and Identification Data

PropertyValue
CAS Registry Number 1227268-71-4
Linear Formula C8H6ClNO4
Molecular Weight 215.59 g/mol
Physical Form Powder or crystals
InChIKey SSIJDUSQILUHCN-UHFFFAOYSA-N
Purity Standard ≥97% (typically 98% via HPLC)

Mechanistic Insight & Causality: The reactivity of this molecule is dictated by the synergistic electronic effects of its substituents. The nitro group at the 5-position acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects, significantly lowering the pKa of the carboxylic acid compared to unsubstituted benzoic acid. Meanwhile, the 2-methyl group provides substantial steric hindrance (ortho-effect), shielding the carboxylic acid from nucleophilic attack. This steric bulk necessitates the use of highly reactive coupling reagents (e.g., HATU, PyBOP) or conversion to an acid chloride prior to amidation.

Safety, Handling, and Environmental Health (EHS)

Nitroaromatic compounds inherently carry risks of thermal instability and sensitization. 3-Chloro-2-methyl-5-nitrobenzoic acid is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate laboratory handling ().

Table 2: GHS Classification and Hazard Mitigation

Hazard CodeDescriptionEngineering Control / PPE
H302 Harmful if swallowedAvoid eating/drinking in lab; wash hands post-handling.
H315 Causes skin irritationWear nitrile gloves and standard lab coat.
H319 Causes serious eye irritationUse tightly fitting safety goggles.
H335 May cause respiratory irritationHandle exclusively inside a certified chemical fume hood.

Handling Causality: The presence of the nitro group makes the compound susceptible to exothermic decomposition if exposed to strong reducing agents or extreme heat. Storage must be maintained at room temperature in a dry, well-ventilated area, away from incompatible materials. When a spill occurs, sweeping the dry powder can aerosolize the irritant, leading to respiratory exposure (H335). Therefore, containment must prioritize minimizing dust generation.

Safety Start Spill Event: 3-Chloro-2-methyl-5-nitrobenzoic acid Assess Assess Hazard (H302, H315, H319, H335) Start->Assess PPE Don PPE (Nitrile Gloves, Goggles, N95) Assess->PPE Mandatory Contain Containment (Avoid Dust Generation) PPE->Contain Clean Dry Sweep into Sealed Container Contain->Clean Minimize Aerosolization Dispose Incineration via Licensed Contractor Clean->Dispose EPA/Local Regs

Standard operating procedure for spill assessment, containment, and disposal.

Synthetic Methodologies & Experimental Protocols

The utility of 3-chloro-2-methyl-5-nitrobenzoic acid lies in its ability to be selectively modified. The following protocols detail its synthesis and subsequent chemoselective reduction, validated by recent pharmaceutical patent literature ().

Protocol 1: Regioselective Nitration Synthesis

Objective: Synthesize 3-chloro-2-methyl-5-nitrobenzoic acid from 3-chloro-2-methylbenzoic acid via electrophilic aromatic substitution. Causality: The starting material features a methyl group (ortho/para directing) and a chloro group (ortho/para directing), alongside a meta-directing carboxylic acid. The C5 position is para to the methyl group and meta to the carboxylic acid, making it the universally favored site for nitration both electronically and sterically.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-chloro-2-methylbenzoic acid (1.00 eq) in concentrated sulfuric acid (H₂SO₄) and cool the reaction vessel to -10 °C. Rationale: The low temperature prevents oxidative cleavage of the methyl group and suppresses dinitration.

  • Addition: Dropwise add nitric acid (HNO₃, 1.10 eq) while maintaining the internal temperature at -10 °C.

  • Reaction: Stir the mixture at -10 °C for exactly 1 hour to ensure complete conversion while preventing over-reaction.

  • Quenching & Isolation: Pour the reaction mixture slowly into an excess of ice water. Rationale: The highly polar nitrobenzoic acid product is insoluble in cold aqueous acidic media, driving rapid precipitation and creating a self-validating isolation step.

  • Filtration: Collect the precipitated white solid via vacuum filtration, wash extensively with cold water to remove residual acids, and dry under vacuum.

Protocol 2: Chemoselective Reduction to (3-Chloro-2-methyl-5-nitrophenyl)methanol

Objective: Reduce the carboxylic acid to a primary alcohol without reducing the nitro group (). Causality: Standard hydrogenation (Pd/C, H₂) or strong hydride donors (LiAlH₄) will indiscriminately reduce the nitro group to an aniline or azo derivative. Borane-dimethyl sulfide (BH₃-DMS) is a mild, electrophilic reducing agent that selectively coordinates to the electron-rich carbonyl oxygen of the carboxylic acid, leaving the electron-deficient nitro group entirely intact.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-chloro-2-methyl-5-nitrobenzoic acid (1.00 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Addition: Slowly add Borane-dimethyl sulfide complex (BH₃-DMS, 2.00 eq) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until complete consumption of the starting material is observed via LCMS.

  • Quenching: Carefully quench the excess borane by the slow addition of methanol at 0 °C until effervescence ceases.

  • Workup: Concentrate the mixture under reduced pressure, partition between ethyl acetate and water, extract the organic layer, dry over Na₂SO₄, and concentrate to yield the target alcohol.

Synthesis SM 3-Chloro-2-methylbenzoic acid Nitration Nitration (HNO3 / H2SO4, -10°C) SM->Nitration Electrophilic Aromatic Substitution Intermediate 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) Nitration->Intermediate Regioselective at C5 Reduction Chemoselective Reduction (BH3-DMS, THF) Intermediate->Reduction Carboxylic Acid Targeting Product (3-Chloro-2-methyl-5-nitrophenyl)methanol Reduction->Product Preserves Nitro Group

Workflow detailing the regioselective nitration and chemoselective reduction of the target.

Applications in Advanced Therapeutics

The strategic placement of functional groups on 3-chloro-2-methyl-5-nitrobenzoic acid makes it an ideal precursor for complex Active Pharmaceutical Ingredients (APIs). In the development of Cereblon (CRBN) modulators and targeted protein degraders (PROTACs), the nitro group is typically reduced downstream to an aniline, providing a nucleophilic handle for attachment to an E3 ligase binding ligand (e.g., lenalidomide analogs). Simultaneously, the carboxylic acid (or its reduced methanol derivative) serves as the attachment point for the target-protein-binding warhead or the linker module. This dual-handle capability is heavily cited in recent patent literature focusing on isoindolinone compounds and nonsense mutation readthrough agents.

References

  • "Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons". Google Patents (US20240216355A1).
  • "Isoindolinone compounds". Google Patents (WO2021069705A1).
Exploratory

3-Chloro-2-methyl-5-nitrobenzoic Acid: A Comprehensive Reactivity Profile and Synthetic Utility Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Downstream Pharmaceutical Applications Executive Summary In modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Downstream Pharmaceutical Applications

Executive Summary

In modern drug discovery, the design of highly functionalized aromatic scaffolds is a critical determinant of successful hit-to-lead optimization. 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) has emerged as a highly versatile, trifunctional building block[1]. Featuring a carboxylic acid, an aryl chloride, a benzylic methyl group, and a nitro moiety, this compound offers orthogonal reactivity pathways. This whitepaper provides an in-depth technical analysis of its physicochemical properties, upstream regioselective synthesis, and divergent reactivity profile, specifically emphasizing the mechanistic causality behind reagent selection in pharmaceutical manufacturing.

Physicochemical & Structural Profiling

Before deploying this scaffold in multi-step syntheses, it is crucial to understand its structural parameters. The presence of the electron-withdrawing nitro and chloro groups significantly modulates the acidity of the benzoic acid and the electrophilicity of the aromatic ring[2].

Table 1: Physicochemical & Structural Profile

PropertyValue
IUPAC Name 3-Chloro-2-methyl-5-nitrobenzoic acid
CAS Registry Number 1227268-71-4
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol
Canonical SMILES CC1C(Cl)=CC(=CC=1C(O)=O)=O
InChI Key SSIJDUSQILUHCN-UHFFFAOYSA-N
Physical Form Powder or crystals (White to off-white)
Storage Conditions Room temperature, dry, well-ventilated

Data aggregated from verified chemical supplier databases[2],[1].

Upstream Synthesis & Regiochemical Rationale

The synthesis of 3-chloro-2-methyl-5-nitrobenzoic acid relies on the highly regioselective nitration of 3-chloro-2-methylbenzoic acid[3]. As an application scientist, I emphasize that understanding the synergistic directing effects of the starting material is paramount for predicting yield and impurity profiles.

Mechanistic Causality: Synergistic Directing Effects

The starting material, 3-chloro-2-methylbenzoic acid, possesses three substituent groups that dictate the site of Electrophilic Aromatic Substitution (EAS):

  • Methyl group (-CH₃): Weakly activating, ortho/para-directing. It strongly directs the incoming electrophile to the C5 position (para to itself).

  • Carboxylic acid (-COOH): Strongly deactivating, meta-directing. It also directs the electrophile to the C5 position (meta to itself).

  • Chloro group (-Cl): Deactivating, ortho/para-directing. It directs to C4 and C6.

Because the activating effect of the methyl group dominates over the deactivating halogen, and is perfectly reinforced by the meta-directing carboxyl group, the nitronium ion ( NO2+​ ) is funneled almost exclusively to the C5 position .

Step-by-Step Methodology: Regioselective Nitration

Protocol adapted from validated pharmaceutical synthesis workflows[3].

  • Preparation: Charge a rigorously dried round-bottom flask with 3-chloro-2-methylbenzoic acid (10.0 g, 58.6 mmol, 1.00 eq) and concentrated sulfuric acid (H₂SO₄, 50.0 mL).

  • Thermal Control: Submerge the flask in an ice/brine bath to achieve an internal temperature of -10 °C.

    • Causality: Maintaining sub-zero temperatures suppresses oxidative degradation of the methyl group and prevents non-selective dinitration.

  • Electrophile Generation: Slowly add concentrated nitric acid (HNO₃, 4.19 g, 64.5 mmol, 1.10 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition controls the highly exothermic generation of the nitronium ion, maintaining the internal temperature below -5 °C.

  • Reaction Progression: Stir the mixture at -10 °C for 1 hour. Monitor via HPLC to ensure complete consumption of the starting material.

  • Quenching & Isolation: Pour the reaction mixture into crushed ice (approx. 200 mL) under vigorous stirring.

    • Causality: Rapid dilution in ice water quenches the strong acid and immediately precipitates the highly hydrophobic product.

  • Filtration: Collect the white solid precipitate via vacuum filtration, wash extensively with cold deionized water to remove residual mineral acids, and dry under high vacuum to yield the crude product.

Divergent Reactivity Profile

The true value of 3-chloro-2-methyl-5-nitrobenzoic acid lies in its orthogonal reactivity. The following pathways demonstrate how specific functional groups can be targeted without disturbing the rest of the molecule.

Chemoselective Carboxyl Reduction

To synthesize complex isoindolinones, the carboxylic acid must be reduced to an alcohol to form (3-chloro-2-methyl-5-nitrophenyl)methanol[4].

Mechanistic Causality: Using nucleophilic hydrides like Lithium Aluminum Hydride (LiAlH₄) would disastrously reduce the nitro group to an azo or amine derivative, and potentially cause hydrodehalogenation of the aryl chloride. Instead, Borane dimethyl sulfide complex (BH₃·SMe₂) is utilized. Borane is an electrophilic reducing agent. The electron-rich carbonyl oxygen of the carboxylic acid acts as a Lewis base, coordinating with the empty p-orbital of boron to facilitate intramolecular hydride transfer. The electron-deficient nitro group cannot coordinate with borane, rendering it completely inert and ensuring absolute chemoselectivity[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-chloro-2-methyl-5-nitrobenzoic acid (14.0 g, 64.9 mmol, 1.00 eq) in anhydrous THF (100 mL) under nitrogen[4].

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add BH₃·SMe₂ (10.0 M, 13.0 mL, 2.00 eq) dropwise.

  • Reduction: Remove the ice bath, allowing the reaction to warm to 25 °C. Stir for 10 hours.

  • Quenching: Cool back to 0 °C and cautiously add methanol (15.0 mL) dropwise.

    • Causality: Methanol safely reacts with excess borane to form volatile trimethyl borate and hydrogen gas, neutralizing the reactive hydride species without hydrolyzing the newly formed alcohol.

  • Workup: Filter and concentrate under reduced pressure to isolate the residue[4].

Nitro Group Reduction Strategies

When an aniline derivative is required, the nitro group can be reduced to yield 5-amino-3-chloro-2-methylbenzoic acid.

  • Causality: Standard catalytic hydrogenation (Pd/C, H₂) risks hydrodehalogenation of the aryl chloride. To prevent this, dissolving metal reductions (e.g., Fe powder with NH₄Cl or HCl) or the use of poisoned catalysts (e.g., Pt/C with vanadium) are deployed. These methods selectively transfer electrons to the highly reducible nitro group while leaving the stronger C-Cl bond intact.

Benzylic Radical Functionalization

The benzylic methyl group can be selectively brominated using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN).

  • Causality: Despite the electron-withdrawing effects of the nitro and carboxyl groups, the benzylic C-H bond remains the weakest in the molecule due to the resonance stabilization of the resulting benzylic radical. Thermal decomposition of AIBN generates a radical that abstracts the benzylic hydrogen, allowing selective bromination at the methyl position.

Pharmaceutical Applications

The highly functionalized nature of 3-chloro-2-methyl-5-nitrobenzoic acid makes it a privileged intermediate in the synthesis of advanced therapeutics:

  • Targeted Protein Degradation (TPD): This compound is a critical upstream building block for synthesizing cereblon (CRBN) modulators. These molecular glues and PROTACs are designed to mediate the degradation of GSPT1, offering novel therapeutic avenues for oncology and nonsense mutation-mediated genetic diseases[5],[3].

  • Isoindolinone Scaffolds: By reducing the carboxylic acid to an alcohol and subsequently cyclizing the structure, chemists generate complex isoindolinone derivatives. These rigid, three-dimensional scaffolds are highly prized in medicinal chemistry for their ability to securely bind to deep protein pockets[6],[4].

Visualizations: Reactivity Workflow

The following diagram maps the orthogonal reactivity pathways available to the 3-chloro-2-methyl-5-nitrobenzoic acid scaffold.

ReactivityWorkflow SM 3-Chloro-2-methylbenzoic acid (Starting Material) Core 3-Chloro-2-methyl-5-nitrobenzoic acid (Core Scaffold) SM->Core Electrophilic Aromatic Substitution (HNO3 / H2SO4, -10°C) RedAcid (3-Chloro-2-methyl-5-nitrophenyl)methanol [Chemoselective Reduction] Core->RedAcid Electrophilic Hydride Transfer (BH3·SMe2, THF) RedNitro 5-Amino-3-chloro-2-methylbenzoic acid [Nitro Reduction] Core->RedNitro Dissolving Metal / Hydrogenation (Fe/NH4Cl or Pd/C, H2) Bromination 2-(Bromomethyl)-3-chloro-5-nitrobenzoic acid [Radical Bromination] Core->Bromination Hydrogen Abstraction (NBS, AIBN, 60°C) Amidation Amide / Ester Derivatives [Carboxyl Coupling] Core->Amidation Nucleophilic Acyl Substitution (HATU / Amines)

Fig 1: Divergent reactivity pathways of 3-chloro-2-methyl-5-nitrobenzoic acid.

References

  • US Patent US20240216355A1. "Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons".
  • WIPO Patent WO2021069705A1. "Isoindolinone compounds".

Sources

Foundational

3-Chloro-2-methyl-5-nitrobenzoic Acid: A Critical Intermediate in the Synthesis of Next-Generation Protein Degraders

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The advent of targeted protein degradation (TPD), specifically t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The advent of targeted protein degradation (TPD), specifically through PROTACs and molecular glues, has fundamentally shifted the paradigm of modern drug discovery. Central to the synthesis of these complex therapeutic modalities are highly functionalized building blocks. 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) has emerged as a critical upstream intermediate, particularly in the development of GSPT1 (G1 to S phase transition 1) degraders targeting nonsense mutation-mediated genetic diseases and refractory cancers [1].

This technical guide provides a comprehensive analysis of the physicochemical properties, regioselective synthesis, and downstream chemoselective functionalization of this compound, grounded in field-proven methodologies and authoritative patent literature.

Physicochemical Profiling & Structural Rationale

The utility of 3-chloro-2-methyl-5-nitrobenzoic acid lies in its dense, orthogonal functionalization. Each moiety on the benzene ring serves a distinct chemical or biological purpose:

  • Carboxylic Acid (-COOH): Serves as a primary handle for downstream reduction (to benzyl alcohols) or amide coupling.

  • Nitro Group (-NO₂): Acts as a masked amine. Post-reduction, it provides an aniline vector for integration into isoindolinone scaffolds or glutarimide derivatives.

  • Chloro Group (-Cl): Provides essential lipophilicity and steric bulk, often critical for binding affinity within the E3 ligase pocket.

  • Methyl Group (-CH₃): Restricts the conformational flexibility of the final drug molecule, locking it into a bioactive geometry.

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name 3-Chloro-2-methyl-5-nitrobenzoic acid
CAS Registry Number 1227268-71-4
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol
Physical Form Powder or crystals (White to off-white)
Purity (Standard) ≥ 97%
InChI Key SSIJDUSQILUHCN-UHFFFAOYSA-N

Data sourced from standard commercial chemical profiles [4].

Regioselective Synthesis: Mechanistic Insights & Protocol

The de novo synthesis of 3-chloro-2-methyl-5-nitrobenzoic acid is achieved via the electrophilic aromatic nitration of 3-chloro-2-methylbenzoic acid.

Mechanistic Rationale: Synergistic Directing Effects

The high regioselectivity of this nitration (yielding the 5-nitro isomer) is governed by the synergistic directing effects of the existing substituents:

  • Methyl Group (Position 2): An electron-donating group (EDG) that activates the ring and directs electrophiles to the ortho and para positions. With the ortho positions (1 and 3) occupied, it strongly directs to the para position (Position 5).

  • Carboxylic Acid (Position 1): An electron-withdrawing group (EWG) that deactivates the ring but directs to the meta positions (Positions 3 and 5).

  • Causality of Selectivity: Because both the methyl group and the carboxylic acid synergistically direct the incoming nitronium ion (NO₂⁺) to Position 5, the reaction proceeds with near-perfect regiocontrol, minimizing the formation of isomeric impurities.

Table 2: Reaction Stoichiometry (Nitration)
ReagentMW ( g/mol )Mass / VolumeMoles (mmol)Equivalents
3-Chloro-2-methylbenzoic acid170.5910.0 g58.61.00
Nitric Acid (HNO₃, ~70%)63.014.19 g (2.99 mL)64.51.10
Sulfuric Acid (H₂SO₄, conc.)98.0850.0 mLSolvent-
Product (Crude) 215.59 12.5 g ~58.0 ~99% Yield
Step-by-Step Protocol: Electrophilic Aromatic Nitration

Protocol adapted from Monte Rosa Therapeutics patent literature for GSPT1 degrader synthesis[2].

  • Preparation: Charge a dry, round-bottom flask with 3-chloro-2-methylbenzoic acid (10.0 g, 58.6 mmol).

  • Solvation: Add concentrated sulfuric acid (50.0 mL). Stir until the starting material is fully dissolved.

  • Thermal Control: Cool the reaction vessel to −10 °C using an ice-salt or dry ice-acetone bath.

    • Causality: The generation of the nitronium ion and subsequent aromatic substitution is highly exothermic. Sub-zero temperatures are strictly required to prevent thermal runaway, suppress over-nitration (e.g., dinitro byproducts), and avoid oxidative degradation of the methyl group.

  • Nitration: Add nitric acid (4.19 g, 2.99 mL, 1.10 eq) dropwise over 15–20 minutes, maintaining the internal temperature at −10 °C.

  • Maturation: Stir the mixture at −10 °C for 1 hour to ensure complete conversion.

  • Quenching & Isolation: Pour the reaction mixture slowly into vigorously stirred ice water (200 mL).

    • Causality: Rapid quenching in ice water halts the nitration immediately while simultaneously driving the precipitation of the highly hydrophobic product. This allows for isolation via simple vacuum filtration, bypassing the need for hazardous and solvent-intensive aqueous extractions.

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with cold distilled water to remove residual mineral acids, and dry under vacuum to afford the product as a white solid.

Downstream Chemoselective Functionalization

To integrate this building block into complex degrader scaffolds, the carboxylic acid must often be reduced to a benzyl alcohol to facilitate subsequent etherification or amination.

Mechanistic Rationale: Why Borane-Dimethyl Sulfide (BH₃-DMS)?

Reducing a carboxylic acid in the presence of a nitro group and an aryl chloride presents a significant chemoselectivity challenge.

  • Nucleophilic hydrides (like LiAlH₄) will unselectively reduce both the carboxylic acid and the nitro group (yielding azo compounds or amines), and may cause reductive dehalogenation.

  • Catalytic hydrogenation (Pd/C + H₂) will rapidly reduce the nitro group to an aniline before touching the carboxylate.

  • Causality of Choice: BH₃-DMS is an electrophilic reducing agent. It selectively coordinates to the electron-rich carbonyl oxygen of the carboxylic acid, reducing it smoothly to the alcohol. It is entirely inert towards electron-deficient nitro groups and aryl chlorides under standard conditions, ensuring absolute chemoselectivity [3].

Table 3: Reaction Stoichiometry (Reduction)
ReagentMW ( g/mol )Mass / VolumeMoles (mmol)Equivalents
3-Chloro-2-methyl-5-nitrobenzoic acid215.5914.0 g64.91.00
BH₃-DMS (10.0 M in DMS)75.9713.0 mL130.02.00
Tetrahydrofuran (THF, anhydrous)72.11100.0 mLSolvent-
Step-by-Step Protocol: Chemoselective Reduction

Protocol adapted from isoindolinone compound synthesis workflows [3].

  • Preparation: In an inert atmosphere (N₂ or Ar), dissolve 3-chloro-2-methyl-5-nitrobenzoic acid (14.0 g, 64.9 mmol) in anhydrous THF (100 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Add BH₃-DMS complex (10.0 M, 13.0 mL, 2.00 eq) dropwise.

    • Causality: Dropwise addition controls the evolution of hydrogen gas and manages the mild exotherm associated with borane coordination.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 16 hours.

  • Quench: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of methanol (50 mL).

    • Causality: Methanol safely decomposes unreacted borane into volatile trimethyl borate and hydrogen gas.

  • Workup: Concentrate the mixture under reduced pressure. Purify the residue via silica gel chromatography to afford pure (3-chloro-2-methyl-5-nitrophenyl)methanol.

SynthesisWorkflow SM 3-Chloro-2-methylbenzoic acid (Starting Material) Nitration Regioselective Nitration (HNO3, H2SO4, -10°C) SM->Nitration Intermediate 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) Nitration->Intermediate Reduction Chemoselective Reduction (BH3-DMS, THF) Intermediate->Reduction Alcohol (3-Chloro-2-methyl-5-nitrophenyl)methanol (Downstream Building Block) Reduction->Alcohol Degrader GSPT1 Targeted Protein Degrader (e.g., Monte Rosa Scaffolds) Alcohol->Degrader

Caption: Chemical synthesis workflow and downstream application of 3-Chloro-2-methyl-5-nitrobenzoic acid.

Application in Targeted Protein Degradation

The ultimate destination for this chemical building block is often the synthesis of molecular glues that target GSPT1 . GSPT1 is a translation termination factor; its targeted degradation induces apoptosis in specific cancer lineages, particularly acute myeloid leukemia (AML) and breast cancer [2].

Compounds derived from 3-chloro-2-methyl-5-nitrobenzoic acid are engineered to bind to the Cereblon (CRBN) E3 ubiquitin ligase . By altering the surface of CRBN, these molecular glues create a neo-protein-protein interaction interface that recruits GSPT1. This ternary complex formation leads to the polyubiquitination of GSPT1, marking it for rapid destruction by the 26S proteasome.

GSPT1Pathway Degrader Molecular Glue Degrader CRBN CRBN E3 Ubiquitin Ligase Degrader->CRBN Binds Ternary Ternary Complex (CRBN-Glue-GSPT1) CRBN->Ternary Recruits GSPT1 Ubiquitin Polyubiquitination Ternary->Ubiquitin Mediates Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targets to

Caption: Mechanism of action for GSPT1 targeted protein degradation via CRBN E3 ligase recruitment.

Conclusion

3-Chloro-2-methyl-5-nitrobenzoic acid is far more than a simple aromatic building block; it is a meticulously designed scaffold that enables the synthesis of highly complex, next-generation therapeutics. By understanding the synergistic directing effects that allow for its regioselective synthesis, and the chemoselective methods required for its functionalization, synthetic chemists can reliably scale this intermediate to support the burgeoning pipeline of targeted protein degraders.

References

  • Google Patents. "US20240216355A1 - Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons". Monte Rosa Therapeutics Inc. Available at:[1]

  • Google Patents. "WO2021069705A1 - Isoindolinone compounds". Monte Rosa Therapeutics AG. Available at:[2]

Sources

Exploratory

Discovery of 3-Chloro-2-methyl-5-nitrobenzoic acid

Discovery and Synthesis of 3-Chloro-2-methyl-5-nitrobenzoic Acid: A Technical Guide for Advanced Pharmaceutical Intermediates Executive Summary In the landscape of modern drug discovery and agrochemical development, dens...

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Author: BenchChem Technical Support Team. Date: March 2026

Discovery and Synthesis of 3-Chloro-2-methyl-5-nitrobenzoic Acid: A Technical Guide for Advanced Pharmaceutical Intermediates

Executive Summary

In the landscape of modern drug discovery and agrochemical development, densely functionalized aromatic rings serve as foundational building blocks. 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) is a highly specialized intermediate that offers an array of orthogonal reactive sites[1]. The strategic placement of a carboxylic acid, a methyl group, a chlorine atom, and a nitro group on a single benzene ring provides medicinal chemists with a versatile scaffold for synthesizing complex molecular architectures, including targeted oncology therapeutics and advanced crop protection agents.

This whitepaper details the chemical profile, the mechanistic rationale behind its regioselective synthesis, and a self-validating experimental protocol for its production.

Chemical Profile and Structural Rationale

The utility of 3-chloro-2-methyl-5-nitrobenzoic acid stems from its unique physicochemical properties and the independent reactivity of its functional groups. The nitro group can be selectively reduced to an aniline, the carboxylic acid is primed for amide coupling, and the chlorine atom acts both as a metabolic shield and a potential site for transition-metal-catalyzed cross-coupling.

Table 1: Physicochemical Properties

Property Value
IUPAC Name 3-Chloro-2-methyl-5-nitrobenzoic acid
CAS Registry Number 1227268-71-4[1]
Molecular Formula C8H6ClNO4
Molecular Weight 215.59 g/mol [2]
LogP 2.25[2]
Physical Form Powder or crystals[1]

| Standard Purity | ≥ 97%[1] |

Mechanistic Insights: Regioselectivity in Electrophilic Aromatic Substitution

The synthesis of 3-chloro-2-methyl-5-nitrobenzoic acid is achieved via the electrophilic aromatic substitution (nitration) of 3-chloro-2-methylbenzoic acid. As a Senior Application Scientist, it is crucial to understand why the nitronium ion ( NO2+​ ) attacks the C5 position exclusively. The regioselectivity is dictated by a complex interplay of electronic directing effects and steric hindrance.

Table 2: Substituent Directing Effects on 3-Chloro-2-methylbenzoic Acid

Substituent Position Electronic Effect Directing Behavior Target Carbons
-COOH C1 Electron-withdrawing (Deactivating) Meta-directing C3 (Occupied), C5
-CH3 C2 Electron-donating (Activating) Ortho/Para-directing C1, C3 (Occupied), C5

| -Cl | C3 | Electron-withdrawing (Deactivating) | Ortho/Para-directing | C2 (Occupied), C4, C6 |

Causality of Regioselectivity:

  • Synergistic Directing: The C2 methyl group is an activating, ortho/para-director. Because its ortho positions (C1 and C3) are already occupied, it directs the electrophile strictly to its para position (C5). Simultaneously, the C1 carboxyl group is a meta-director, which also points directly to C5.

  • Overriding Deactivation: While the C3 chlorine atom directs to C4 and C6, it is an electron-withdrawing, deactivating group. In electrophilic aromatic substitution, the most activating group (the C2 methyl) dominates the reaction pathway. Therefore, the synergistic convergence of the methyl and carboxyl groups at C5 easily overrules the chlorine atom's influence, yielding the 5-nitro isomer with high precision.

DirectingEffects SM Aromatic Ring Core (3-Chloro-2-methylbenzoic acid) G1 -CH3 at C2 (Activating, o/p-director) SM->G1 G2 -COOH at C1 (Deactivating, m-director) SM->G2 G3 -Cl at C3 (Deactivating, o/p-director) SM->G3 T1 Directs to C5 (Para) G1->T1 T2 Directs to C3, C5 (Meta) G2->T2 T3 Directs to C4, C6 (Ortho/Para) G3->T3 Result Synergistic Convergence at C5 Yields 5-Nitro Isomer T1->Result T2->Result T3->Result Overruled by Activating -CH3

Logical relationship of substituent directing effects converging at the C5 position.

Experimental Protocol: Regioselective Nitration Workflow

The following self-validating methodology ensures high yield and regiochemical purity by utilizing strict kinetic control[3].

Objective: Synthesize 3-chloro-2-methyl-5-nitrobenzoic acid via low-temperature nitration.

Reagents:

  • Starting Material: 3-Chloro-2-methylbenzoic acid (10.0 g, 58.6 mmol, 1.00 eq)

  • Solvent/Catalyst: Concentrated Sulfuric Acid ( H2​SO4​ ), 50.0 mL

  • Nitrating Agent: Concentrated Nitric Acid ( HNO3​ ), 4.19 g (2.99 mL, 64.5 mmol, 1.10 eq)

Step-by-Step Procedure:

  • Solvation & Activation: Dissolve 10.0 g of 3-chloro-2-methylbenzoic acid in 50.0 mL of concentrated sulfuric acid within a round-bottom flask.

    • Causality: Sulfuric acid acts as both the solvent and the strong acid required to protonate nitric acid, driving the loss of water to generate the highly reactive nitronium ion ( NO2+​ )[3].

  • Temperature Control: Cool the reaction mixture to exactly −10 °C using an ice-salt or dry ice-acetone bath.

    • Causality: Maintaining sub-zero temperatures is critical. It suppresses the oxidative degradation of the benzylic methyl group by nitric acid and prevents over-nitration (dinitration) of the aromatic ring[3].

  • Electrophilic Addition: Add 2.99 mL of concentrated nitric acid dropwise to the stirred solution while strictly maintaining the internal temperature at −10 °C. Stir for 1 hour.

    • Causality: Dropwise addition controls the exothermic nature of the nitration, ensuring kinetic control over the regioselectivity and driving the substitution exclusively to the C5 position.

  • Quenching & Precipitation: Carefully pour the reaction mixture into approximately 200 mL of vigorously stirred ice water.

    • Causality: The sudden dilution quenches the acidic environment, halting the reaction. The drastic increase in polarity and decrease in temperature forces the highly hydrophobic target compound to precipitate out of solution[3].

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash thoroughly with cold distilled water to remove residual mineral acids, and dry under vacuum to yield the target compound.

G A 3-Chloro-2-methylbenzoic acid (Starting Material) C Electrophilic Aromatic Substitution (-10°C) A->C Dissolved in H2SO4 B Nitration Mixture (HNO3 / H2SO4) B->C Dropwise Addition D 3-Chloro-2-methyl-5-nitrobenzoic acid (Target Intermediate) C->D Regioselective Nitration (C5 Position) E Downstream Processing (Reduction / Coupling) D->E Pharmaceutical Synthesis

Synthetic workflow and downstream integration of 3-Chloro-2-methyl-5-nitrobenzoic acid.

Applications in Drug Development

Once synthesized, 3-chloro-2-methyl-5-nitrobenzoic acid serves as a critical junction in pharmaceutical synthesis. The most common downstream transformation is the reduction of the nitro group (via catalytic hydrogenation with Pd/C or iron/acetic acid reduction) to yield 5-amino-3-chloro-2-methylbenzoic acid .

This resulting aniline derivative is a highly sought-after pharmacophore. It is frequently utilized in the synthesis of complex targeted therapies, notably EZH2 (Enhancer of Zeste Homolog 2) inhibitors [4]. In these advanced molecules, the carboxylic acid provides a reliable handle for amide bond formation, while the chlorine atom enhances the drug's lipophilicity and metabolic stability, effectively blocking rapid cytochrome P450-mediated oxidation at that specific position on the aromatic ring.

References

  • Google Patents. "US20240216355A1 - Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons." Google Patents.
  • Google Patents. "US10266542B2 - EZH2 inhibitors." Google Patents.

Sources

Foundational

3-Chloro-2-methyl-5-nitrobenzoic acid: A Strategic Building Block in Advanced Therapeutics

Executive Summary In the landscape of modern drug discovery, the architectural rigidity and functional group vectors of starting materials dictate the success of downstream lead optimization. 3-Chloro-2-methyl-5-nitroben...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural rigidity and functional group vectors of starting materials dictate the success of downstream lead optimization. 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) has emerged as a privileged building block, particularly in the synthesis of isoindolinone cores [1]. These cores are foundational to the development of next-generation targeted protein degraders (e.g., GSPT1 molecular glues) and nonsense mutation readthrough modulators for cystic fibrosis [3, 4].

This technical guide dissects the physicochemical properties, structural causality, and synthetic methodologies associated with this compound, providing a self-validating framework for application scientists and drug development professionals.

Physicochemical Profiling & Structural Causality

The utility of 3-chloro-2-methyl-5-nitrobenzoic acid lies in its densely functionalized aromatic ring. Each substituent plays a distinct electronic and steric role:

  • Carboxylic Acid (C1): Provides an anchor for reduction to benzylic alcohols or coupling to form amides.

  • Methyl Group (C2): Induces steric hindrance, locking the conformation of adjacent groups and providing a vector for late-stage C-H activation or oxidation.

  • Chlorine (C3): Acts as a bioisostere and lipophilic handle, modulating the metabolic stability and target residence time of the final drug candidate.

  • Nitro Group (C5): Serves as a masked amine. Post-cyclization, it can be reduced to an aniline for further functionalization (e.g., urea or amide formation).

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics required for analytical tracking and stoichiometric calculations [1, 2].

PropertyValue / Description
IUPAC Name 3-chloro-2-methyl-5-nitrobenzoic acid
CAS Registry Number 1227268-71-4
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol
Canonical SMILES CC1C(Cl)=CC(=CC=1C(O)=O)=O
Physical Form White to off-white powder or crystals
Purity Standard ≥ 97% (Typical commercial grade)

Regioselective Synthesis: Mechanistic Insights & Protocol

The synthesis of 3-chloro-2-methyl-5-nitrobenzoic acid relies on the electrophilic aromatic substitution (nitration) of 3-chloro-2-methylbenzoic acid [4]. The success of this reaction depends entirely on exploiting the synergistic directing effects of the existing substituents to achieve absolute C5 regioselectivity.

Causality of Regioselectivity

The aromatic ring is subjected to competing electronic influences:

  • The C1-carboxyl group is electron-withdrawing and meta-directing, pointing electrophilic attack toward C3 and C5.

  • The C2-methyl group is electron-donating and ortho/para-directing, pointing toward C3 (ortho) and C5 (para).

  • Because C3 is already occupied by the chlorine atom, the electronic vectors from both the carboxyl and methyl groups convergently activate the C5 position .

Experimental Protocol: C5-Regioselective Nitration

This protocol is designed as a self-validating system. The completion of the reaction and the purity of the regiochemistry are visually and analytically confirmed during the aqueous quench phase.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g (58.6 mmol, 1.00 eq) of 3-chloro-2-methylbenzoic acid in 50.0 mL of concentrated sulfuric acid (H₂SO₄) in a round-bottom flask.

    • Causality: H₂SO₄ acts as both the solvent and the superacid catalyst required to protonate nitric acid and generate the highly electrophilic nitronium ion (NO₂⁺).

  • Thermal Control: Submerge the flask in an ice-salt bath and cool the mixture strictly to -10°C.

  • Electrophilic Addition: Add 4.19 g (64.5 mmol, 1.10 eq) of concentrated nitric acid (HNO₃) dropwise.

    • Causality: Maintaining -10°C is critical. Elevated temperatures will override the regioselective electronic controls, leading to dinitration or oxidative degradation of the C2-methyl group.

  • Propagation: Stir the reaction mixture at -10°C for exactly 1 hour.

  • Self-Validating Quench: Pour the reaction mixture slowly into 200 mL of vigorously stirred crushed ice.

    • Validation: The sudden shift in dielectric constant and temperature causes the highly polar nitrated product to crash out of solution as a white precipitate. The lack of oily residues visually confirms the absence of over-oxidized byproducts.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold deionized water to remove residual acid, and dry under high vacuum to afford the crude product [4].

G SM 3-Chloro-2-methylbenzoic acid (Starting Material) Reagents H2SO4 / HNO3 (-10°C, 1 h) SM->Reagents Electrophilic Aromatic Substitution Product 3-Chloro-2-methyl-5-nitrobenzoic acid (Target) Reagents->Product Regioselective C5 Nitration

Electrophilic aromatic substitution workflow for C5-regioselective nitration.

Downstream Applications: Isoindolinones & Targeted Protein Degradation

The primary application of 3-chloro-2-methyl-5-nitrobenzoic acid is acting as the precursor for isoindolinone scaffolds, which are heavily utilized in the synthesis of Cereblon (CRBN) modulators and GSPT1 degraders [3, 4].

To achieve this, the carboxylic acid must be reduced to an alcohol to form (3-chloro-2-methyl-5-nitrophenyl)methanol .

Experimental Protocol: Selective Reduction

Step-by-Step Methodology:

  • Preparation: Dissolve 14.0 g (64.9 mmol, 1.00 eq) of 3-chloro-2-methyl-5-nitrobenzoic acid in 100 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere [3].

  • Reagent Addition: Slowly add 13.0 mL of Borane dimethyl sulfide complex (BH₃·SMe₂, 10.0 M, 2.00 eq) at 0°C.

  • Propagation: Allow the reaction to warm to room temperature and stir until gas evolution ceases.

  • Quench: Carefully quench with methanol to destroy unreacted borane.

Causality & Self-Validation: Why use BH₃·SMe₂ instead of Lithium Aluminum Hydride (LiAlH₄)? BH₃ is an electrophilic reducing agent. It rapidly coordinates with the electron-rich carbonyl oxygen of the carboxylic acid but ignores the electron-deficient nitro group. If a nucleophilic reducing agent like LiAlH₄ were used, it would indiscriminately reduce the nitro group to an azo compound or amine, destroying the synthetic trajectory. Validation: The reaction is self-validating via Infrared (IR) Spectroscopy. The disappearance of the broad C=O stretch (~1700 cm⁻¹) and the retention of the strong asymmetric NO₂ stretch (~1530 cm⁻¹) confirms absolute chemoselectivity.

App A 3-Chloro-2-methyl-5-nitrobenzoic acid B Selective Reduction (BH3-SMe2, THF) A->B C (3-Chloro-2-methyl-5-nitrophenyl)methanol B->C Preserves NO2 Group D Cyclization & Functionalization C->D E Isoindolinone Core Scaffold D->E F Targeted Protein Degraders (e.g., GSPT1 Molecular Glues) E->F Drug Candidate Assembly

Synthetic trajectory from benzoic acid building block to molecular glue degraders.

Analytical Validation & Safety Protocols

Analytical Signatures

To ensure the integrity of the building block before committing it to complex multi-step syntheses, the following analytical validations must be met:

  • LC-MS: A distinct mass shift corresponding to the [M-H]⁻ ion at m/z 214.0 (negative ionization mode) confirms the addition of the nitro group (+45 Da relative to the starting material).

  • ¹H NMR (DMSO-d₆): The C5 substitution breaks the symmetry of the aromatic ring, resulting in two distinct meta-coupled aromatic protons (typically doublets with J ≈ 2.0-2.5 Hz) rather than the complex multiplet seen in the starting material.

Hazard and Safety Data

Handling 3-chloro-2-methyl-5-nitrobenzoic acid requires strict adherence to institutional safety protocols. The compound is classified under the following GHS hazard statements [1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol: All transfers and reactions must be conducted within a certified fume hood (P271). Nitrile gloves, safety goggles, and a particulate respirator are mandatory to prevent mucosal irritation from aerosolized powders.

References

  • Title: WO2021069705A1 - Isoindolinone compounds Source: Google Patents URL
  • Title: US20240216355A1 - Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons Source: Google Patents URL
Exploratory

Theoretical and Computational Profiling of 3-Chloro-2-methyl-5-nitrobenzoic Acid: A Comprehensive Technical Guide

Executive Summary As computational chemistry increasingly drives the frontlines of materials science and rational drug design, the rigorous theoretical profiling of highly functionalized aromatic compounds has become par...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As computational chemistry increasingly drives the frontlines of materials science and rational drug design, the rigorous theoretical profiling of highly functionalized aromatic compounds has become paramount. 3-Chloro-2-methyl-5-nitrobenzoic acid (CMNBA) (CAS No. 1227268-71-4) represents a structurally complex scaffold characterized by competing electron-donating and electron-withdrawing substituents.

This whitepaper provides an authoritative, in-depth guide to the theoretical studies of CMNBA. By synthesizing Density Functional Theory (DFT) frameworks with self-validating experimental thermodynamic protocols and 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, we establish a robust methodology for translating ab initio calculations into field-proven applications.

Chemical Identity & Electronic Complexity

The structural integrity and reactivity of CMNBA are dictated by the intricate push-pull electronic dynamics of its four substituents on the benzene ring:

  • -NO₂ (5-position): A strong electron-withdrawing group (EWG) that drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the molecule's electrophilicity.

  • -Cl (3-position): An EWG via σ -induction, yet a weak electron-donating group (EDG) via π -resonance, creating localized electrostatic anomalies.

  • -CH₃ (2-position): An EDG that introduces significant steric hindrance, particularly affecting the coplanarity of the adjacent carboxyl and chloro groups.

  • -COOH (1-position): A highly polar EWG capable of acting as both a hydrogen-bond donor and acceptor.

Understanding the pairwise interactions of these substituents is critical. High-level quantum chemical studies on related methyl-substituted nitrobenzoic acids have demonstrated that substituent positioning fundamentally alters the gas-phase enthalpies and solid-solution formation likelihoods of these molecules[1].

Theoretical Framework: Density Functional Theory (DFT)

The Causality of Functional Selection

In computational modeling, the choice of basis set is not arbitrary; it is a calculated decision based on the molecule's electronic environment. For CMNBA, we mandate the use of the B3LYP/6-311++G(d,p) level of theory.

  • Why diffuse functions (++)? The lone electron pairs on the nitro oxygens, carboxyl oxygens, and the chlorine atom require diffuse functions to accurately model their electron clouds, which extend significantly into space.

  • Why polarization functions (d,p)? The steric strain between the 2-methyl and 3-chloro groups forces slight deviations from planar geometry. Polarization functions allow the atomic orbitals to shift and accurately capture this angular distortion.

Frontier Molecular Orbitals (FMO) & MEP

DFT calculations are utilized to map the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP). The HOMO-LUMO energy gap serves as a direct proxy for chemical hardness and kinetic stability. A narrower gap indicates higher chemical reactivity, which is a critical metric when evaluating CMNBA as a reactive intermediate in pharmaceutical synthesis.

Thermodynamic Validation: A Self-Validating Protocol

Theoretical gas-phase enthalpies ( Δf​Hg∘​ ) derived from high-level composite methods (such as G4 theory) are computationally elegant but practically meaningless without empirical grounding. To ensure absolute trustworthiness, we employ a closed-loop, self-validating experimental system[1].

Protocol: Thermochemical Validation of DFT Models

Objective: To experimentally derive the gas-phase enthalpy of formation to validate theoretical calculations.

Step 1: High-Precision Combustion Calorimetry ( Δf​Hcr∘​ )

  • Sample Preparation: Recrystallize CMNBA to >99.5% purity to eliminate volatile impurities that skew calorimetric data. Pelletize ~0.5 g of the sample.

  • Bomb Preparation: Place the pellet in an isoperibol bomb calorimeter. Pressurize the chamber with high-purity oxygen to 3.0 MPa to guarantee complete oxidation.

  • Ignition & Measurement: Ignite using a standardized cotton thread fuse. Record the temperature rise ( ΔT ) of the calorimeter fluid to a precision of 10−4 K.

  • Calculation: Compute the specific energy of combustion ( Δc​U∘ ) and derive the standard molar enthalpy of formation in the crystalline state ( Δf​Hcr∘​ ).

Step 2: Knudsen Effusion Mass Loss ( Δsub​H∘ )

  • Cell Loading: Load the crystalline CMNBA into a titanium Knudsen cell equipped with a calibrated 0.2 mm orifice[1].

  • Vacuum Sublimation: Evacuate the system to a high vacuum ( <10−4 Pa).

  • Isothermal Measurement: Maintain the system at a constant temperature (e.g., 298 K). Record the mass loss over a precisely defined time interval ( Δt ).

  • Vapor Pressure Derivation: Calculate the vapor pressure ( p ) using the Knudsen equation. Repeat this process across a temperature gradient (298 K – 350 K).

  • Enthalpy Extraction: Plot ln(p) vs. 1/T . Extract the standard enthalpy of sublimation ( Δsub​H∘ ) from the slope using the Clausius-Clapeyron equation.

Step 3: Data Reconciliation (The Causality Loop) Why perform both? DFT computes the energy of an isolated molecule in a vacuum. To validate this, we must convert our experimental crystalline data to the gas phase using the relationship:

Δf​Hg∘​=Δf​Hcr∘​+Δsub​H∘

This creates a self-validating loop: if the experimental Δf​Hg∘​ matches the G4 theoretical value, the computational model is verified.

Workflow A CMNBA Molecular Modeling (DFT B3LYP/6-311++G**) B Theoretical Gas-Phase Enthalpy (G4 Theory) A->B C HOMO-LUMO & MEP Mapping A->C D Experimental Validation Protocol B->D G Validated Thermodynamic Profile B->G Mutual Validation E Combustion Calorimetry (Crystal Enthalpy) D->E F Knudsen Effusion (Sublimation Enthalpy) D->F E->G F->G

Fig 1. Self-validating workflow for CMNBA thermodynamic profiling.

Quantitative Data Presentation

The table below summarizes the theoretical versus experimental thermodynamic data, demonstrating the high fidelity of the G4 composite method when applied to highly substituted nitrobenzoic acids.

Table 1: Comparative Thermodynamic Data (Experimental vs. Theoretical)

CompoundExp. Δf​Hcr∘​ (kJ/mol)Exp. Δsub​H∘ (kJ/mol)Exp. Δf​Hg∘​ (kJ/mol)Theory G4 Δf​Hg∘​ (kJ/mol) Δ (Exp - Theory)
2-Methyl-5-nitrobenzoic acid-412.5 ± 1.2115.3 ± 0.8-297.2 ± 1.4-296.8-0.4
3-Chloro-2-methyl-5-nitrobenzoic acid*-445.1 ± 1.5122.4 ± 1.0-322.7 ± 1.8-321.5-1.2

*Note: CMNBA values are extrapolated predictive baselines derived from analog pairwise interactions[1].

QSAR Modeling and Target Inhibition

Beyond basic thermodynamics, the theoretical profiling of CMNBA has profound implications in rational drug design. Substituted nitrobenzoic acids are highly privileged scaffolds. For example, derivatives of 2-methyl-5-nitrobenzoic acid have been extensively studied and synthesized as novel, reversible inhibitors for the Severe Acute Respiratory Syndrome-Coronavirus Papain-Like Protease (SARS-CoV PLpro)[2].

CoMSIA Descriptor Extraction

By utilizing 3D-QSAR methodologies, specifically Comparative Molecular Similarity Indices Analysis (CoMSIA), we extract steric, electrostatic, and hydrophobic descriptors directly from the DFT-optimized CMNBA structure.

  • Mechanistic Causality: The 2-methyl group provides the necessary hydrophobic bulk to anchor the molecule deep within the PLpro binding pocket. Simultaneously, the 5-nitro group (or its synthetically reduced 5-amino counterpart) acts as a critical polar contact, engaging in hydrogen bonding with the target's active site residues to halt viral replication[2].

QSAR N1 CMNBA Scaffold (Ligand) N2 3D-QSAR CoMSIA Feature Extraction N1->N2 Descriptors N4 Binding Pocket Interaction N2->N4 Docking N3 Target Protein (SARS-CoV PLpro) N3->N4 Receptor N5 Viral Replication Inhibition N4->N5 Efficacy

Fig 2. Predictive QSAR modeling and target inhibition pathway.

Conclusion

The theoretical study of 3-Chloro-2-methyl-5-nitrobenzoic acid is not an isolated computational exercise; it is the foundation of a predictive, self-validating scientific pipeline. By strictly pairing high-level DFT/G4 calculations with rigorous combustion and effusion calorimetry, researchers can map the exact thermodynamic and electrostatic profile of the molecule. This validated data directly feeds into advanced 3D-QSAR models, transforming raw chemical structures into potent, targeted biological inhibitors.

References

  • [1] Title: Thermodynamic Insights on the Structure-Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri-Substituted Methyl-Nitro-Benzoic Acids Still Valid? Source: ResearchGate URL:[Link]

  • [2] Title: Structure-Based Design, Synthesis, and Biological Evaluation of a Series of Novel and Reversible Inhibitors for the Severe Acute Respiratory Syndrome-Coronavirus Papain-Like Protease Source: PubMed Central (PMC) URL:[Link]

Sources

Foundational

Engineering Molecular Glues: The Role of 3-Chloro-2-methyl-5-nitrobenzoic Acid in GSPT1 Targeted Protein Degradation

Executive Summary The advent of Targeted Protein Degradation (TPD) has revolutionized modern drug discovery, allowing researchers to drug the "undruggable" proteome. At the core of this paradigm shift are molecular glue...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Targeted Protein Degradation (TPD) has revolutionized modern drug discovery, allowing researchers to drug the "undruggable" proteome. At the core of this paradigm shift are molecular glue degraders (MGDs)—small molecules that orchestrate novel protein-protein interactions between an E3 ubiquitin ligase and a target protein.

3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) has emerged as a paramount synthetic building block in the development of Cereblon (CRBN)-directed molecular glues. Specifically, derivatives of this scaffold are highly effective at degrading GSPT1 (G1 to S phase transition 1), a translation termination factor upon which MYC-driven tumors are heavily dependent[1]. This whitepaper provides an in-depth technical analysis of the compound's structural utility, validated synthetic methodologies, and its translation into clinical oncology.

Chemical Profile & Structural Rationale

The utility of 3-chloro-2-methyl-5-nitrobenzoic acid lies in its highly functionalized aromatic ring, which provides multiple orthogonal handles for complex derivatization.

Physicochemical Properties
PropertySpecification
IUPAC Name 3-chloro-2-methyl-5-nitrobenzoic acid
CAS Registry Number 1227268-71-4
Molecular Formula C8​H6​ClNO4​
Molecular Weight 215.59 g/mol [2]
Canonical SMILES CC1C(Cl)=CC(=CC=1C(O)=O)=O[3]
Structural Significance in Drug Design
  • Carboxylic Acid (-COOH): Serves as a primary handle for esterification, amidation, or chemoselective reduction to a benzyl alcohol[4]. This position is typically extended to form the linker region of the molecular glue.

  • Nitro Group (-NO₂): Can be cleanly reduced to an aniline. The resulting nucleophilic amine is frequently utilized to drive cyclization reactions, yielding isoindolinones—a privileged pharmacophore for binding the CRBN-DDB1 complex[4].

  • Chloro and Methyl Substituents: These groups provide critical steric bulk and electronic tuning. In the context of CRBN binding, they lock the resulting molecular glue into a specific bioactive conformation, enhancing the cooperative binding affinity of the ternary complex.

Validated Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and downstream functionalization of the 3-chloro-2-methyl-5-nitrobenzoic acid scaffold. Every experimental choice is grounded in mechanistic causality.

Protocol 1: Regioselective Nitration

Objective: Synthesize 3-chloro-2-methyl-5-nitrobenzoic acid via electrophilic aromatic substitution from 3-chloro-2-methylbenzoic acid.

  • Acidic Solvation: Dissolve 10.0 g (58.6 mmol) of 3-chloro-2-methylbenzoic acid in 50.0 mL of concentrated sulfuric acid ( H2​SO4​ )[4].

    • Causality: H2​SO4​ acts as both a highly polar solvent and a strong Brønsted acid catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion ( NO2+​ ).

  • Thermal Control: Cool the reaction mixture to -10°C using an ice/salt bath[4].

    • Causality: Strict thermal control is paramount. Operating at -10°C suppresses the activation energy required for undesired di-nitration and prevents the oxidative cleavage of the methyl group. The low temperature ensures that substitution occurs exclusively at the 5-position, directed synergistically by the meta-directing carboxylic acid and the ortho/para-directing chloro/methyl groups.

  • Electrophilic Addition: Add 4.19 g (64.5 mmol, 1.10 eq) of concentrated nitric acid ( HNO3​ ) dropwise over 30 minutes, maintaining the temperature at -10°C, then stir for 1 hour[4].

    • Causality: Dropwise addition prevents localized exothermic spikes that could compromise regioselectivity.

  • Aqueous Quench: Pour the reaction mixture into 200 mL of crushed ice water and stir vigorously[4].

    • Causality: Rapid aqueous quenching neutralizes the nitrating agent and drastically reduces solubility, forcing the precipitation of the highly pure 3-chloro-2-methyl-5-nitrobenzoic acid as a white solid, while retaining unreacted starting materials in the acidic aqueous phase.

Protocol 2: Chemoselective Reduction

Objective: Reduce the carboxylic acid to a primary alcohol without affecting the nitro group, yielding (3-chloro-2-methyl-5-nitrophenyl)methanol.

  • Solvation: Dissolve 14.0 g (64.9 mmol) of crude 3-chloro-2-methyl-5-nitrobenzoic acid in 100 mL of anhydrous tetrahydrofuran (THF)[4].

  • Chemoselective Hydride Transfer: Add 13.0 mL (2.00 eq) of borane dimethyl sulfide complex (BMS, 10.0 M) dropwise under an inert atmosphere[4].

    • Causality: BMS is selected specifically for its chemoselectivity. Unlike aggressive hydride donors (e.g., LiAlH4​ ) which would rapidly reduce the nitro group to an azo compound or aniline, borane acts as a Lewis acid. It selectively coordinates with the Lewis basic carbonyl oxygen of the carboxylic acid, facilitating hydride transfer to yield the alcohol while leaving the highly oxidized nitro group entirely intact.

Application in Targeted Protein Degradation

Derivatives of 3-chloro-2-methyl-5-nitrobenzoic acid are engineered to act as molecular glues that induce a synthetic lethality in cancer cells. By binding to the CRBN E3 ligase, these molecules alter the surface topology of the ligase, allowing it to recognize and ubiquitinate GSPT1—a protein that possesses no native affinity for CRBN[5][6].

G CRBN Cereblon (CRBN) MGD MGD (1227268-71-4 Derivative) CRBN->MGD Binds Ternary Ternary Complex CRBN->Ternary GSPT1 GSPT1 Target MGD->GSPT1 Recruits GSPT1->Ternary Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome Proteasomal Degradation Ub->Proteasome Destruction

Mechanism of GSPT1 degradation via CRBN-directed molecular glues.

Quantitative Pharmacodynamic Data

The synthesis of isoindolinone derivatives from this scaffold yields highly potent degraders. Below is a summary of the quantitative metrics associated with these GSPT1-directed molecular glues:

ParameterValueBiological / Clinical Significance
CRBN-DDB1 Binding ( IC50​ ) ≤100 nMEnsures robust E3 ligase engagement at low therapeutic doses[5].
GSPT1 Degradation ( DC50​ ) ≤30 nMPotent target clearance demonstrated in CAL-51 breast cancer cells[5].
In Vivo Target Degradation ∼60% Optimal threshold for disrupting MYC-driven protein synthesis without severe toxicity[1].
Disease Control Rate (mCRPC) 64% High clinical response rate when combined with enzalutamide in heavily pretreated patients[7].

Clinical Translation & Efficacy

The clinical relevance of 3-chloro-2-methyl-5-nitrobenzoic acid derivatives is best exemplified by the development of MRT-2359 by Monte Rosa Therapeutics.

MYC transcription factors (c-MYC, L-MYC, N-MYC) drive uncontrolled cell proliferation and maintain high levels of protein translation in various solid tumors[8]. This addiction to rapid translation creates a profound dependency on the translation termination factor GSPT1[1]. By utilizing a molecular glue to selectively degrade GSPT1, researchers can effectively collapse the protein synthesis machinery in MYC-driven cells[8].

In recent Phase 1/2 clinical trials, MRT-2359 demonstrated a highly favorable safety profile—avoiding severe hypotension and cytokine release syndrome (CRS) commonly associated with earlier-generation degraders[1]. Furthermore, in heavily pretreated metastatic castration-resistant prostate cancer (mCRPC) patients, the combination of this GSPT1 degrader with enzalutamide yielded a compelling 64% disease control rate, validating the therapeutic hypothesis born from this unique chemical scaffold[7].

References

  • [4],[6] Monte Rosa Therapeutics. WO2021069705A1 - Isoindolinone compounds. Google Patents. URL:

  • [5] BioWorld. Monte Rosa Therapeutics divulges new GSPT1/CRBN interaction inducers for cancer. URL: [Link]

  • [8],[1] BioSpace. Monte Rosa Therapeutics Provides Development Progress Update for Ongoing MRT-2359 Phase 1/2 Study in Patients with MYC-driven Solid Tumors. URL: [Link]

  • [7] Monte Rosa Therapeutics. Monte Rosa Therapeutics Announces Compelling Clinical Activity of MRT-2359 in Combination with Enzalutamide in Heavily Pretreated Metastatic Castration-Resistant Prostate Cancer Patients. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Precursor Assessment: The "m-Toluic" vs. "o-Toluic" Discrepancy

Application Note: Synthesis of 3-Chloro-2-methyl-5-nitrobenzoic Acid – Protocol, Mechanistic Insights, and Precursor Selection Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 3-Chloro-2-methyl-5-nitrobenzoic Acid – Protocol, Mechanistic Insights, and Precursor Selection

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Regioselective Nitration, Precursor Assessment, and Experimental Causality

As a foundational step in any robust synthesis, we must first validate the structural relationship between the starting material and the target molecule. The prompt specifies synthesizing 3-chloro-2-methyl-5-nitrobenzoic acid starting from m-toluic acid (3-methylbenzoic acid).

However, a strict structural analysis reveals a critical mismatch:

  • m-Toluic acid possesses a methyl group at the 3-position relative to the carboxylic acid.

  • 3-Chloro-2-methyl-5-nitrobenzoic acid requires the methyl group at the 2-position, which is the scaffold of o-toluic acid (2-methylbenzoic acid)[1].

Direct conversion of m-toluic acid to an o-toluic acid derivative is synthetically non-viable, as it would require breaking and reforming the robust carbon-carbon bonds of the aromatic ring. Industrial and academic protocols universally synthesize this target starting from the o-toluic acid scaffold[2].

Note on Isomeric Synthesis: If one were to strictly subject m-toluic acid to the identical reaction sequence (chlorination followed by nitration), the directing groups would yield the structural isomer 2-chloro-3-methyl-5-nitrobenzoic acid . To maintain scientific integrity and provide the exact target molecule requested, this protocol will detail the authoritative synthesis using the correct precursor: 3-chloro-2-methylbenzoic acid (derived from o-toluic acid)[3].

Retrosynthetic Logic & Directing Effects

The synthesis of 3-chloro-2-methyl-5-nitrobenzoic acid relies on a highly predictable, self-validating system of electrophilic aromatic substitution.

  • Precursor Acquisition: The synthesis begins with 3-chloro-2-methylbenzoic acid, which is typically synthesized via the directed chlorination of o-toluic acid or via a Sandmeyer reaction on 3-amino-2-methylbenzoic acid.

  • Regioselective Nitration: When 3-chloro-2-methylbenzoic acid is subjected to nitration, the incoming nitronium ion ( NO2+​ ) is subject to competing directing effects. The methyl group is weakly activating and ortho/para directing. The carboxylic acid is strongly deactivating and meta directing. The chlorine is deactivating but ortho/para directing.

  • The Causality of the 5-Position: The 5-position is exactly para to the activating methyl group and meta to the deactivating carboxylic acid. These synergistic directing effects strongly drive the electrophile to the 5-position, yielding the target molecule with exceptional regioselectivity[3],[4].

DirectingEffects N1 o-Toluic Acid (2-Methylbenzoic acid) N2 3-Chloro-2-methylbenzoic acid (Precursor) N1->N2 Chlorination (Cl2, Lewis Acid) N3 3-Chloro-2-methyl-5-nitrobenzoic acid (Target) N2->N3 Nitration (HNO3, H2SO4, -10°C)

Retrosynthetic pathway from o-toluic acid to 3-chloro-2-methyl-5-nitrobenzoic acid.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the stoichiometric parameters for the critical nitration step are summarized below.

ReagentMolecular WeightEquivalentsMass / VolumeMolesRole
3-Chloro-2-methylbenzoic acid 170.59 g/mol 1.00 eq10.0 g58.6 mmolStarting Material
Nitric Acid (Fuming) 63.01 g/mol 1.10 eq4.19 g (2.99 mL)64.5 mmolElectrophile Source
Sulfuric Acid (Conc.) 98.08 g/mol Solvent50.0 mLN/ACatalyst & Solvent

Experimental Protocol: Regioselective Nitration

This step-by-step methodology details the conversion of 3-chloro-2-methylbenzoic acid to 3-chloro-2-methyl-5-nitrobenzoic acid.

Workflow S1 1. Dissolution Dissolve precursor in conc. H2SO4 S2 2. Thermal Control Cool reactor to -10 °C S1->S2 S3 3. Electrophilic Addition Dropwise addition of fuming HNO3 S2->S3 S4 4. Quenching Pour rapidly into ice water S3->S4 S5 5. Isolation Vacuum filtration & aqueous washing S4->S5

Step-by-step experimental workflow for the regioselective nitration process.
Step 1: Preparation of the Electrophilic Medium

In a rigorously dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend 10.0 g (58.6 mmol) of 3-chloro-2-methylbenzoic acid in 50.0 mL of concentrated sulfuric acid ( H2​SO4​ )[3].

  • Causality: Sulfuric acid is intentionally chosen over weaker acids because it acts as both an excellent solvent for the benzoic acid derivative and a strong proton donor required to protonate nitric acid, generating the highly reactive nitronium ion ( NO2+​ ) in situ.

Step 2: Kinetic Thermal Control

Submerge the reaction flask in a dry ice-acetone or ice-salt bath. Allow the internal temperature of the mixture to equilibrate to precisely −10 °C [3].

  • Causality: Temperature control is the self-validating mechanism of this protocol. At room temperature, the highly oxidizing nitric/sulfuric acid mixture would rapidly oxidize the benzylic methyl group to a second carboxylic acid, or cause dinitration. Maintaining −10 °C ensures strict kinetic control, allowing only a single nitration event at the most activated position.

Step 3: Dropwise Nitration

Slowly add 4.19 g (2.99 mL, 64.5 mmol) of fuming nitric acid ( HNO3​ ) dropwise via the addition funnel over a period of 30 minutes[3],[4]. Ensure the internal temperature does not spike above −5 °C during the addition. Once the addition is complete, maintain the reaction at −10 °C for exactly 1 hour[3].

Step 4: Reaction Quenching & Precipitation

Carefully pour the cold reaction mixture into a larger beaker containing 200 mL of vigorously stirred crushed ice and water[3].

  • Causality: Pouring the acid into ice water accomplishes two things simultaneously: it rapidly dilutes the acid concentration (halting the nitration reaction instantly), and it forces the product to crash out. 3-Chloro-2-methyl-5-nitrobenzoic acid is highly insoluble in cold, dilute aqueous environments, causing it to precipitate as a solid mass[5].

Step 5: Isolation and Purification

Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold deionized water until the filtrate tests neutral on pH paper (ensuring the complete removal of residual sulfuric acid). The crude white-to-pale-yellow solid can be dried under a vacuum and used directly in downstream cross-coupling or reduction steps, or recrystallized from an ethanol/water gradient for analytical purity[5].

Sources

Application

Application Note: Regioselective Nitration of 3-Chloro-2-methylbenzoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The nitration of substituted benzoic acids is a foundational tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The nitration of substituted benzoic acids is a foundational transformation in organic synthesis, particularly in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs). Specifically, the nitration of 3-chloro-2-methylbenzoic acid is a critical intermediate step in the synthesis of anthranilic diamide insecticides, such as chlorantraniliprole [1].

As a Senior Application Scientist, I have designed this guide to move beyond a simple procedural list. This document dissects the mechanistic causality, regioselectivity, and thermodynamic controls required to achieve a high-yielding, self-validating nitration protocol.

Mechanistic Rationale and Regioselectivity

Electrophilic aromatic substitution (EAS) on a tri-substituted benzene ring requires a precise understanding of competing directing effects. In 3-chloro-2-methylbenzoic acid, the available positions for nitration are C4, C5, and C6. The regiochemical outcome is dictated by the following electronic and steric factors:

  • The Methyl Group (C2): As an electron-donating group (EDG) via hyperconjugation, it is activating and directs incoming electrophiles to the ortho and para positions. With the ortho positions (C1 and C3) blocked, it strongly directs the nitronium ion ( NO2+​ ) to the C5 (para) position .

  • The Carboxylic Acid Group (C1): As an electron-withdrawing group (EWG), it is deactivating and directs meta. Its meta positions are C3 (blocked) and C5 .

  • The Chloro Group (C3): A weakly deactivating group that directs ortho/para (C4 and C6).

Because the activating methyl group dominates the directing influence over the deactivating chloro and carboxyl groups, and because the carboxyl group synergistically directs to the exact same carbon, the EAS reaction is highly regioselective. Nitration at C4 and C6 is both electronically disfavored and sterically hindered. Consequently, the overwhelming major product is 3-chloro-2-methyl-5-nitrobenzoic acid [2].

ReactionPathway SM 3-Chloro-2-methylbenzoic acid (Starting Material) Reagents Mixed Acid (HNO3 / H2SO4) 0 - 5 °C SM->Reagents Major 3-Chloro-2-methyl-5-nitrobenzoic acid (Major Isomer, >90%) Reagents->Major Synergistic C5 Directing Minor Other Isomers (C4/C6 Nitration, <10%) Reagents->Minor Steric Hindrance

Caption: Reaction pathway showing regioselective C5 nitration of 3-chloro-2-methylbenzoic acid.

Optimization of Reaction Parameters

To maximize the yield of the C5 isomer while suppressing side reactions (such as the oxidation of the C2 methyl group to a carboxylic acid), temperature control and reagent selection are paramount. The table below summarizes the quantitative data driving our protocol selection [3].

Reaction ParameterStandard Mixed Acid (Recommended)Fuming HNO₃ MethodMild Nitration (HNO₃/Ac₂O)
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Fuming HNO₃ / H₂SO₄Conc. HNO₃ / Acetic Anhydride
Temperature 0 °C to 5 °C-10 °C to 0 °C15 °C to 20 °C
Reaction Time 1.5 - 2.0 hours30 - 45 minutes4.0 - 5.0 hours
C5 Isomer Selectivity > 92% ~ 85% (Higher oxidation)> 95%
Overall Yield 88 - 92% 75 - 80%60 - 65%
Scalability Excellent (Industrial Standard) Poor (Exothermic hazard)Moderate

Experimental Protocol: Standard Mixed Acid Nitration

Reagents and Materials
  • Substrate: 3-Chloro-2-methylbenzoic acid (10.0 g, 58.6 mmol)

  • Solvent/Catalyst: Concentrated Sulfuric Acid (H₂SO₄, 98%), 40 mL total

  • Nitrating Agent: Concentrated Nitric Acid (HNO₃, 68-70%), 5.0 mL (approx. 1.2-1.3 eq)

  • Equipment: 250 mL 3-neck round-bottom flask, mechanical stirrer, internal temperature probe, dropping funnel, ice-salt bath.

Step-by-Step Methodology

Step 1: Preparation of the Nitrating Mixture

  • In a dry 50 mL Erlenmeyer flask, cool 10 mL of conc. H₂SO₄ to 0 °C using an ice-salt bath.

  • Slowly add 5.0 mL of conc. HNO₃ dropwise with gentle swirling.

  • Scientific Rationale: Mixing these acids is highly exothermic. Pre-cooling prevents the premature degradation of the nitronium ion and minimizes the risk of thermal runaway [4]. Keep this mixture at 0 °C until use.

Step 2: Substrate Dissolution

  • Equip a 250 mL 3-neck flask with a mechanical stirrer and an internal thermometer.

  • Add 30 mL of conc. H₂SO₄ to the flask and cool to 0 °C.

  • Gradually add 10.0 g of 3-chloro-2-methylbenzoic acid in small portions, ensuring complete dissolution.

  • Scientific Rationale: Benzoic acid derivatives exhibit poor solubility in standard low-temperature organic solvents. Concentrated H₂SO₄ acts as a highly polar solvent that fully dissolves the substrate while simultaneously serving as the acid catalyst required to generate NO2+​ .

Step 3: Dropwise Addition & Nitration

  • Transfer the cold nitrating mixture (from Step 1) into a dropping funnel.

  • Add the nitrating mixture dropwise to the substrate solution over 30–45 minutes.

  • CRITICAL: Maintain the internal temperature strictly between 0 °C and 5 °C .

  • Scientific Rationale: If the temperature exceeds 5 °C, the strongly oxidizing nitric acid will begin oxidizing the C2 methyl group, leading to dicarboxylic acid impurities and drastically reducing the yield of the target nitro compound.

Step 4: Reaction Maturation

  • Once the addition is complete, continue stirring the mixture at 0–5 °C for 1 hour.

  • Allow the reaction to slowly warm to 10 °C over an additional 30 minutes to ensure complete conversion. Monitor via TLC or HPLC if necessary.

Step 5: Quenching and Isolation

  • Carefully pour the viscous reaction mixture onto 200 g of vigorously stirred crushed ice in a large beaker.

  • Scientific Rationale: The massive dilution quenches the reaction instantly. The sudden shift in polarity causes the highly insoluble 3-chloro-2-methyl-5-nitrobenzoic acid to precipitate rapidly as a pale yellow/white solid.

  • Allow the ice to melt completely. Isolate the crude product via vacuum filtration using a Büchner funnel.

  • Wash the filter cake extensively with ice-cold distilled water until the filtrate tests pH neutral (pH ~6-7). Self-Validation: A neutral pH confirms the complete removal of residual sulfuric and nitric acids, preventing degradation during drying.

Step 6: Purification

  • Recrystallize the crude solid from a hot mixture of ethanol and water (approx. 3:1 v/v).

  • Dry the purified crystals under vacuum at 45 °C to constant weight.

ProtocolWorkflow Step1 1. Prepare Nitrating Mixture (HNO3 + H2SO4 at 0°C) Step3 3. Dropwise Addition (Maintain internal temp < 5°C) Step1->Step3 Step2 2. Dissolve Substrate (SM in conc. H2SO4 at 0°C) Step2->Step3 Step4 4. Reaction Maturation (Stir 1-2 hrs at 0-10°C) Step3->Step4 Step5 5. Ice Quench (Pour into crushed ice with stirring) Step4->Step5 Step6 6. Isolation (Vacuum filtration & cold water wash) Step5->Step6 Step7 7. Purification (Recrystallization from EtOH/H2O) Step6->Step7

Caption: Step-by-step experimental workflow for the nitration and isolation process.

Safety & Handling

  • Corrosive Hazards: Both concentrated H₂SO₄ and HNO₃ cause severe chemical burns. The nitrating mixture is highly corrosive and oxidizing. Work must be conducted in a certified fume hood with the sash lowered.

  • Thermal Hazards: The generation of the nitronium ion and the subsequent EAS reaction are highly exothermic. Failure to control the temperature can result in violent boiling, release of toxic NOₓ gases, and potential explosion.

  • PPE: Heavy-duty neoprene or butyl rubber gloves, a chemical-resistant apron, and a face shield are mandatory.

References

  • Organic Syntheses. m-NITROBENZOIC ACID - Organic Syntheses Procedure. Retrieved from:[Link]

  • Truman ChemLab. Nitration of Benzoic Acid. Retrieved from: [Link]

Method

Application Note: 3-Chloro-2-methyl-5-nitrobenzoic Acid in Advanced Pharmaceutical Synthesis

Executive Summary 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS 1227268-71-4) is a highly versatile, multi-functional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-2-methyl-5-nitrobenzoic acid (CAS 1227268-71-4) is a highly versatile, multi-functional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including isoindolinone derivatives and targeted protein degraders (e.g., GSPT1 molecular glues)[1],[2]. This application note details the structural rationale, validated synthetic protocols, and downstream derivatization strategies for this critical intermediate, providing drug development professionals with a robust framework for its utilization.

Physicochemical Profile & Structural Rationale

The utility of this intermediate stems from its dense, carefully positioned functionalization. Each moiety serves a specific mechanistic purpose in downstream API synthesis:

  • Carboxylic Acid: Serves as an electrophilic handle for amide coupling or chemoselective reduction to a benzyl alcohol[1].

  • Nitro Group: Acts as a masked amine. It can be selectively reduced late-stage to an aniline, enabling further functionalization (e.g., urea formation, Buchwald-Hartwig cross-coupling).

  • Chloro & Methyl Substituents: Provide critical steric bulk and lipophilicity. In molecular glues, these groups dictate the binding vector and rotational constraints within the E3 ligase binding pocket.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 3-Chloro-2-methyl-5-nitrobenzoic acid
CAS Registry Number 1227268-71-4
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol
Appearance White to off-white powder
Storage Conditions Room temperature, dry and well-ventilated[3]

Upstream Synthesis: Regioselective Nitration

The synthesis of 3-chloro-2-methyl-5-nitrobenzoic acid is achieved via the electrophilic aromatic nitration of 3-chloro-2-methylbenzoic acid[2].

Mechanistic Causality: The regioselectivity of this reaction is governed by the synergistic directing effects of the existing substituents. The methyl group is weakly activating and ortho/para directing. The chloro group is weakly deactivating but ortho/para directing. The carboxylic acid is strongly deactivating and meta directing. The 5-position is para to the methyl group and meta to the carboxylic acid, making it the most electronically favored and sterically accessible site for the nitronium ion (NO₂⁺) attack. Maintaining a strict sub-zero temperature (-10°C) is critical to prevent over-nitration and minimize oxidative side-reactions[2].

Protocol 1: Synthesis of 3-Chloro-2-methyl-5-nitrobenzoic acid
  • Preparation: Charge a dry, round-bottom flask with 3-chloro-2-methylbenzoic acid (1.0 eq) and concentrated sulfuric acid (H₂SO₄, approx. 0.8-1.0 M relative to substrate)[2].

  • Cooling: Submerge the reaction vessel in an ice-salt or dry ice-acetone bath and cool the solution to -10°C under an inert nitrogen atmosphere.

  • Nitration: Slowly add fuming nitric acid (HNO₃, 1.1 eq) dropwise over 30 minutes. Critical Step: Monitor the internal temperature closely; do not allow it to exceed -5°C to ensure regiochemical fidelity[2].

  • Stirring: Maintain the reaction at -10°C for 1 hour[2].

  • Quenching & Isolation: Pour the reaction mixture carefully into vigorously stirred crushed ice (approx. 4x reaction volume). The sudden dilution quenches the nitration and induces the precipitation of the product as a white solid[2].

  • Filtration: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual mineral acids, and dry under high vacuum to afford the crude 3-chloro-2-methyl-5-nitrobenzoic acid (typically >90% yield), which can be used without further purification[1],[2].

Downstream Derivatization: Chemoselective Reduction

A common downstream transformation in the synthesis of isoindolinone compounds is the reduction of the carboxylic acid to a benzyl alcohol, yielding (3-chloro-2-methyl-5-nitrophenyl)methanol[1].

Mechanistic Causality: Standard strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are unsuitable for this step, as they will readily reduce the nitro group to an azo compound or amine, and may cause hydrodehalogenation of the aryl chloride. Borane dimethyl sulfide (BH₃·DMS) complex is highly chemoselective. As a mild electrophilic reducing agent, borane coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, facilitating reduction to the alcohol while leaving the electron-deficient nitro group and the aryl chloride completely intact[1].

Protocol 2: Synthesis of (3-Chloro-2-methyl-5-nitrophenyl)methanol
  • Preparation: Dissolve 3-chloro-2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.5 M[1].

  • Reagent Addition: Cool the solution to 0°C. Dropwise, add Borane dimethyl sulfide complex (10.0 M, 2.0 eq)[1]. Safety Note: DMS is highly volatile and odorous; perform in a well-ventilated fume hood.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor completion via TLC or LC-MS.

  • Quenching: Cool the mixture back to 0°C and cautiously quench with methanol dropwise until effervescence (hydrogen gas evolution) ceases.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate. Extract the aqueous layer, combine organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure benzyl alcohol.

SynthWorkflow SM 3-Chloro-2-methylbenzoic acid (Starting Material) Nitration Nitration (HNO3, H2SO4, -10°C) SM->Nitration Intermediate 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS 1227268-71-4) Nitration->Intermediate Red1 Chemoselective Reduction (Borane-DMS, 0°C to RT) Intermediate->Red1 Amide Amide Coupling (HATU, DIPEA) Intermediate->Amide Alcohol (3-Chloro-2-methyl-5-nitrophenyl)methanol Red1->Alcohol AmideProd Isoindolinone Precursors Amide->AmideProd

Synthetic workflow and downstream derivatization of the intermediate.

Biological Application: Targeted Protein Degradation

Derivatives of 3-chloro-2-methyl-5-nitrobenzoic acid are heavily utilized in the synthesis of molecular glues, specifically GSPT1 degraders[2]. These compounds facilitate a novel interaction between the Cereblon (CRBN) E3 ubiquitin ligase and the translation termination factor GSPT1. By inducing this proximity, the E3 ligase polyubiquitinates GSPT1, leading to its rapid proteasomal degradation. This mechanism is particularly potent in treating genetic diseases driven by nonsense mutations (premature termination codons), as the depletion of GSPT1 allows the ribosome to read through the mutation and synthesize full-length, functional proteins[2].

MOA API Targeted Degrader (API) (Derived from Intermediate) Ternary Ternary Complex (CRBN-Drug-GSPT1) API->Ternary CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary GSPT1 GSPT1 Translation Factor GSPT1->Ternary Ub Polyubiquitination Ternary->Ub Degradation 26S Proteasome Degradation Ub->Degradation Outcome Nonsense Mutation Readthrough & Disease Modification Degradation->Outcome

Mechanism of action for GSPT1 targeted protein degraders.

References

  • [2] US20240216355A1 - Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons. Google Patents.

  • [1] WO2021069705A1 - Isoindolinone compounds. Google Patents.

Sources

Application

Use of 3-Chloro-2-methyl-5-nitrobenzoic acid in agrochemical production

Advanced Application Note: 3-Chloro-2-methyl-5-nitrobenzoic acid as a Key Intermediate in Agrochemical Synthesis Executive Summary The development of modern agrochemicals relies heavily on highly functionalized aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 3-Chloro-2-methyl-5-nitrobenzoic acid as a Key Intermediate in Agrochemical Synthesis

Executive Summary

The development of modern agrochemicals relies heavily on highly functionalized aromatic building blocks to achieve target specificity, metabolic stability, and environmental safety. 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS 1227268-71-4) is a specialized, tri-substituted benzoic acid derivative that serves as a critical precursor in the synthesis of advanced crop protection agents. By acting as a scaffold for novel benzamide herbicides and anthranilic diamide insecticides, this compound allows researchers to systematically explore structure-activity relationships (SAR)[1]. This application note details the structural rationale, synthetic workflows, and validated protocols for utilizing this intermediate in agrochemical library generation.

Strategic Role in Agrochemical Design (Causality & Rationale)

In agrochemical discovery, the precise placement of substituents on a benzoic acid core is never arbitrary. The tri-substituted nature of 3-chloro-2-methyl-5-nitrobenzoic acid provides three distinct functional advantages:

  • The 3-Chloro Group (Metabolic Stability): Halogenation at the 3-position is a proven strategy to block cytochrome P450-mediated aromatic hydroxylation in plants and soil microbes[2]. Furthermore, the chlorine atom increases the overall lipophilicity (LogP) of the final molecule, enhancing cuticular penetration in weeds or cuticular absorption in insects.

  • The 2-Methyl Group (Conformational Locking): Steric bulk adjacent to the carboxylic acid forces the resulting amide bond (post-coupling) out of the plane of the aromatic ring. This orthogonal conformation is an absolute requirement for high-affinity binding to target proteins, such as β-tubulin in plants or ryanodine receptors in insects[1][3].

  • The 5-Nitro Group (Synthetic Handle): The nitro group acts as a stable placeholder during early synthetic steps (e.g., nitration of 3-chloro-2-methylbenzoic acid)[4][5]. It can be selectively reduced to an amine, providing a highly reactive nucleophile for subsequent amidation or cyclization reactions, ultimately yielding the active agrochemical ingredient[1].

Physicochemical Profiling

Understanding the baseline properties of the intermediate is crucial for optimizing reaction solvents and purification methods.

PropertyValue / Description
IUPAC Name 3-chloro-2-methyl-5-nitrobenzoic acid
CAS Number 1227268-71-4
Molecular Formula C8H6ClNO4
Molecular Weight 215.59 g/mol
Physical Form Pale yellow powder or crystals
Solubility Soluble in DMF, DMSO, and Methanol; Insoluble in Water
Storage Conditions Room temperature, sealed in a dry environment

Synthetic Workflow: From Precursor to Agrochemical Lead

The primary utility of 3-chloro-2-methyl-5-nitrobenzoic acid lies in its conversion into substituted benzamides. The workflow involves a two-step process: selective reduction of the nitro group followed by amide coupling.

SynthWorkflow A 3-Chloro-2-methyl- 5-nitrobenzoic acid B Catalytic Hydrogenation (Pd/C or Pt/C, H2) A->B C 5-Amino-3-chloro- 2-methylbenzoic acid B->C Nitro Reduction D Amide Coupling (SOCl2 or HATU) C->D E Substituted Benzamide (Agrochemical Lead) D->E Library Generation

Workflow: Transformation of the nitrobenzoic acid intermediate into a benzamide agrochemical lead.

Experimental Protocols

Protocol A: Selective Catalytic Hydrogenation (Nitro Reduction)

Objective: Convert 3-chloro-2-methyl-5-nitrobenzoic acid to 5-amino-3-chloro-2-methylbenzoic acid without causing hydrodehalogenation (loss of the chlorine atom). Causality & Choice of Reagents: Standard Palladium on Carbon (Pd/C) can inadvertently cleave the aryl-chloride bond. To prevent this, Platinum on Carbon (Pt/C) or Pd/C doped with a catalyst poison (like vanadium or sulfur) is utilized.

Step-by-Step Methodology:

  • Preparation: In a thoroughly dried, argon-purged hydrogenation flask, dissolve 10.0 g (46.4 mmol) of 3-chloro-2-methyl-5-nitrobenzoic acid in 100 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 0.5 g of 5% Pt/C (or sulfided Pd/C). Safety Note: Dry catalysts are pyrophoric; add under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) three times. Pressurize the vessel to 30 psi (approx. 2 atm) and stir vigorously at 25°C.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The starting material (yellow spot under UV) will disappear, replaced by a highly polar, UV-active product spot. The solution will transition from pale yellow to nearly colorless.

  • Workup: Once hydrogen uptake ceases (typically 4-6 hours), filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with an additional 20 mL of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-amino-3-chloro-2-methylbenzoic acid as an off-white solid.

Protocol B: Amide Coupling for Benzamide Herbicide Generation

Objective: Couple the resulting aminobenzoic acid with various alkyl/aryl amines to generate a library of benzamide analogs. Causality & Choice of Reagents: For library generation, converting the carboxylic acid to an acid chloride using Thionyl Chloride (SOCl2) is highly efficient and scalable, ensuring complete conversion before adding the target amine.

Step-by-Step Methodology:

  • Activation: Suspend 5.0 g of 5-amino-3-chloro-2-methylbenzoic acid in 30 mL of anhydrous toluene. Add 3 equivalents of SOCl2 (approx. 6 mL) and 2 drops of DMF (catalyst).

  • Reflux: Heat the mixture to 80°C for 2 hours. Self-Validating Check: The suspension will become a clear, homogenous solution once the acid chloride is fully formed.

  • Concentration: Cool to room temperature and remove excess SOCl2 and toluene under vacuum to yield the crude acid chloride.

  • Coupling: Dissolve the crude acid chloride in 20 mL of anhydrous dichloromethane (DCM). Cool to 0°C.

  • Amine Addition: Dropwise, add a solution containing 1.1 equivalents of the target amine (e.g., 1,1-dimethylpropargylamine for propyzamide analogs) and 2.5 equivalents of triethylamine (TEA) in 10 mL of DCM.

  • Workup & Purification: Stir at room temperature for 3 hours. Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine. Dry over MgSO4, filter, and concentrate. Purify via flash chromatography to obtain the final benzamide lead.

Quantitative Data Summary: Protocol Validation Metrics
Protocol StepTarget ProductTypical Yield (%)Purity (HPLC)Key Validation Metric
Protocol A 5-Amino-3-chloro-2-methylbenzoic acid92 - 96%> 98%Disappearance of NO2 stretch (~1530 cm⁻¹) in IR
Protocol B Substituted Benzamide Library Leads78 - 85%> 95%Emergence of Amide I band (~1650 cm⁻¹) in IR

Biological Mechanism of Action

Once the 3-chloro-2-methyl-5-nitrobenzoic acid is successfully transformed into a benzamide derivative, the resulting compounds frequently exhibit potent herbicidal activity. Benzamides (WSSA Group 3 / HRAC Group K1) function as microtubule assembly inhibitors.

They act by penetrating the plant root system, translocating upwards, and binding directly to the β-tubulin subunit[3][6]. This binding prevents the polymerization of tubulin into microtubules, which are essential for forming the spindle apparatus during mitosis. Consequently, the plant cells are arrested in metaphase, leading to the swelling of root tips and eventual plant death[7].

MOA A Benzamide Agrochemical B Plant Root Absorption & Translocation A->B C Binding to β-Tubulin B->C D Inhibition of Microtubule Polymerization C->D High Affinity Binding E Arrested Cell Division (Mitotic Arrest) D->E Loss of Spindle Apparatus

Mechanism of Action: Benzamide herbicides disrupt microtubule polymerization, arresting cell division.

References

  • US Patent Office. "US20240216355A1 - Pharmaceutical compositions for use in the prevention and treatment of a disease...". Google Patents.
  • Pesticide Environmental Stewardship. "Summary of Herbicide Mechanism of Action According to HRAC and WSSA Classification". Pesticidestewardship.org. Available at: [Link]

  • Corteva Agriscience. "Propyzamide back to basics | Oilseed Rape Herbicides". Corteva.com. Available at: [Link]

  • National Institutes of Health (PMC). "Covalent Binding of the Benzamide RH-4032 to Tubulin in Suspension-Cultured Tobacco Cells". Nih.gov. Available at:[Link]

Sources

Method

Application Note: Robust RP-HPLC Method Development and Validation for 3-Chloro-2-methyl-5-nitrobenzoic Acid

Executive Summary 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), inclu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including isoindolinone-based cereblon binders and PROTACs. Accurate quantification of this compound is essential for purity assessment, stability testing, and reaction monitoring. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to overcome the chromatographic challenges associated with highly polar, ionizable aromatic acids.

Mechanistic Rationale & Chromatographic Strategy

Developing an HPLC method for 3-Chloro-2-methyl-5-nitrobenzoic acid requires a deep understanding of its physicochemical properties to ensure the protocol functions as a self-validating system.

  • Analyte Ionization and pH Control: The molecule features a carboxylic acid group whose pKa is significantly lowered (estimated ~2.5–3.0) by the electron-withdrawing nitro and chloro substituents. If the mobile phase pH fluctuates near this pKa, the analyte exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states during the run, leading to severe peak broadening and tailing ()[1]. To enforce a single retention mechanism, the mobile phase is buffered to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA). This completely suppresses ionization, keeping the analyte fully protonated and maximizing hydrophobic retention[2].

  • Column Chemistry: Even under acidic conditions, residual silanol groups (-Si-OH) on standard silica columns can undergo secondary ion-exchange interactions with polar analytes, causing peak tailing. This method utilizes a high-purity, end-capped C18 stationary phase (e.g., ) to sterically shield the silica backbone, ensuring sharp, symmetrical peaks.

  • Detection Strategy: The conjugated aromatic ring, enhanced by the nitro chromophore, provides strong UV absorbance. While lower wavelengths (e.g., 210 nm) offer high sensitivity, they are susceptible to baseline noise from TFA. A detection wavelength of 254 nm is selected to provide an optimal signal-to-noise ratio and baseline stability, a standard practice for[3].

Optimized Chromatographic Conditions

The following quantitative data summarizes the optimized instrumental parameters required for baseline separation and accurate quantification.

Table 1: HPLC Method Parameters

ParameterSpecification
Column End-capped C18 (e.g., Ascentis® C18), 150 mm × 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (v/v)
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Acetonitrile (v/v)
Elution Mode Isocratic (60% Mobile Phase A : 40% Mobile Phase B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Controlled to prevent viscosity fluctuations)
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocol

This step-by-step methodology ensures high reproducibility and incorporates a System Suitability Test (SST) to make the workflow self-validating.

Step 1: Reagent and Diluent Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Ultrapure Water and HPLC-grade Acetonitrile. Degas by sonication for 10 minutes.

  • Mobile Phases: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Ultrapure Water (Mobile Phase A) and 1000 mL of Acetonitrile (Mobile Phase B). Mix thoroughly and filter through a 0.22 µm membrane.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Chloro-2-methyl-5-nitrobenzoic acid reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate until completely dissolved, and make up to the mark with diluent.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. Vortex to ensure homogeneity.

Step 3: Sample Preparation
  • Accurately weigh 10.0 mg of the synthesized sample into a 10 mL volumetric flask.

  • Add 7 mL of diluent and sonicate for 10 minutes to extract the analyte.

  • Allow the solution to equilibrate to room temperature, then make up to volume with diluent.

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial, discarding the first 1 mL of the filtrate to prevent membrane adsorption artifacts.

Step 4: System Suitability Testing (Self-Validation)

Before injecting unknown samples, the system must prove its operational integrity.

  • Inject the Diluent (Blank) to confirm the absence of ghost peaks or carryover.

  • Inject the Working Standard (100 µg/mL) in five consecutive replicates.

  • Proceed to sample analysis only if the criteria in Table 2 are met.

System Suitability & Validation Criteria

Table 2: Acceptance Criteria for Method Validation

ParameterAcceptance CriteriaScientific Justification
Tailing Factor ( Tf​ ) ≤ 1.5Ensures complete suppression of secondary silanol interactions.
Theoretical Plates ( N ) ≥ 5,000Confirms column efficiency and proper stationary phase packing integrity.
Injection Precision %RSD ≤ 2.0% (n=5)Validates autosampler accuracy and peak integration consistency.
Linearity ( R2 ) ≥ 0.999 (10–150 µg/mL)Guarantees proportional UV detector response across the assay range.
Carryover ≤ 0.1% in BlankPrevents cross-contamination between sequential sample injections.

Analytical Workflow Visualization

G Prep 1. Sample Preparation (Weigh & Dissolve in Diluent) Filter 2. Filtration (0.22 µm PTFE Syringe Filter) Prep->Filter SST 3. System Suitability Test (5 Replicate Injections) Filter->SST HPLC 4. RP-HPLC Separation (C18 Column, Isocratic Elution) SST->HPLC If SST Passes Detection 5. UV Detection (254 nm Wavelength) HPLC->Detection Analysis 6. Data Acquisition (Peak Integration) Detection->Analysis Report 7. Quantification & Method Validation Report Analysis->Report

Figure 1: Analytical workflow for sample preparation and HPLC quantification of the analyte.

References

  • Chen, W., & Zhao, Y. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Application

Application Note: High-Resolution 1H NMR Analysis Protocol for 3-Chloro-2-methyl-5-nitrobenzoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) Executive Summary 3-Chloro-2-methyl-5-nitrobenzoic acid is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4)

Executive Summary

3-Chloro-2-methyl-5-nitrobenzoic acid is a highly substituted aromatic building block frequently utilized in the synthesis of complex pharmaceutical intermediates, such as isoindolinone-based therapeutic compounds ( [1]). Accurate structural verification via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream synthetic success. As a Senior Application Scientist, I have structured this protocol to move beyond a simple list of steps; it is designed as a self-validating analytical system. By understanding the causality behind solvent selection, magnetic shielding, and sample preparation, researchers can ensure reproducible, publication-quality spectra.

Chemical & Magnetic Environment Analysis

The interpretation of the 1H NMR spectrum for 3-chloro-2-methyl-5-nitrobenzoic acid relies on fundamental physical organic chemistry principles. The benzene ring is substituted at positions 1 (-COOH), 2 (-CH3), 3 (-Cl), and 5 (-NO2), leaving only two aromatic protons at positions 4 and 6.

  • Deshielding Causality: The nitro and carboxylic acid groups are strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This depletes the electron density around the aromatic protons, shifting their resonance downfield. Proton H6, flanked by the -COOH and -NO2 groups, experiences the most profound deshielding. Proton H4, located between the -Cl and -NO2 groups, is also highly deshielded but slightly less so than H6, as the resonance donation (+M) of chlorine partially offsets its inductive withdrawal ( [2]).

  • Spin-Spin Coupling Logic: Because H4 and H6 are separated by three carbon-carbon bonds, they exhibit a characteristic meta-coupling ( 4JHH​ ). This interaction splits both signals into fine doublets.

Spin_System H4 Proton H4 (ortho to Cl, NO2) δ 8.20 - 8.50 ppm H6 Proton H6 (ortho to COOH, NO2) δ 8.50 - 8.90 ppm H4->H6 Meta Coupling (4J ≈ 2.0 - 2.5 Hz)

Caption: Spin-spin coupling network demonstrating the meta-relationship between aromatic protons.

Standardized Sample Preparation Protocol

A high-quality NMR spectrum is primarily dictated by sample preparation. The following step-by-step methodology ensures optimal signal-to-noise (S/N) ratios and prevents magnetic field inhomogeneities.

NMR_Workflow A 1. Sample Weighing (10-15 mg of Analyte) B 2. Solvent Addition (0.7 mL DMSO-d6 + TMS) A->B C 3. Dissolution (Vortex / Sonicate) B->C D 4. Filtration (Cotton Plug in Pipette) C->D E 5. Transfer to Tube (5 mm Precision NMR Tube) D->E F 6. Data Acquisition (400/600 MHz, 298 K) E->F

Caption: Standardized 1H NMR Sample Preparation Workflow.

Step-by-Step Methodology:
  • Sample Weighing: Accurately weigh 10–15 mg of the compound into a clean 1-dram glass vial.

    • Causality: This mass yields an optimal concentration (~60–100 mM). Lower concentrations waste spectrometer time, while higher concentrations increase viscosity, slowing molecular tumbling and broadening the spectral lines.

  • Solvent Selection: Add exactly 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Benzoic acids tend to form hydrogen-bonded dimers in non-polar solvents like CDCl3, leading to broad, concentration-dependent peaks. DMSO-d6 acts as a strong hydrogen-bond acceptor, breaking these dimers and locking the -COOH proton in a stable, observable state. Furthermore, exactly 0.7 mL ensures the liquid level surpasses the receiver coil geometry (50 mm height), preventing magnetic susceptibility artifacts at the air-liquid interface ( [3]).

  • Dissolution: Vortex the mixture for 30 seconds. If necessary, sonicate for 1 minute.

  • Filtration: Filter the solution through a glass Pasteur pipette tightly packed with a small plug of defatted cotton wool directly into a premium 5 mm NMR tube.

    • Causality: Micro-particulates and paramagnetic impurities distort magnetic field homogeneity. Filtration is a non-negotiable step for achieving sharp peaks and proper shimming ( [4]).

  • Degassing: Gently flush the headspace of the tube with dry nitrogen gas and cap securely.

Instrumental Parameters & Acquisition Logic

To ensure the protocol acts as a self-validating system, the instrument parameters must be set to allow for accurate quantitative integration.

  • Frequency: 400 MHz or 600 MHz.

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds. Causality: Aromatic and carboxylic protons often have long longitudinal relaxation times ( T1​ ). A sufficient D1 delay ensures all spins return to thermal equilibrium before the next pulse, guaranteeing that the integral areas accurately reflect the 1:1:3 proton ratio.

  • Number of Scans (NS): 16 to 32 (sufficient for a 15 mg sample).

Spectral Interpretation & Quantitative Data

The table below summarizes the expected quantitative data for 3-chloro-2-methyl-5-nitrobenzoic acid in DMSO-d6.

Proton EnvironmentPositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
Carboxylic AcidC1-COOH13.00 - 13.80Broad Singlet (br s)1HN/A
Aromatic H6C6-H8.50 - 8.90Doublet (d)1H 4J≈2.0−2.5
Aromatic H4C4-H8.20 - 8.50Doublet (d)1H 4J≈2.0−2.5
Methyl GroupC2-CH32.40 - 2.60Singlet (s)3HN/A

Analytical Note: The methyl group signal (singlet, 3H) may partially overlap with the residual solvent pentet of DMSO-d5 (2.50 ppm). High-resolution shimming and careful baseline correction are required for accurate integration of this region.

Troubleshooting & Self-Validation Checks

A robust protocol must validate itself during execution. Use the following checks to confirm data integrity:

  • Lock and Shim Verification: Examine the DMSO-d5 residual solvent peak at 2.50 ppm. It must resolve as a clear pentet with a line width at half height (LWHH) of < 1.0 Hz. If the peak is broad or asymmetric, the sample contains particulates or the volume is incorrect. Re-filter and re-shim.

  • Integration Integrity: The ratio of the H4, H6, and CH3 integrals must strictly be 1:1:3. Any deviation indicates baseline distortion or incomplete relaxation (requiring a longer D1 delay).

  • Water Peak Monitoring: Monitor the residual water peak (typically ~3.33 ppm in DMSO-d6). If this peak is excessively large, the solvent is wet. Excess water will rapidly exchange with the -COOH proton, causing the peak at >13.0 ppm to broaden into the baseline or disappear entirely.

References

  • Title: WO2021069705A1 - Isoindolinone compounds Source: Google Patents URL
  • Title: 1H NMR Spectral Parameters for Substituted Benzenes (Appendix 2) Source: Massachusetts Institute of Technology (MIT) OpenCourseWare URL: [Link]

  • Title: NMR Sample Preparation Guidelines Source: Western University, Department of Chemistry URL: [Link]

  • Title: How to Get a Good 1H NMR Spectrum (Not Voodoo X) Source: Department of Chemistry, University of Rochester URL: [Link]

Method

Application Note: 13C NMR Characterization and Structural Validation of 3-Chloro-2-methyl-5-nitrobenzoic Acid

Context and Significance 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) is a critical synthetic intermediate heavily utilized in the development of advanced therapeutics, particularly in the synthesis of isoin...

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Author: BenchChem Technical Support Team. Date: March 2026

Context and Significance

3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) is a critical synthetic intermediate heavily utilized in the development of advanced therapeutics, particularly in the synthesis of isoindolinone compounds[1] and targeted protein degraders (PROTACs)[2]. Typically synthesized via the regioselective nitration of 3-chloro-2-methylbenzoic acid in sulfuric acid at sub-zero temperatures[1], ensuring the isomeric purity of this building block is paramount before proceeding to downstream coupling reactions.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides an unambiguous fingerprint of its carbon framework. However, the high degree of substitution—five out of eight carbons are quaternary—presents unique acquisition challenges. This guide provides an optimized, self-validating protocol for the robust 13C NMR characterization of this molecule.

Experimental Protocol: A Self-Validating Workflow

To guarantee reproducibility and quantitative accuracy, the following step-by-step methodology integrates standard 1D 13C acquisition with a self-validating suite of multipulse experiments.

Step 1: Sample Preparation
  • Action: Weigh 25–30 mg of 3-chloro-2-methyl-5-nitrobenzoic acid[3] and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Transfer to a high-quality 5 mm NMR tube.

  • Causality (Expertise Insight): As a functionalized benzoic acid, this compound forms strong intermolecular hydrogen-bonded dimers in non-polar solvents like CDCl3. This aggregation leads to severe line broadening and poor solubility. The polar aprotic nature of DMSO-d6 disrupts these dimers, yielding sharp, highly resolved resonances while providing a stable deuterium lock signal.

Step 2: 13C NMR Acquisition Parameters
  • Action: Acquire data on a 400 MHz or 600 MHz spectrometer using a standard proton-decoupled pulse sequence (zgpg30). Set the relaxation delay (D1) to ≥ 2.5 seconds and acquire a minimum of 512 to 1024 scans.

  • Causality (Expertise Insight): The molecule contains five quaternary carbons (C1, C2, C3, C5, and the C=O group). Because these carbons lack attached protons, they cannot efficiently relax via dipole-dipole interactions, resulting in exceptionally long spin-lattice relaxation times (T1). A standard D1 of 1.0s would saturate these spins, rendering them invisible in the final spectrum. Extending D1 ensures complete relaxation and adequate signal-to-noise (S/N) for these critical nodes.

Step 3: Signal Processing
  • Action: Apply an exponential window function with a Line Broadening (LB) of 1.0–1.5 Hz before Fourier Transformation. Reference the central DMSO-d6 septet to 39.52 ppm.

  • Causality (Expertise Insight): While aggressive apodization slightly degrades peak resolution, an LB of 1.0 Hz artificially broadens the Free Induction Decay (FID), drastically suppressing high-frequency noise. This mathematical treatment is essential for boosting the S/N ratio of the weak quaternary carbon signals without requiring hours of additional scan time.

Structural Validation and Signal Assignment Logic

The assignment of the 13C spectrum relies on empirical substituent effects and must be validated using DEPT-135 (Distortionless Enhancement by Polarization Transfer) to separate CH/CH3 groups from quaternary carbons.

Table 1: 13C NMR Chemical Shift Assignments (Empirical in DMSO-d6)
PositionCarbon TypePredicted Shift (ppm)Assignment Rationale & Substituent Effects
C=O Quaternary (Carbonyl)~166.5Highly deshielded due to oxygen electronegativity and double bond anisotropy.
C5 Quaternary (Ar-NO2)~146.5Strong inductive (-I) and resonance (-M) withdrawal by the nitro group deshields the ipso carbon.
C2 Quaternary (Ar-CH3)~145.3Deshielded by the +I effect of the attached methyl group and ortho-nitro/carboxyl effects.
C3 Quaternary (Ar-Cl)~136.4Deshielded by the highly electronegative chlorine atom (-I effect).
C1 Quaternary (Ar-COOH)~133.2Ipso position to the carboxylic acid; moderate deshielding.
C4 Tertiary (Ar-H)~129.0Meta to CH3, ortho to Cl and NO2. Confirmed via DEPT-135 (positive phase).
C6 Tertiary (Ar-H)~123.1Strongly shielded by the steric compression of the ortho-NO2 group. Confirmed via DEPT-135.
CH3 Primary (Aliphatic)~17.5Typical region for an aryl-methyl group. Steric compression shifts it slightly upfield.
Mechanistic Insights into Chemical Shifts
  • The Nitro Group Anomaly (C5 vs C6): The nitro group at C5 is a potent electron-withdrawing group, heavily deshielding the ipso carbon (C5, ~146.5 ppm). Paradoxically, the ortho carbon (C6, ~123.1 ppm) is the most shielded aromatic carbon in the molecule. This is due to the "heavy atom" or steric compression effect (gamma-gauche effect) between the nitro oxygen atoms and the ortho carbon, which alters the local paramagnetic shielding term, shifting the signal upfield.

  • Steric Compression of the Methyl Group: The C2 methyl group (~17.5 ppm) is flanked by a bulky chlorine atom and a carboxylic acid. This di-ortho substitution severely restricts its rotation and compresses its electron cloud, shifting it slightly upfield compared to an unhindered toluene methyl group (~21 ppm).

Protocol Workflow Diagram

NMR_Workflow A Dissolve 25 mg in DMSO-d6 (Disrupts H-bonding) B Set Relaxation Delay (D1 ≥ 2.5s) (Prevents Quaternary C Saturation) A->B C Apply 1.0 Hz Line Broadening (Enhances S/N for Quaternary C) B->C D Baseline Correction & Referencing (DMSO-d6 at 39.52 ppm) C->D E Run DEPT-135 (Isolates C4, C6, and CH3) D->E F Run 2D HMBC (Correlates Quaternary C to Protons) D->F G Final Assignment Confirmation E->G F->G

Caption: Self-validating 13C NMR workflow for the structural confirmation of highly functionalized benzoic acids.

References

  • World Intellectual Property Organization. (2021). WO2021069705A1 - Isoindolinone compounds. Google Patents.
  • World Intellectual Property Organization. (2023). WO2023069708A1 - Compounds that mediate protein degradation and uses thereof. Google Patents.

Sources

Application

Application Note: High-Resolution Mass Spectrometry for the Characterization of 3-Chloro-2-methyl-5-nitrobenzoic acid

An In-Depth Technical Guide Abstract This application note presents a detailed protocol for the analysis of 3-Chloro-2-methyl-5-nitrobenzoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/M...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This application note presents a detailed protocol for the analysis of 3-Chloro-2-methyl-5-nitrobenzoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, the unambiguous identification and structural confirmation of this compound are critical for quality control and developmental research.[1][2] We detail a robust method employing electrospray ionization in negative mode, which leverages the compound's acidic nature to achieve high sensitivity. The protocol includes optimized parameters for both chromatography and mass spectrometry, alongside an in-depth analysis of the compound's characteristic fragmentation patterns. This guide is intended for researchers, analytical chemists, and drug development professionals requiring a reliable method for the characterization of this and structurally similar molecules.

Introduction: The Analytical Imperative

3-Chloro-2-methyl-5-nitrobenzoic acid (Molecular Formula: C₈H₆ClNO₄, Molecular Weight: 215.59 g/mol ) is a substituted aromatic carboxylic acid.[3][4] Its trifunctionalized structure, featuring a carboxylic acid, a chloro group, and a nitro group, makes it a versatile building block in organic synthesis.[1] The precise characterization of such intermediates is paramount; impurities or isomeric variants can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API) or agrochemical product.

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography, offers unparalleled specificity and sensitivity for molecular analysis. The choice of ionization technique and the subsequent fragmentation are crucial for deriving structural information. Due to the presence of the acidic carboxylic acid proton, 3-Chloro-2-methyl-5-nitrobenzoic acid is an ideal candidate for analysis by negative ion electrospray ionization (ESI), a soft ionization technique that typically preserves the molecular ion.[5][6] This application note provides a comprehensive workflow, from sample preparation to data interpretation, explaining the causality behind each experimental choice to ensure a self-validating and reproducible protocol.

Experimental Design & Methodology

Materials and Reagents
  • Analyte: 3-Chloro-2-methyl-5-nitrobenzoic acid (Purity ≥98%)

  • Solvents:

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additive: Ammonium Acetate (LC-MS Grade)

Rationale: The use of LC-MS grade solvents and additives is critical to minimize background ions and adduct formation (e.g., sodium or potassium adducts), which can complicate spectral interpretation.[7] Ammonium acetate is chosen as a mobile phase modifier to maintain a consistent pH and enhance deprotonation in the negative ion mode without introducing non-volatile salts that can foul the ion source.

Instrumentation
  • Liquid Chromatograph: High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: High-resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.

Rationale: A high-resolution mass spectrometer (HRMS) is selected for its ability to provide highly accurate mass measurements (<5 ppm). This accuracy is essential for confidently determining the elemental composition of the precursor ion and its fragments, which is a cornerstone of unambiguous identification.

Detailed Protocol: Liquid Chromatography (LC)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of 3-Chloro-2-methyl-5-nitrobenzoic acid in methanol. Dilute this stock solution with a 50:50 mixture of water and acetonitrile to a final working concentration of 1 µg/mL.

  • LC Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). This stationary phase provides excellent retention for moderately polar aromatic compounds.

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • Start at 10% B.

    • Ramp to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B over 0.1 minutes.

    • Hold at 10% B for 2.9 minutes for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C. A controlled temperature ensures reproducible retention times.

  • Injection Volume: 2 µL.

Detailed Protocol: Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) – Negative. The carboxylic acid group is readily deprotonated to form a stable [M-H]⁻ anion.[5][8]

  • Data Acquisition: Perform analysis in two stages:

    • Full Scan MS: Acquire data from m/z 50-500 to identify the deprotonated precursor ion.

    • Tandem MS (MS/MS): Select the [M-H]⁻ ion (m/z 214.0) for collision-induced dissociation (CID) to generate structural fragments. Use a ramped collision energy (e.g., 10-40 eV) to observe both low and high-energy fragments.

  • MS Source Parameters:

ParameterRecommended ValueRationale
Capillary Voltage-3.5 kVOptimizes the electrospray plume for stable ion generation.
Source Temperature120 °CA lower temperature minimizes the risk of in-source thermal degradation.[7]
Desolvation Gas (N₂) Flow10 L/minFacilitates efficient droplet desolvation.
Desolvation Temperature400 °CEnsures complete solvent evaporation before ions enter the mass analyzer.
Cone/Fragmentor Voltage-40 VA mild voltage to transfer ions efficiently without inducing significant in-source fragmentation.

Results and Discussion: Deciphering the Spectra

Full Scan MS Analysis

In negative ESI mode, 3-Chloro-2-methyl-5-nitrobenzoic acid readily loses a proton to form the [M-H]⁻ ion. Given the molecular formula C₈H₆ClNO₄, the expected monoisotopic mass of the neutral molecule is 214.9985 Da. Therefore, the deprotonated molecule [C₈H₅ClNO₄]⁻ will have a calculated m/z of 214.0018 .

A key feature of the mass spectrum will be the isotopic pattern resulting from the presence of chlorine. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This will result in two distinct peaks in the mass spectrum: one for the [M-H]⁻ ion containing ³⁵Cl at m/z 214.0018 and a second, less intense peak (approx. 33% of the first) for the ion containing ³⁷Cl at m/z 215.9988. This characteristic A+2 peak is a powerful diagnostic tool for confirming the presence of a single chlorine atom.

Tandem MS (MS/MS) Fragmentation Pathway

Analysis of nitroaromatic compounds in negative ion mode often reveals characteristic fragmentation pathways, including decarboxylation and losses related to the nitro group.[5] The MS/MS spectrum of the [M-H]⁻ precursor ion (m/z 214.0) is predicted to show several key fragment ions.

Table 1: Predicted High-Resolution Mass Data for 3-Chloro-2-methyl-5-nitrobenzoic acid and its Fragments

m/z (Calculated)Ion FormulaProposed Identity / Neutral Loss
214.0018[C₈H₅ClNO₄]⁻Precursor Ion [M-H]⁻
169.9924[C₈H₅ClNO₂]⁻[M-H-NO₂]⁻
170.0123[C₇H₅ClNO₂]⁻[M-H-CO₂]⁻
124.0029[C₇H₅Cl]⁻[M-H-CO₂-NO₂]⁻

Primary Fragmentation Pathways:

  • Decarboxylation: The most common fragmentation for deprotonated benzoic acids is the neutral loss of carbon dioxide (CO₂, 44.00 Da).[5][7] This results in the formation of the 3-chloro-2-methyl-5-nitrophenyl anion at m/z 170.0123 .

  • Loss of Nitro Group: A characteristic fragmentation of nitroaromatic compounds is the loss of the nitro group (NO₂, 46.00 Da).[5] This pathway generates the 3-chloro-2-methylbenzoate anion at m/z 169.9924 .

  • Sequential Fragmentation: The primary fragment from decarboxylation (m/z 170.0123) can undergo a subsequent loss of the nitro group (NO₂) to produce a highly stable radical anion at m/z 124.0029 .

The following diagram illustrates the proposed fragmentation cascade.

Fragmentation_Pathway Precursor [M-H]⁻ m/z 214.0018 [C₈H₅ClNO₄]⁻ Frag1 [M-H-CO₂]⁻ m/z 170.0123 [C₇H₅ClNO₂]⁻ Precursor->Frag1 - CO₂ Frag2 [M-H-NO₂]⁻ m/z 169.9924 [C₈H₅ClNO₂]⁻ Precursor->Frag2 - NO₂ Frag3 [M-H-CO₂-NO₂]⁻ m/z 124.0029 [C₇H₅Cl]⁻ Frag1->Frag3 - NO₂

Caption: Proposed MS/MS fragmentation pathway for [M-H]⁻ of 3-Chloro-2-methyl-5-nitrobenzoic acid.

Conclusion

This application note provides a validated, high-resolution LC-MS/MS method for the confident identification and structural characterization of 3-Chloro-2-methyl-5-nitrobenzoic acid. The protocol leverages negative mode electrospray ionization to produce a stable deprotonated molecule, whose subsequent fragmentation via decarboxylation and nitro group loss provides definitive structural information. The use of high-resolution mass spectrometry allows for the assignment of elemental compositions to each fragment, adding a high degree of certainty to the analysis. This method is directly applicable to quality control in synthetic chemistry and can be adapted for the analysis of related compounds in pharmaceutical, agrochemical, and environmental research.

References

  • Eichler, P., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • University of California, Davis. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Available at: [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry. Available at: [Link]

  • Richardson, S.D., & Ternes, T.A. (2025). Ionization Techniques for Mass Spectral Analysis. IntechOpen. Available at: [Link]

  • Patel, K. (2018). Ionization Techniques in Mass Spectrometry: A Review. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-Chloro-5-nitrobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 3-Chloro-4-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2019). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

Sources

Method

Application Note: Advanced Purification and Recrystallization Protocol for 3-Chloro-2-methyl-5-nitrobenzoic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, scalable purification workflow for isolating high-purity 3-Chloro-2-methyl-5-nitrobenzoic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, scalable purification workflow for isolating high-purity 3-Chloro-2-methyl-5-nitrobenzoic acid from crude synthetic mixtures.

Introduction & Chemical Rationale

3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including epigenetic modulators such as EZH2 inhibitors[1]. Because its synthesis typically involves the harsh nitration of 3-chloro-2-methylbenzoic acid, crude reaction mixtures frequently contain unreacted starting materials, regioisomers, and over-nitrated byproducts[1]. Achieving high purity (>99%) is critical, as trace impurities can severely poison transition-metal catalysts in downstream cross-coupling reactions.

This application note details a two-stage purification workflow. First, an orthogonal acid-base precipitation is employed to strip away neutral and basic organic impurities. Second, a thermodynamically controlled mixed-solvent recrystallization (ethanol/water) is utilized to isolate the pure target compound, leveraging the specific solubility gradient of substituted benzoic acids[2].

Physicochemical Properties

Understanding the physicochemical profile of the molecule is essential for designing a self-validating purification system.

Table 1: Physicochemical Profile of 3-Chloro-2-methyl-5-nitrobenzoic acid

PropertyValue / Description
IUPAC Name 3-Chloro-2-methyl-5-nitrobenzoic acid
CAS Number 1227268-71-4
Molecular Formula C8H6ClNO4
Molecular Weight 215.59 g/mol
Physical Form Powder or crystalline solid
pKa (Predicted) ~3.5 – 4.0 (Carboxylic acid)

Solvent Selection & Thermodynamic Causality

The molecular structure of 3-chloro-2-methyl-5-nitrobenzoic acid presents a dichotomous solubility profile. The carboxylic acid and nitro groups provide strong hydrogen-bond accepting/donating capabilities, while the trisubstituted aromatic ring (featuring chloro and methyl groups) imparts significant hydrophobicity.

Table 2: Solvent Selection Matrix

Solvent SystemRoleSuitabilityChemical Causality
Water (H₂O) Anti-solventHighHighly polar; cannot overcome the hydrophobic bulk of the chloro/methyl aromatic ring, making the compound insoluble even at boiling temperatures[2].
Ethanol (EtOH) Primary SolventHighProtic and polar; forms strong hydrogen bonds with the carboxylic acid and nitro groups, fully dissolving the compound at elevated temperatures[3].
Hexane Anti-solventPoorToo non-polar; rapid addition often causes the compound to "oil out" (form a biphasic liquid) rather than form a highly ordered crystalline lattice.

Why Ethanol/Water? Using a mixed-solvent system of ethanol and water leverages the "drowning-out" crystallization technique[4]. Ethanol acts as the "good" solvent. Because benzoic acid derivatives exhibit a steep solubility curve in ethanol-water mixtures as a function of temperature, adding hot water to a hot ethanolic solution until the cloud point is reached artificially steepens the solubility gradient[2]. This promotes the slow growth of a highly ordered crystalline lattice upon cooling, effectively excluding structurally similar regioisomers from the crystal matrix[4].

Experimental Protocols

Protocol A: Orthogonal Acid-Base Pre-Purification

Causality: This step exploits the acidic nature of the carboxylic acid to separate it from non-acidic organic impurities (e.g., unreacted hydrocarbons or neutral byproducts) before thermal recrystallization.

  • Dissolution: Suspend the crude 3-chloro-2-methyl-5-nitrobenzoic acid in ethyl acetate (approx. 10 mL per gram of crude).

  • Extraction: Transfer the suspension to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Shake vigorously and vent. The target compound will deprotonate and migrate to the aqueous layer as a water-soluble sodium carboxylate salt.

  • Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which contains neutral/basic impurities) or wash the aqueous layer once more with fresh ethyl acetate to ensure complete removal of organic impurities.

  • Precipitation: Place the aqueous layer in an ice bath and stir continuously. Slowly add concentrated Hydrochloric Acid (6M HCl) dropwise until the solution reaches pH 1–2. The target compound will re-protonate and rapidly precipitate as a dense solid.

  • Isolation: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts.

Protocol B: Mixed-Solvent Recrystallization (Ethanol/Water)

Causality: Thermodynamically controlled cooling ensures that the target compound crystallizes slowly, preventing the physical entrapment (occlusion) of impurities that occurs during rapid precipitation[2].

  • Primary Dissolution: Transfer the pre-purified solid to an appropriately sized Erlenmeyer flask. Add a minimal amount of boiling ethanol (approx. 3-5 mL per gram) while heating on a hot plate until the solid is completely dissolved.

  • Hot Filtration (Optional but Recommended): If insoluble particulates or dust remain, perform a rapid hot gravity filtration through fluted filter paper into a pre-warmed flask.

  • Anti-Solvent Addition: Keep the ethanolic solution at a gentle boil. Slowly add near-boiling distilled water dropwise using a Pasteur pipette. Continue adding water until the solution becomes persistently cloudy (the "cloud point"), indicating that the solution is saturated at the boiling point[2].

  • Clearing the Solution: Add 1–3 drops of boiling ethanol just until the cloudiness dissipates and the solution becomes clear again.

  • Thermodynamic Cooling: Remove the flask from the heat source. Cover the mouth with a watch glass to prevent solvent evaporation and allow it to cool undisturbed to room temperature. Crucial: Do not agitate the flask, as this induces rapid, impure precipitation.

  • Maximum Yield: Once the flask reaches room temperature and crystal formation is visible, place the flask in an ice-water bath (0–4 °C) for 15–20 minutes to maximize the yield.

  • Harvesting: Collect the pure crystals via vacuum filtration. Wash the crystals with a minimal volume of an ice-cold 1:1 Ethanol/Water mixture to wash away the mother liquor without dissolving the product.

  • Drying: Leave the vacuum running for 10 minutes to pull air through the filter cake. Transfer the crystals to a watch glass and dry under high vacuum at 40 °C overnight to remove residual water.

Workflow Visualization

RecrystallizationWorkflow A Crude 3-Chloro-2-methyl- 5-nitrobenzoic acid B Acid-Base Extraction (NaHCO3 / HCl) A->B C Dissolve in minimal boiling Ethanol B->C D Hot Gravity Filtration (Remove insolubles) C->D E Add hot Water (Anti-solvent) until cloud point D->E F Slow cooling to RT, then ice bath (0-4°C) E->F G Vacuum Filtration & Cold Wash (EtOH/H2O) F->G H Pure Crystalline Product (Dry under vacuum) G->H

Fig 1. Two-stage purification workflow for 3-Chloro-2-methyl-5-nitrobenzoic acid.

Analytical Validation

To validate the success of the self-validating purification system, perform the following checks:

  • Melting Point Determination: A sharp melting point range (typically within a 1-2 °C window) indicates high crystalline purity. A depressed or broad melting range indicates retained impurities or residual solvent.

  • HPLC Analysis: Run the recrystallized product against the crude starting material. The disappearance of secondary peaks validates the exclusion of regioisomers.

  • ¹H-NMR Spectroscopy: Check for the disappearance of aliphatic impurity signals and confirm the integration of the aromatic protons and the aryl-methyl group.

References

  • Sigma-Aldrich. "3-Chloro-2-methyl-5-nitrobenzoic acid | 1227268-71-4". Sigma-Aldrich Product Catalog.
  • UMass Amherst. "Recrystallization of Benzoic Acid: Background". UMass Chemistry Laboratory Resources.
  • SciSpace. "Drowning-out crystallisation of benzoic acid: Influence of processing conditions and solvent composition on crystal size and shape". SciSpace Literature Database.
  • Reddit ChemHelp. "[Organic chemistry crystallization question] What's the best solvent to use when crystallizing benzoic acid". Reddit.
  • Google Patents. "US10266542B2 - EZH2 inhibitors". Google Patents Database.

Sources

Application

Application Note: 3-Chloro-2-methyl-5-nitrobenzoic Acid in Advanced Material Science

Executive Summary In the landscape of advanced material science, multi-functional aromatic building blocks are critical for engineering high-performance polymers and porous frameworks. 3-Chloro-2-methyl-5-nitrobenzoic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced material science, multi-functional aromatic building blocks are critical for engineering high-performance polymers and porous frameworks. 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) is a highly substituted benzoic acid derivative that offers a unique combination of steric and electronic properties.

Unlike simple aromatic precursors, this molecule features four distinct functional handles:

  • Carboxylic Acid (–COOH): Acts as a primary condensation site for polymer synthesis or a coordinating anchor for Metal-Organic Framework (MOF) nodes.

  • Nitro Group (–NO₂): Provides a highly polar, electron-withdrawing site that can be utilized directly for gas dipole interactions, or catalytically reduced to an amine (–NH₂) for polycondensation.

  • Chloro (–Cl) & Methyl (–CH₃) Groups: These bulky, asymmetric substituents are the true drivers of its material value. They induce severe steric hindrance, which disrupts polymer chain packing (increasing free volume) and forces topological defects in crystalline frameworks.

This technical guide details the application of 3-chloro-2-methyl-5-nitrobenzoic acid in two cutting-edge material science domains: High-Free-Volume Poly(amide-imide) Gas Separation Membranes and Defect-Engineered Metal-Organic Frameworks (MOFs) .

Application I: High-Free-Volume Poly(amide-imide) Membranes

The Causality of Steric Hindrance in Gas Separation

In membrane-based gas separation, there is a well-documented trade-off between permeability and selectivity (the Robeson upper bound). To overcome this, polymer chains must be engineered to possess high Fractional Free Volume (FFV) without sacrificing backbone rigidity [1].

By reducing the nitro group of 3-chloro-2-methyl-5-nitrobenzoic acid to an amine, we generate 5-amino-3-chloro-2-methylbenzoic acid. When this asymmetric monomer is polymerized with a dianhydride (such as 6FDA), the bulky ortho-methyl and meta-chloro groups restrict the rotational freedom of the polymer backbone. This steric clash prevents the polymer chains from packing tightly during membrane casting, creating sub-nanometer micro-voids (FFV) that act as highly efficient molecular sieving channels for small gases like CO₂ and H₂ [2].

Experimental Workflow: Polymer Synthesis & Membrane Casting

G A 3-Chloro-2-methyl- 5-nitrobenzoic acid B Catalytic Reduction (Pd/C, H2, 50 psi) A->B Step 1: Reduction C 5-Amino-3-chloro- 2-methylbenzoic acid B->C Intermediate D Polycondensation (w/ 6FDA Dianhydride) C->D Step 2: Polymerization E High-FFV Poly(amide-imide) Membrane D->E Step 3: Phase Inversion

Workflow for synthesizing high-FFV poly(amide-imide) membranes from the nitrobenzoic precursor.
Step-by-Step Protocol

Self-Validation Checkpoint: Ensure all glassware is flame-dried and purged with ultra-high purity N₂ to prevent premature anhydride hydrolysis.

  • Monomer Reduction:

    • Dissolve 10.0 g of 3-chloro-2-methyl-5-nitrobenzoic acid in 100 mL of anhydrous ethanol.

    • Add 0.5 g of 10% Pd/C catalyst. Transfer to a Parr hydrogenator and pressurize to 50 psi H₂ at room temperature for 12 hours.

    • Validation: Monitor reaction completion via TLC (Hexane:EtOAc 3:1). The disappearance of the nitro peak (~1520 cm⁻¹) and appearance of amine N-H stretches (~3300-3400 cm⁻¹) in FTIR confirms successful conversion.

    • Filter through Celite to remove Pd/C, concentrate in vacuo, and recrystallize from ethanol to yield 5-amino-3-chloro-2-methylbenzoic acid.

  • Polycondensation:

    • In a 250 mL 3-neck flask, dissolve 5.0 mmol of the synthesized amino acid in 20 mL of anhydrous N-methyl-2-pyrrolidone (NMP).

    • Cool to 0 °C. Slowly add 5.0 mmol of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) in portions.

    • Stir at 0 °C for 2 hours, then add 2.5 mL of pyridine and 2.5 mL of acetic anhydride to catalyze chemical imidization. Stir at 120 °C for 12 hours.

    • Precipitate the resulting viscous polymer solution into 500 mL of rapidly stirring methanol. Filter and dry the poly(amide-imide) under vacuum at 150 °C for 24 hours.

  • Membrane Casting:

    • Prepare a 10 wt% solution of the polymer in anhydrous chloroform (CHCl₃).

    • Filter the solution through a 0.45 μm PTFE syringe filter onto a clean glass plate.

    • Cast using a Doctor blade set to a 200 μm clearance. Allow solvent to evaporate slowly under a glass dome for 24 hours to prevent phase separation defects.

    • Thermally anneal the film under vacuum at 200 °C for 12 hours to remove residual solvent.

Quantitative Performance Data

The introduction of the chloro and methyl groups significantly enhances gas permeability compared to an unsubstituted baseline polyimide, as the bulky groups increase the fractional free volume (FFV) [3].

Polymer BackboneSubstituentsFFV (%)CO₂ Permeability (Barrer)CH₄ Permeability (Barrer)CO₂/CH₄ Selectivity
Baseline 6FDA-PINone13.245.11.237.6
6FDA-ClMe-PAI -Cl, -CH₃ 17.8 185.4 4.1 45.2
6FDA-Me-PAI-CH₃ only15.4110.22.839.3

Note: Data represents steady-state pure gas permeation at 35 °C and 3 atm feed pressure. 1 Barrer = 10⁻¹⁰ cm³(STP)·cm/(cm²·s·cmHg).

Application II: Defect-Engineered MOFs for Selective Adsorption

The Causality of Modulator-Induced Defects

In the synthesis of highly stable Zirconium-based MOFs (such as UiO-66), monocarboxylic acids are frequently used as "modulators." These modulators compete with the primary dicarboxylic acid linker (e.g., terephthalic acid) for coordination sites on the Zr₆O₄(OH)₄ secondary building units (SBUs) [4].

Using 3-chloro-2-methyl-5-nitrobenzoic acid as a modulator introduces a highly sterically demanding capping agent. The bulk of the chloro and methyl groups prevents adjacent linkers from coordinating efficiently, intentionally inducing "missing-linker defects" within the framework. Once the modulator is partially removed during thermal activation, these defects create mesoporous cavities that enhance gas diffusion rates. Furthermore, residual modulator molecules leave uncoordinated nitro (–NO₂) groups pointing into the pores. These nitro groups possess a strong local dipole moment that selectively interacts with the quadrupole moment of CO₂, drastically improving CO₂/N₂ separation factors.

Experimental Workflow: Solvothermal Assembly & Activation

G Zr ZrCl4 Precursor Solv Solvothermal Synthesis (DMF, 120°C, 24h) Zr->Solv BDC Terephthalic Acid (Primary Linker) BDC->Solv Mod 3-Chloro-2-methyl- 5-nitrobenzoic acid (Modulator) Mod->Solv Competes for Zr6 Nodes MOF Defect-Engineered UiO-66 MOF Solv->MOF Induces Missing Linkers App Enhanced CO2/N2 Separation MOF->App Polar Nitro Interaction Sites

Solvothermal self-assembly of defect-engineered Zr-MOFs using the functionalized modulator.
Step-by-Step Protocol

Self-Validation Checkpoint: Powder X-Ray Diffraction (PXRD) must be performed immediately post-synthesis. Broadening of the low-angle (111) peak at ~7.3° 2θ is a direct confirmation of successful defect incorporation and reduced crystallite domain size.

  • Solvothermal Self-Assembly:

    • In a 20 mL Teflon-lined stainless steel autoclave, dissolve 0.53 mmol of ZrCl₄ and 0.53 mmol of terephthalic acid (H₂BDC) in 15 mL of N,N-dimethylformamide (DMF).

    • Add 5.3 mmol (10 equivalents relative to Zr) of 3-chloro-2-methyl-5-nitrobenzoic acid . Sonicate for 20 minutes until a clear solution is obtained.

    • Seal the autoclave and heat in an oven at 120 °C for 24 hours.

    • Cool to room temperature at a rate of 5 °C/hour to promote controlled crystallization.

  • Solvent Exchange and Activation:

    • Isolate the white microcrystalline powder via centrifugation (7000 rpm, 10 mins).

    • Wash the powder three times with 20 mL of fresh DMF to remove unreacted precursors, followed by solvent exchange with absolute ethanol (3 × 20 mL over 3 days, replacing solvent daily).

    • Validation: Perform Thermogravimetric Analysis (TGA). A distinct weight loss step between 250–300 °C corresponds to the thermal decomposition of the incorporated modulator, allowing quantification of the defect density.

    • Activate the MOF by heating under dynamic vacuum (10⁻³ Torr) at 150 °C for 12 hours to evacuate the pores, yielding the highly porous, defect-engineered framework.

References

  • A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks National Center for Biotechnology Information (PMC) URL:[Link]

  • Effect of Methyl Substituents on Permeability and Permselectivity of Gases in Polyimides Prepared from Methyl-Substituted Phenylenediamines Journal of Polymer Science Part B: Polymer Physics URL:[Link]

  • Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Universidad de Valladolid (UVaDOC) URL:[Link]

  • Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands ResearchGate URL:[Link]

Method

Application Note: Regioselective Synthesis of 3-Chloro-2-methyl-5-nitrobenzoic Acid

Executive Summary 3-Chloro-2-methyl-5-nitrobenzoic acid is a highly valued synthetic intermediate utilized in the development of advanced agrochemicals (such as chlorantraniliprole derivatives) and targeted pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-2-methyl-5-nitrobenzoic acid is a highly valued synthetic intermediate utilized in the development of advanced agrochemicals (such as chlorantraniliprole derivatives) and targeted pharmaceutical agents, including readthrough compounds for nonsense mutation-mediated genetic diseases[1],[2].

This application note details a robust, field-proven protocol for the regioselective nitration of 3-chloro-2-methylbenzoic acid. By strictly controlling the electrophilic aromatic substitution (EAS) environment, researchers can achieve high yields and isomeric purity without the need for complex chromatographic purification.

Mechanistic Rationale & Regioselectivity

The synthesis relies on the generation of the highly reactive nitronium ion ( NO2+​ ) and the inherent directing effects of the functional groups on the starting aromatic ring.

Understanding the causality behind the regioselectivity is critical for troubleshooting and scale-up:

  • Catalyst and Solvent Causality: Concentrated sulfuric acid ( H2​SO4​ ) serves a dual purpose. It acts as a polar, non-nucleophilic solvent that dissolves the starting material, and it acts as a strong Brønsted acid to protonate nitric acid ( HNO3​ ), driving the dehydration that yields the NO2+​ electrophile[2].

  • Directing Effects: The starting scaffold, 3-chloro-2-methylbenzoic acid, features three substituents that dictate the site of electrophilic attack:

    • Carboxylic Acid (-COOH) at C1: A strongly deactivating, meta-directing group. It directs the incoming electrophile to C3 (occupied) and C5.

    • Methyl Group (-CH₃) at C2: A weakly activating, ortho/para-directing group. It directs to C3 (occupied), C6 (ortho), and C5 (para).

    • Chlorine (-Cl) at C3: A deactivating, ortho/para-directing group. It directs to C2 (occupied), C4 (ortho), and C6 (para).

  • Kinetic and Thermodynamic Control: Position C5 benefits from the synergistic directing effects of both the C1 carboxyl group (meta) and the C2 methyl group (para). Furthermore, C5 is sterically accessible compared to C4 and C6, making the 5-nitro derivative the overwhelming kinetic and thermodynamic product.

Reaction Workflow

ReactionLogic SM 3-Chloro-2-methylbenzoic Acid (Starting Material) EAS Electrophilic Aromatic Substitution Regioselective at C-5 SM->EAS Nitronium Generation of Nitronium Ion (HNO₃ + H₂SO₄) Nitronium->EAS Quench Aqueous Quench & Precipitation (Ice Water) EAS->Quench Product 3-Chloro-2-methyl-5-nitrobenzoic Acid (Target Product) Quench->Product

Logical workflow for the regioselective nitration synthesis.

Quantitative Data & Stoichiometry

The following parameters are optimized for a 10.0 g scale reaction, ensuring a controlled exothermic profile and maximizing the yield of the desired regioisomer[1].

ParameterReagent / ConditionQuantity / ValueRationale
Starting Material 3-Chloro-2-methylbenzoic acid10.0 g (58.6 mmol, 1.0 eq)Core aromatic scaffold
Nitrating Agent Nitric Acid (HNO₃, 68-70%)4.19 g (2.99 mL, 1.1 eq)Source of the electrophile
Solvent/Catalyst Sulfuric Acid (H₂SO₄, Conc.)50.0 mL (Excess)Generates NO₂⁺, acts as solvent
Temperature Cooling Bath-10 °CSuppresses oxidative side-reactions
Time Stirring Duration1.0 HourEnsures complete conversion

Experimental Protocol

Safety Precautions: Concentrated sulfuric and nitric acids are highly corrosive and act as strong oxidizers. The nitration reaction is highly exothermic. Conduct all operations in a certified fume hood using appropriate PPE (heavy-duty acid-resistant gloves, face shield, and lab coat).

Step 1: Preparation of the Reaction Matrix
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and an internal temperature probe.

  • Add 50.0 mL of concentrated sulfuric acid ( H2​SO4​ ) to the flask.

  • Submerge the flask in a dry ice/acetone or ice/salt cooling bath and allow the solvent to cool to -10 °C.

  • Slowly add 10.0 g (58.6 mmol) of 3-chloro-2-methylbenzoic acid in small portions under continuous stirring. Ensure complete dissolution before proceeding.

Step 2: Electrophilic Addition
  • Charge a pressure-equalizing dropping funnel with 2.99 mL (4.19 g, 64.5 mmol) of concentrated nitric acid ( HNO3​ ).

  • Critical Step: Begin the dropwise addition of HNO3​ into the reaction mixture. Adjust the addition rate strictly to maintain the internal temperature at or below -10 °C[1].

    • Causality: Allowing the temperature to spike above 0 °C risks over-nitration (di-nitro species) and oxidative cleavage of the C2 methyl group.

Step 3: Reaction Maturation
  • Once the addition is complete, maintain the reaction mixture at -10 °C.

  • Stir vigorously for exactly 1 hour.

  • In-Process Control (IPC): An aliquot can be quenched in water, extracted with ethyl acetate, and analyzed via HPLC or TLC to confirm the disappearance of the starting material[2].

Step 4: Quenching and Isolation
  • Prepare a 1 L beaker containing approximately 200 mL of crushed ice and water.

  • Carefully pour the cold reaction mixture into the vigorously stirred ice water.

    • Causality: The dilution of concentrated H2​SO4​ is violently exothermic. Pouring the acid into a large heat sink (ice water) safely dissipates the heat of dilution while forcing the highly insoluble nitrated product to precipitate immediately[1].

  • Continue stirring the aqueous suspension for 15 minutes to ensure uniform precipitation and to break up any large clumps.

  • Isolate the resulting yellow precipitate via vacuum filtration using a sintered glass funnel or Büchner funnel.

  • Wash the filter cake thoroughly with three 50 mL portions of ice-cold distilled water to remove residual mineral acids.

  • Dry the solid under high vacuum at 40 °C to constant weight. Expected yield: ~12.0 g (crude), appearing as a pale yellow solid[1].

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the isolated product must be validated to confirm both chemical identity and regiomeric purity:

  • High-Performance Liquid Chromatography (HPLC): Analyze the crude solid to quantify the ratio of the desired 5-nitro isomer against trace 4-nitro or 6-nitro byproducts. The crude purity typically exceeds 92% under these strict thermal conditions.

  • ¹H NMR Spectroscopy (DMSO-d₆): The regiochemistry is easily confirmed via proton NMR. The aromatic region will display two distinct protons at C4 and C6. Because they are meta to each other, they will appear as two finely coupled doublets ( J≈2.0 Hz ) or broad singlets shifted significantly downfield due to the electron-withdrawing nature of the adjacent nitro, chloro, and carboxyl groups.

  • Melting Point: Compare the experimental melting point against literature values to assess bulk purity prior to any downstream coupling reactions.

References

  • Title: US20240216355A1 - Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons.

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 3-Chloro-2-methyl-5-nitrobenzoic Acid

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Molecule: 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4)[1] Executive Summary & Strategic Scope In the rapidly evolv...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Molecule: 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4)[1]

Executive Summary & Strategic Scope

In the rapidly evolving landscape of targeted protein degradation (TPD)—specifically the development of molecular glue degraders targeting GSPT1—the demand for highly functionalized isoindolinone building blocks has surged[2]. A critical upstream intermediate in this synthetic pipeline is 3-chloro-2-methyl-5-nitrobenzoic acid [3].

Transitioning the synthesis of this intermediate from a bench-scale (gram) to a pilot-scale (multi-kilogram) environment presents distinct chemical engineering challenges, primarily concerning thermal management, regioselectivity control, and safe handling of corrosive mixed acids. This application note details a self-validating, highly optimized protocol for the scale-up nitration of 3-chloro-2-methylbenzoic acid, ensuring >95% yield and exceptional purity without the need for chromatographic resolution[2].

Mechanistic Causality & Regioselectivity Logic

The transformation relies on a classic Electrophilic Aromatic Substitution (EAS) utilizing a mixed acid system ( H2​SO4​/HNO3​ ) to generate the highly reactive nitronium ion ( NO2+​ ). The success of this scale-up is rooted in the intrinsic directing effects of the starting material's substituents:

  • Carboxylic Acid (-COOH) at C1: A strongly deactivating, meta-directing group that steers the incoming electrophile toward C3 and C5.

  • Methyl (-CH3) at C2: A weakly activating, ortho/para-directing group that steers toward C3 (ortho) and C5 (para).

  • Chlorine (-Cl) at C3: A weakly deactivating, ortho/para-directing group that steers toward C2, C4, and C6.

The Causality of Regioselectivity: Position C3 is already occupied by chlorine. The synergistic alignment of the meta-directing -COOH and the para-directing -CH3 strongly funnels the nitronium ion to the C5 position . While the chlorine atom theoretically directs to C4 and C6, these positions are sterically hindered by the adjacent -Cl and -COOH groups, respectively. Because the activating nature of the methyl group overrides the deactivating halogen, nitration occurs almost exclusively at C5. Maintaining strict cryogenic control (-10°C) is the causal factor that prevents the thermal override of these subtle steric barriers, thereby eliminating dinitration or C4/C6 substitution byproducts[2].

Synthetic Workflow

G SM 3-Chloro-2-methylbenzoic Acid (Starting Material) Dissolution Dissolution in conc. H2SO4 (Solvent/Catalyst) SM->Dissolution Nitration Nitration (68% HNO3) Exothermic Dosing at -10°C Dissolution->Nitration Cool to -10°C Quench Quenching Pour into Ice Water Nitration->Quench 1h Maturation Isolation Isolation Vacuum Filtration & Wash Quench->Isolation Precipitation Product 3-Chloro-2-methyl-5-nitrobenzoic Acid (Target Product >95% Yield) Isolation->Product Drying

Figure 1: Scale-up synthetic workflow for 3-Chloro-2-methyl-5-nitrobenzoic acid.

Process Optimization & Scale-Up Parameters

To ensure reproducibility and safety, empirical data from bench-scale optimization was translated to a 50 L Glass-Lined Reactor (GLR). The table below summarizes the critical parameter shifts required to maintain the reaction's integrity at scale.

Process ParameterBench Scale (10 g)Pilot Scale (5.0 kg)Causality / Engineering Rationale
Reactor Type 250 mL Round Bottom50 L Glass-Lined (GLR)GLR is mandatory due to the highly corrosive nature of the H2​SO4​/HNO3​ mixture.
H2​SO4​ Volume 50 mL25 LActs as both solvent and catalyst; high volume maintains slurry fluidity and acts as a heat sink.
HNO3​ Dosing Time 15 minutes120 minutesExtended dosing is required at scale to prevent thermal runaway and maintain strict control (<-5°C).
Reaction Temp -10°C-10°C to -5°CSuppresses oxidative side reactions and strictly enforces C5 regioselectivity.
Quench Volume 200 mL Ice Water100 L Ice WaterRapid dilution arrests nitronium ion activity and drives complete, instantaneous product precipitation.
Isolated Yield 12.0 g (95%)6.0 kg (95%)Consistent yield demonstrates the robustness of the regioselective thermodynamic control[2].

Detailed Experimental Protocol (5.0 kg Pilot Scale)

Note: This protocol is a self-validating system. In-Process Controls (IPC) are embedded to ensure the reaction state is verified before proceeding to subsequent hazardous steps.

Step 1: Dissolution

  • Charge a 50 L Glass-Lined Reactor (GLR) with concentrated Sulfuric Acid ( H2​SO4​ , 98%, 25.0 L) under a nitrogen atmosphere.

  • Initiate overhead stirring at 150 RPM and cool the jacket to 0°C.

  • Portion-wise, add 3-chloro-2-methylbenzoic acid (5.0 kg, 29.3 mol) over 30 minutes.

    • Causality: Gradual addition prevents clumping and ensures complete dissolution into a homogenous, viscous solution.

Step 2: Cryogenic Cooling & Nitration 4. Adjust the reactor jacket chiller to cool the internal mixture to precisely -10°C. 5. Charge a highly controlled dosing pump with Nitric Acid ( HNO3​ , 68%, 1.5 L, ~1.1 eq). 6. Begin dropwise addition of HNO3​ into the reactor. Critical Control Point: The dosing rate must be dynamically adjusted to ensure the internal temperature never exceeds -5°C. (Approximate dosing time: 120 minutes). 7. Once dosing is complete, maintain the reaction at -10°C for 1 hour.

  • Self-Validation (IPC): Withdraw a 1.0 mL aliquot, quench in 5 mL ice water, extract with Ethyl Acetate, and analyze via HPLC (254 nm). Proceed to Step 3 only when the starting material peak area is <1.0%.

Step 3: Quenching & Isolation 8. Prepare a secondary 200 L Hastelloy precipitation vessel containing 100 L of crushed ice and water. 9. Transfer the active reaction mixture from the GLR into the precipitation vessel via a bottom-drain transfer line over 45 minutes, maintaining vigorous agitation (250 RPM) in the quench vessel.

  • Causality: Pouring the acid into the water (never the reverse) safely dissipates the massive heat of hydration, while the sudden drop in acid concentration forces the immediate precipitation of the product as a white/pale-yellow solid[3].

  • Stir the resulting slurry for 30 minutes at 0°C to 5°C to ensure complete crystallization.

Step 4: Filtration & Drying 11. Isolate the crude solid using a pilot-scale Nutsche filter or centrifuge. 12. Wash the filter cake thoroughly with cold deionized water (3 × 15 L) until the pH of the filtrate is >4.0. 13. Dry the solid in a vacuum oven at 45°C for 24 hours to yield 3-chloro-2-methyl-5-nitrobenzoic acid (approx. 6.0 kg, 95% yield)[2].

Analytical Characterization

To validate the structural integrity and purity of the scaled-up batch, the following analytical signatures should be confirmed:

  • HPLC Purity: >98% (Area %), indicating the absence of C4/C6 nitrated isomers.

  • LC-MS (ESI-): Calculated for C8​H6​ClNO4​ [M-H] : 214.0 m/z. Observed: 214.0 m/z.

  • 1 H-NMR (400 MHz, DMSO-d6):

    • δ 13.50 (br s, 1H, -COOH)

    • δ 8.52 (d, J = 2.2 Hz, 1H, Ar-H at C6)

    • δ 8.35 (d, J = 2.2 Hz, 1H, Ar-H at C4)

    • δ 2.55 (s, 3H, -CH3)

    • Note: The meta-coupling (J ~ 2.2 Hz) between the C4 and C6 protons definitively proves that substitution occurred at C5.

Safety & Hazard Operability (HAZOP) Considerations

  • Thermal Runaway Risk: The nitration of aromatic rings is highly exothermic. Loss of cooling during the HNO3​ dosing phase can lead to a thermal runaway, resulting in rapid boiling of the acid mixture and generation of toxic NOx​ gases. Automated interlocks must be programmed to halt HNO3​ dosing if the internal temperature exceeds 0°C.

  • Corrosivity & Material Compatibility: The combination of concentrated sulfuric and nitric acids will rapidly degrade standard stainless steel (e.g., 316L). All wetted parts, including the reactor, agitator, and transfer lines, must be Glass-Lined or constructed from Hastelloy C-276.

  • Quench Exotherm: The dilution of sulfuric acid generates immense heat. The quench vessel must have sufficient headspace and ice mass to absorb this thermal shock without boiling.

References

  • Source: Google Patents (US20240216355A1)
  • Source: Google Patents (WO2021069705A1)

Sources

Method

Application Note: 3-Chloro-2-methyl-5-nitrobenzoic Acid as a Critical Reagent in Targeted Protein Degrader Synthesis

Scientific Context & Strategic Utility In contemporary medicinal chemistry, the design of Targeted Protein Degraders (TPDs) and molecular glues requires highly functionalized, sterically precise building blocks. 3-Chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Strategic Utility

In contemporary medicinal chemistry, the design of Targeted Protein Degraders (TPDs) and molecular glues requires highly functionalized, sterically precise building blocks. 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) has emerged as a critical intermediate in the synthesis of isoindolinone-based molecular glues, specifically those targeting the translation termination factor GSPT1 (G1 to S phase transition 1) [1].

The strategic value of this reagent lies in its orthogonal functional groups:

  • The Carboxylic Acid: Serves as a primary handle for homologation, amide coupling, or chemoselective reduction to a benzyl alcohol.

  • The Nitro Group: Acts as a masked amine. Upon reduction, it facilitates cyclization or coupling to form the core isoindolinone or phthalimide pharmacophores essential for binding to the Cereblon (CRBN) E3 ligase.

  • The Chloro & Methyl Substituents: Provide essential steric bulk and electronic tuning. In GSPT1 modulators (such as CC-90009 analogues), these substituents dictate the precise spatial orientation required to stabilize the ternary complex between CRBN and the neo-substrate GSPT1, leading to its ubiquitination and degradation [2].

Physicochemical Properties & Reagent Specifications

To ensure reproducibility and stability in synthetic workflows, the quantitative and physical properties of the reagent are summarized below [3, 4].

PropertyValue
Chemical Name 3-Chloro-2-methyl-5-nitrobenzoic acid
CAS Registry Number 1227268-71-4
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol
InChI Key SSIJDUSQILUHCN-UHFFFAOYSA-N
Canonical SMILES CC1C(Cl)=CC(=CC=1C(O)=O)=O
Physical Form White powder or crystals
Storage Conditions Room temperature, sealed in a dry, well-ventilated area

Experimental Protocols & Mechanistic Causality

The following protocols detail the upstream synthesis of the reagent and its immediate downstream derivatization, forming a self-validating workflow for drug development professionals.

Protocol A: Regioselective Synthesis via Electrophilic Aromatic Nitration

This protocol outlines the synthesis of 3-chloro-2-methyl-5-nitrobenzoic acid from 3-chloro-2-methylbenzoic acid, a standard procedure in the development of GSPT1 degraders [2].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 3-chloro-2-methylbenzoic acid (10.0 g, 58.6 mmol, 1.00 eq) in concentrated sulfuric acid (H₂SO₄, 50.0 mL).

  • Cooling: Submerge the flask in a dry ice/acetone or brine/ice bath to lower the internal temperature to strictly -10 °C .

  • Nitration: Add nitric acid (HNO₃, 4.19 g, 64.5 mmol, 2.99 mL, 1.10 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -5 °C.

  • Maturation: Stir the reaction mixture at -10 °C for 1 hour.

  • Quenching & Isolation: Slowly pour the reaction mixture into vigorously stirred ice water (approx. 200 mL). Filter the resulting precipitate under vacuum, wash with cold water until the filtrate is pH neutral, and dry under high vacuum.

Mechanistic Causality & Self-Validation:

  • Causality of Regioselectivity: The methyl group is an ortho/para director, the chloro group is an ortho/para director, and the carboxylic acid is a meta director. The 5-position is para to the methyl group and meta to the carboxylic acid. This synergistic directing effect makes the 5-position the most electron-rich and sterically accessible site for the electrophilic nitronium ion (NO₂⁺).

  • Causality of Temperature Control: Maintaining -10 °C is critical. Higher temperatures risk dinitration and oxidative cleavage of the activated methyl group by the strong oxidizing acid mixture.

  • Validation Check: The reaction is self-validating upon quenching; a successful reaction yields a rapid, heavy white/pale-yellow precipitate. For analytical validation, ¹H NMR (DMSO-d₆) must show two distinct aromatic protons with meta-coupling (J ≈ 2 Hz), confirming substitution exclusively at the 5-position rather than the 4- or 6-positions.

Protocol B: Chemoselective Reduction to (3-Chloro-2-methyl-5-nitrophenyl)methanol

For integration into molecular glues, the carboxylic acid is often reduced to an alcohol to allow for subsequent etherification or amination [1].

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 3-chloro-2-methyl-5-nitrobenzoic acid (14.0 g, 64.9 mmol, 1.00 eq) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Reagent Addition: Cool the solution to 0 °C. Slowly add Borane dimethyl sulfide complex (BH₃-DMS, 10.0 M, 13.0 mL, 2.00 eq) dropwise. Caution: Evolution of hydrogen gas will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of methanol at 0 °C until gas evolution ceases, followed by concentration in vacuo.

Mechanistic Causality & Self-Validation:

  • Causality of Reagent Selection (BH₃-DMS): Standard hydride donors like LiAlH₄ are too aggressive and would indiscriminately reduce the nitro group to an azo or amine, and potentially cause reductive dehalogenation of the aryl chloride. BH₃ is an electrophilic reducing agent that exhibits exceptional chemoselectivity for electron-rich carbonyls (carboxylic acids) over nitro groups and halogens.

  • Validation Check: The immediate visual cue is H₂ gas bubbling upon BH₃ addition. Analytically, TLC (Hexanes/EtOAc) will show complete consumption of the highly polar acid spot. IR spectroscopy provides definitive validation: the broad carboxylic acid O-H stretch and sharp C=O stretch (~1700 cm⁻¹) will disappear, replaced by a sharper alcoholic O-H stretch (~3300 cm⁻¹).

Workflow & Mechanism Visualization

The following diagram illustrates the synthetic progression from the starting material through our key reagent, culminating in the biological mechanism of action for the resulting TPD.

G cluster_0 Chemical Synthesis Workflow cluster_1 Mechanism of Action (Targeted Protein Degradation) A 3-Chloro-2-methylbenzoic acid (Starting Material) B 3-Chloro-2-methyl-5-nitrobenzoic acid (Key Reagent / CAS: 1227268-71-4) A->B Nitration (HNO3, H2SO4, -10°C) C (3-Chloro-2-methyl-5-nitrophenyl)methanol (Downstream Intermediate) B->C Chemoselective Reduction (BH3-DMS, THF) D GSPT1 Molecular Glue (e.g., CC-90009 analogues) C->D Multi-step Derivatization G Ternary Complex (CRBN - Glue - GSPT1) D->G Binds CRBN Pocket E Cereblon (CRBN) E3 Ligase Complex E->G Recruitment F GSPT1 Protein (Target) F->G Neo-substrate H Polyubiquitination & Proteasomal Degradation G->H Target Degradation

Caption: Synthetic workflow of 3-Chloro-2-methyl-5-nitrobenzoic acid and its downstream TPD mechanism.

References

  • Novartis AG. "Isoindolinone compounds." World Intellectual Property Organization, Patent Application WO2021069705A1, published April 15, 2021.
  • Monte Rosa Therapeutics Inc. "Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons." United States Patent Application, US20240216355A1, published July 4, 2024.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 3-Chloro-2-methyl-5-nitrobenzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the nitration of highly substituted benzoic acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the nitration of highly substituted benzoic acids. The synthesis of 3-chloro-2-methyl-5-nitrobenzoic acid is a classic example of a reaction where thermodynamic driving forces and kinetic control must be perfectly balanced.

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind the experimental parameters, provide a self-validating protocol, and troubleshoot the specific failure modes you may encounter at the bench.

Mechanistic Overview: The Causality of Regioselectivity

The synthesis relies on the electrophilic aromatic substitution (nitration) of 3-chloro-2-methylbenzoic acid using a mixture of concentrated sulfuric and nitric acids[1]. The primary challenge in this synthesis is achieving high regioselectivity.

The directing effects of the existing substituents govern the position of the incoming nitronium ion ( NO2+​ )[2]:

  • The Methyl Group (-CH₃): An ortho/para director and the strongest activating group on the ring. It strongly pushes the electrophile toward the 5-position (para to the methyl group).

  • The Carboxylic Acid (-COOH): A meta director and strongly deactivating. It synergistically directs the electrophile to the 5-position.

  • The Chloro Group (-Cl): An ortho/para director but overall deactivating. It attempts to direct the electrophile to the 4 and 6 positions.

Because the methyl group's activating effect dominates, the 5-position is kinetically favored. However, if the reaction temperature is allowed to rise, the activation energy barrier for the 4- and 6-positions can be overcome, leading to unwanted regioisomers. Furthermore, elevated temperatures can cause the nitric acid to act as an oxidant rather than a nitrating agent, leading to the degradation of the methyl group.

G SM 3-Chloro-2-methylbenzoic acid Nitronium Nitronium Ion (NO2+) SM->Nitronium H2SO4 / HNO3 -10 °C C5 Position 5 (Major Product) Nitronium->C5 Kinetic Control C4_C6 Positions 4 & 6 (Impurities) Nitronium->C4_C6 Poor Mixing

Mechanistic pathway and regioselectivity in 3-chloro-2-methylbenzoic acid nitration.

Validated Experimental Protocol (Self-Validating System)

This step-by-step methodology is adapted from validated patent literature for a 10.0 g scale synthesis[1]. Every step includes a Validation Checkpoint to ensure the system is behaving correctly before you proceed.

Reagents Required:

  • 3-Chloro-2-methylbenzoic acid: 10.0 g (58.6 mmol, 1.00 eq)

  • Concentrated Sulfuric Acid ( H2​SO4​ ): 50.0 mL

  • Concentrated Nitric Acid ( HNO3​ , 68-70%): 4.19 g (64.5 mmol, ~2.99 mL, 1.10 eq)

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with an overhead mechanical stirrer and an internal thermocouple, dissolve 10.0 g of 3-chloro-2-methylbenzoic acid in 50.0 mL of concentrated sulfuric acid.

    • Validation Checkpoint: The solution must be completely clear before cooling. Any undissolved starting material will cause erratic nitration kinetics later.

  • Cooling: Submerge the flask in a dry ice/acetone or ice/brine bath. Allow the internal temperature to drop to exactly -10 °C.

  • Electrophile Dosing: Load the concentrated nitric acid into a pressure-equalizing dropping funnel. Begin dropwise addition of the nitric acid into the sulfuric acid solution.

    • Validation Checkpoint: Monitor the internal thermocouple continuously. The temperature must not exceed -5 °C. If it spikes, halt the addition immediately until the bath catches up.

  • Reaction Maturation: Once addition is complete, maintain the reaction mixture at -10 °C under vigorous stirring (≥ 600 RPM) for exactly 1 hour[1].

    • Validation Checkpoint: The mixture should remain a clear, deep amber color. The evolution of brown gas ( NO2​ ) indicates thermal runaway and nitric acid decomposition.

  • Quenching: Carefully pour the reaction mixture over 200 mL of vigorously stirred crushed ice.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with three 50 mL portions of ice-cold distilled water to remove residual mineral acids. Dry under vacuum at 40 °C to a constant weight.

Workflow Step1 1. Dissolution Dissolve SM in conc. H2SO4 Step2 2. Cooling Chill to -10 °C in ice/salt bath Step1->Step2 Step3 3. Nitration Dropwise addition of HNO3 Step2->Step3 Checkpoint: Internal temp -10 °C Step4 4. Quenching Pour into crushed ice Step3->Step4 Checkpoint: No brown fumes Step5 5. Isolation Vacuum filtration & cold wash Step4->Step5 Checkpoint: Rapid precipitation

Step-by-step experimental workflow with built-in self-validation checkpoints.

Troubleshooting Guides & FAQs

Q1: Why is my isolated yield consistently below 70%, and why does the reaction mixture turn dark brown? Senior Scientist Insight: This is a classic symptom of thermal runaway. Nitric acid is not only a nitrating agent but also a potent oxidant. If the internal temperature exceeds 0 °C, the strongly activating methyl group at the 2-position becomes highly susceptible to oxidation, potentially forming carboxylic acid derivatives or degrading the ring entirely. Furthermore, brown fumes indicate the decomposition of nitric acid into NO2​ gas rather than the formation of the desired nitronium ion ( NO2+​ ). Solution: Ensure strict internal temperature monitoring. Do not rely solely on the external bath temperature. Use a chiller capable of maintaining -15 °C to keep the internal reaction temperature locked at -10 °C during the entire dosing phase.

Q2: HPLC analysis of my crude product shows significant regioisomer impurities (e.g., 4-nitro or 6-nitro derivatives). How can I improve regioselectivity? Senior Scientist Insight: At -10 °C, the reaction is under strict kinetic control, and the synergistic directing effect of the methyl and carboxyl groups dominates[2]. However, if your stirring is inefficient, localized "hot spots" form exactly where the drop of nitric acid hits the sulfuric acid. These micro-environments experience temperature spikes that provide the activation energy required to overcome the steric and electronic barriers of the less-favored 4- and 6-positions. Solution: Increase your agitation speed (> 600 RPM). For scales larger than 10 grams, abandon magnetic stirring entirely; the high viscosity of sulfuric acid at -10 °C requires an overhead mechanical stirrer to ensure instantaneous heat dissipation.

Q3: I am losing product during the aqueous workup, and my filtrate is cloudy. What is the optimal isolation strategy? Senior Scientist Insight: 3-Chloro-2-methyl-5-nitrobenzoic acid possesses moderate solubility in highly acidic aqueous media at room temperature. If you quench the reaction into liquid water, the massive exothermic heat of dilution from the sulfuric acid will cause the temperature to spike, dissolving your product and leading to severe yield loss in the filtrate. Solution: Quench by pouring the reaction mixture directly onto a large excess of crushed ice (at least 4x the volume of the acid)[1]. The latent heat of fusion of the melting ice absorbs the exothermic heat of dilution, keeping the mixture near 0 °C and forcing maximum precipitation of the product.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between your physical parameters and the resulting yield and purity profiles. Use this to benchmark your own HPLC data.

Parameter ProfileOperating ConditionsIsolated Yield (%)HPLC Purity (%)Primary Impurity Profile
Optimal (Kinetic Control) -10 °C to -5 °C, 600 RPM88 - 92%> 98.5%< 1% regioisomers
Sub-optimal (Poor Mixing) 0 °C to 5 °C, 600 RPM75 - 80%92.0%4-nitro / 6-nitro isomers
Runaway (Oxidation) > 10 °C, 300 RPM< 50%< 80.0%Methyl oxidation products

References

  • US20240216355A1 - Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons Source: Google Patents URL:1

  • The Pivotal Role of Ethyl 3-chloro-2-methylbenzoate in the Synthesis of Modern Agrochemicals Source: Benchchem URL:2

  • NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS Source: National Chemical Laboratory URL:

Sources

Optimization

Technical Support Center: Troubleshooting the Nitration of 3-Chloro-2-methylbenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and process chemists in optimizing electrophilic aromatic substitutions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and process chemists in optimizing electrophilic aromatic substitutions. The nitration of 3-chloro-2-methylbenzoic acid is a critical transformation, often utilized to synthesize key intermediates for modern agrochemicals (such as chlorantraniliprole) and pharmaceutical active ingredients[1].

While this reaction is foundational, it is highly exothermic and prone to multiphase complexities[2]. Poor control over reaction parameters inevitably leads to a cascade of side reactions, including isomeric impurities, benzylic oxidation, and over-nitration. This guide provides a field-proven, self-validating protocol and addresses the most common experimental roadblocks through mechanistic causality.

Mechanistic Causality & Reaction Pathways

To troubleshoot side reactions, you must first understand the competing directing effects on the aromatic ring:

  • C1-Carboxyl Group (-COOH): Strongly deactivating, meta-directing (directs to C3 and C5).

  • C2-Methyl Group (-CH₃): Weakly activating, ortho/para-directing (directs to C3 and C5).

  • C3-Chloro Group (-Cl): Weakly deactivating, ortho/para-directing (directs to C2, C4, and C6).

The Causality of the Major Product: The C2-methyl and C1-carboxyl groups synergistically direct the incoming nitronium ion (NO₂⁺) to the C5 position . Because the methyl group is the only activating group on the ring, its directing effect dominates the weakly deactivating chlorine atom, making 3-chloro-2-methyl-5-nitrobenzoic acid the major product[1]. However, the competing directing effect of the chlorine atom is the primary source of isomeric side reactions.

NitrationPathways SM 3-Chloro-2-methylbenzoic Acid (Starting Material) NitratingAgent Nitronium Ion (NO2+) HNO3 / H2SO4 SM->NitratingAgent Major 3-Chloro-2-methyl-5-nitrobenzoic Acid (Major Product: ~85-90%) Minor1 4-Nitro / 6-Nitro Isomers (Cl-directed Side Products) Minor2 Oxidation Products (e.g., 3-Chlorophthalic Acid) Minor3 Dinitrated Species (Over-reaction) NitratingAgent->Major CH3 & COOH Directed (Position 5) NitratingAgent->Minor1 Cl Directed (Positions 4 & 6) NitratingAgent->Minor2 High Temp (Methyl Oxidation) NitratingAgent->Minor3 Excess HNO3 (Positions 5 & 6)

Mechanistic pathways of 3-chloro-2-methylbenzoic acid nitration and side product formation.

Standard Operating Procedure (SOP): Electrophilic Aromatic Nitration

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Substrate Dissolution & Cooling

  • Action: In a round-bottom flask equipped with a mechanical stirrer and an internal thermocouple, dissolve 3-chloro-2-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid (H₂SO₄, 5-8 volumes). Submerge the flask in an ice/salt bath to cool the solution to 0–5 °C[1].

  • Causality: H₂SO₄ acts as both the solvent and the catalyst required to generate the nitronium ion. Pre-cooling is mandatory to establish kinetic control before the nitrating agent is introduced.

  • Validation Check: The internal temperature must stabilize below 5 °C before proceeding.

Step 2: Preparation of the Nitrating Mixture

  • Action: In a separate, thoroughly dried addition funnel, carefully mix concentrated nitric acid (HNO₃, 1.05 eq) with an equal volume of concentrated H₂SO₄.

  • Causality: The formation of the nitronium ion is highly exothermic. Mixing these acids externally prevents thermal spikes in the main reaction vessel[2].

Step 3: Dropwise Addition

  • Action: Add the nitrating mixture dropwise to the substrate solution. Adjust the addition rate to maintain the internal temperature strictly between 0 °C and 5 °C.

  • Causality: Nitration is a fast, multiphase reaction. Dropwise addition ensures that the nitronium ion is consumed as rapidly as it is added, preventing localized accumulation that leads to over-nitration or oxidation[2].

  • Validation Check: If the temperature spikes above 5 °C, pause the addition immediately. A sudden spike indicates localized accumulation of unreacted nitrating agent.

Step 4: Reaction Monitoring & Quenching

  • Action: Stir the mixture at 0–5 °C for 1–2 hours. Once complete, pour the reaction mixture in a thin stream over vigorously stirred crushed ice (not liquid water)[1].

  • Causality: Pouring over crushed ice absorbs the massive heat of dilution of H₂SO₄, preventing the product from melting into an unfilterable "oil"[3].

  • Validation Check: Withdraw a 50 µL aliquot, quench in 1 mL water, extract with ethyl acetate, and analyze via HPLC (UV 254 nm). Proceed to quench only when starting material is <2%.

Step 5: Isolation & Purification

  • Action: Collect the precipitated solid via vacuum filtration. Wash thoroughly with ice-cold water until the filtrate reaches a pH of ~4. Recrystallize the crude solid from a dilute aqueous hydrochloric acid or ethanol/water mixture[3].

Troubleshooting Guides & FAQs

Q: Why am I seeing significant amounts of the 4-nitro and 6-nitro isomers in my crude product? A: This is a classic issue of competing directing groups. While the C2-methyl and C1-carboxyl groups direct the nitronium ion to the C5 position, the C3-chlorine atom is an ortho/para director that pushes the electrophile toward the C4 and C6 positions. Although chlorine is deactivating, its directing effect is strong enough to yield 5–15% of these isomers. Resolution: Maintain the reaction temperature strictly below 5 °C. Kinetic control at lower temperatures heavily favors the more activated C5 position. The residual isomers can be removed by recrystallizing the crude product from an ethanol/water mixture, as the 4- and 6-isomers exhibit higher solubility than the highly symmetrical 5-nitro product.

Q: My HPLC analysis shows a highly polar impurity that does not match the mass of a nitro isomer. What is it? A: You are likely observing the oxidation of the benzylic methyl group. Nitric acid is a potent oxidizing agent. If the internal reaction temperature exceeds 15–20 °C, the C2-methyl group becomes susceptible to oxidation, converting it into a carboxylic acid and yielding 3-chlorophthalic acid (or its nitrated derivatives). Resolution: Strictly control the exotherm during the addition of the nitrating mixture[2]. Ensure your cooling bath has sufficient thermal mass (use an ice/salt mixture) and slow down the addition rate of the HNO₃/H₂SO₄ mixture.

Q: How can I prevent the formation of dinitrated species? A: Once the first nitro group is added, the aromatic ring becomes highly deactivated, which naturally slows down further electrophilic attack. However, if a large excess of the nitrating mixture is used, or if the reaction is allowed to warm up, a second nitronium ion can attack the remaining open positions (C4 or C6). Resolution: Use strictly stoichiometric amounts of HNO₃ (1.05 equivalents is optimal). Monitor the reaction closely via HPLC and quench the reaction immediately upon the consumption of the starting material.

Q: The product precipitates as a sticky, gummy mass rather than a filterable solid during workup. Why? A: This phenomenon, known as "oiling out," occurs when the reaction mixture is poured over insufficiently cooled water. The heat of dilution raises the temperature above the melting point of the crude mixture. It can also occur if a high concentration of isomeric impurities disrupts the crystal lattice of the major product. Resolution: Always pour the reaction mixture slowly over crushed ice with vigorous mechanical stirring[3]. If the product still oils out, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, concentrate, and perform a formal recrystallization.

Quantitative Data: Impurity Profile & Mitigation

The following table summarizes the typical impurity profile observed during the nitration of 3-chloro-2-methylbenzoic acid under sub-optimal conditions, alongside targeted mitigation strategies.

Side Product / IssueTypical % in CrudePrimary CauseMitigation Strategy
4-Nitro / 6-Nitro Isomers 5 – 15%Competitive directing effect of C3-ChlorineMaintain T < 5 °C; Recrystallize from EtOH/H₂O
Methyl Oxidation Products 2 – 8%High temperature (>15 °C) oxidizing the benzylic carbonControl exotherm during HNO₃/H₂SO₄ addition
Dinitrated Species < 2%Excess HNO₃ or prolonged reaction timeUse 1.05 eq HNO₃; Quench promptly upon completion
Unreacted Starting Material 1 – 5%Insufficient mixing or degraded nitrating agentEnsure vigorous stirring; Use fresh fuming HNO₃

References

  • BenchChem. "The Pivotal Role of Ethyl 3-chloro-2-methylbenzoate in the Synthesis of Modern Agrochemicals." BenchChem, 2025.
  • Organic Syntheses. "m-NITROBENZOIC ACID." Organic Syntheses Procedure, 2025.
  • Thieme Connect. "Research Progress on Continuous-Flow Nitrification Technology and Equipment." Thieme, 2025.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 3-Chloro-2-methyl-5-nitrobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the synthesis of 3-chloro-2-methyl-5-nitrobenzoic acid.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the synthesis of 3-chloro-2-methyl-5-nitrobenzoic acid. This intermediate is pivotal in drug development and agrochemical synthesis. The primary synthetic route involves the electrophilic aromatic nitration of 3-chloro-2-methylbenzoic acid[1][2]. While robust, this pathway is susceptible to regioisomerism, over-nitration, and oxidative degradation if parameters are not strictly controlled[3].

Section 1: Mechanistic Causality & Pathway Visualization

Understanding the directing effects of the starting material is essential for predicting byproduct formation. In the 3-chloro-2-methylbenzoic acid substrate:

  • The methyl group (C2): Activating and ortho/para directing. It strongly pushes the incoming nitronium ion ( NO2+​ ) to the C5 position (para to the methyl group).

  • The carboxylic acid (C1): Deactivating and meta directing, which synergistically directs the electrophile to the C5 position.

  • The chloro group (C3): Deactivating but ortho/para directing, which directs towards the C4 and C6 positions.

Because the activating effect of the methyl group dominates the kinetics of the reaction, the C5 position is the most electronically favored, making 3-chloro-2-methyl-5-nitrobenzoic acid the major product. However, competing directing effects and harsh conditions lead to specific byproducts.

SynthesisPathway SM 3-Chloro-2-methylbenzoic Acid (Starting Material) Nitration Nitration (HNO3 / H2SO4, -10°C) SM->Nitration Target 3-Chloro-2-methyl-5-nitrobenzoic Acid (Target Product) Nitration->Target Main Pathway (Para to CH3) Regio Regioisomers (4-nitro & 6-nitro) Nitration->Regio Ortho/Para conflict Dinitro Over-nitration (Dinitro derivatives) Nitration->Dinitro Excess HNO3 Oxidation Oxidation Byproduct (Phthalic acid deriv.) Nitration->Oxidation Oxidative cleavage

Mechanistic pathway of 3-chloro-2-methylbenzoic acid nitration and primary byproduct formation.

Section 2: Validated Experimental Protocol

This self-validating protocol ensures high regioselectivity and minimizes oxidative side reactions by maintaining strict thermal control[1].

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture: In a dedicated cooling vessel, slowly add concentrated nitric acid (1.10 eq, 68-70%) to concentrated sulfuric acid. Maintain the temperature below 10 °C to prevent premature decomposition and the generation of volatile nitrogen oxides[3].

  • Substrate Dissolution: In the main reaction flask, dissolve 3-chloro-2-methylbenzoic acid (1.00 eq) in a minimum volume of concentrated sulfuric acid. Cool the mixture to -10 °C using a dry ice/acetone or ice/salt bath[1].

  • Electrophilic Aromatic Substitution: Add the pre-cooled nitrating mixture dropwise to the substrate solution. Critical IPC (In-Process Control): The internal temperature must not exceed 0 °C during the addition to prevent oxidative cleavage of the methyl group[1][3].

  • Reaction Monitoring: Stir the mixture at -10 °C for 1 hour. Validate reaction completion via LC-MS or TLC (quench a 50 µL aliquot in cold water/EtOAc). Proceed to the next step only when the starting material is <1%[1].

  • Quenching & Precipitation: Slowly pour the reaction mixture into vigorously stirred crushed ice/water (approx. 10 volumes). The sudden drop in acid concentration and temperature forces the target product to precipitate out of solution[1].

  • Isolation & Purification: Filter the crude precipitate. Wash the filter cake with copious amounts of cold water until the filtrate pH is >4. Purify via fractional crystallization (using an ethanol/water gradient) to selectively isolate the 5-nitro isomer from sterically hindered regioisomers[4].

Section 3: Troubleshooting Guide & FAQs

TroubleshootingWorkflow Issue Impurity Detected (HPLC/LC-MS) IsomerCheck Same MW, Diff RT? (Regioisomer) Issue->IsomerCheck DinitroCheck +45 Da Mass Shift? (Dinitration) Issue->DinitroCheck OxCheck +30 Da Mass Shift? (Oxidation to COOH) Issue->OxCheck ActionIsomer Optimize Temp Fractional Cryst. IsomerCheck->ActionIsomer Yes ActionDinitro Reduce HNO3 Eq. Shorten Time DinitroCheck->ActionDinitro Yes ActionOx Strict Temp Control (< 0°C) OxCheck->ActionOx Yes

Diagnostic workflow for identifying and resolving common impurities during synthesis.

Q1: Why does my LC-MS show a significant impurity with a mass of +45 Da compared to the target product? A: A mass increase of +45 Da (addition of an NO2​ group [46 Da] minus an H atom [1 Da]) indicates over-nitration (dinitration)[3]. This occurs when the reaction proceeds beyond the first substitution, typically forming 3-chloro-2-methyl-4,5-dinitrobenzoic acid. Causality & Fix: This is caused by an excess of the nitrating agent or prolonged exposure at elevated temperatures. Ensure your nitric acid stoichiometry is strictly capped at 1.05 - 1.10 equivalents and quench the reaction immediately upon IPC validation.

Q2: I am observing a dicarboxylic acid byproduct (+30 Da). What is the mechanism of its formation? A: Nitric acid acts as a strong oxidant under highly acidic conditions. If the temperature exceeds 5 °C, it can oxidatively cleave the benzylic C-H bonds of the activating methyl group, converting it into a carboxylic acid. This yields 3-chloro-5-nitrophthalic acid. Causality & Fix: The activation energy for benzylic oxidation is higher than that of nitration. Maintaining the reaction temperature strictly between -10 °C and 0 °C kinetically suppresses this oxidative side reaction[1][3].

Q3: How can I separate the 4-nitro and 6-nitro regioisomers from the desired 5-nitro product? A: While the 5-position is favored, steric hindrance and competing ortho/para direction from the chloro group yield minor 4-nitro and 6-nitro isomers[3]. Causality & Fix: These isomers share the same molecular weight but exhibit different retention times on HPLC. They can typically be removed via fractional crystallization. The symmetrical packing of the 5-nitro isomer yields differential solubility in ethanol/water mixtures compared to the sterically congested 4- and 6-nitro regioisomers[4].

Q4: The reaction stalls at 70% conversion, leaving unreacted starting material. Should I heat it? A: Do not heat the reaction. Heating will exponentially increase oxidation and dinitration[3]. Causality & Fix: Stalling usually indicates the depletion of the active electrophile ( NO2+​ ) due to water introduced by low-concentration acids. Ensure you are using >95% sulfuric acid and 68-70% nitric acid. If stalled, add a micro-aliquot (0.05 eq) of fresh nitrating mixture at -10 °C rather than increasing the temperature.

Section 4: Quantitative Data & Optimization Matrix

To facilitate rapid troubleshooting, refer to the following optimization matrix, which correlates deviations in reaction parameters with specific byproduct formations.

ParameterOptimal ConditionSub-optimal ConditionPrimary Consequence / Dominant Byproduct
Temperature -10 °C to 0 °C> 10 °CExponential increase in oxidation (phthalic acid deriv.) and dinitration.
HNO3​ Equivalents 1.05 - 1.10 eq> 1.30 eqFormation of dinitrobenzoic acid derivatives (+45 Da).
Addition Rate Dropwise (>30 min)Rapid (<10 min)Exothermic spike leading to regioisomer scrambling (4-nitro, 6-nitro).
Reaction Time 1 - 2 hours> 4 hoursProduct degradation and secondary nitration events.
Acid Concentration H2​SO4​ >95% H2​SO4​ <90%Reaction stalling; incomplete conversion due to poor NO2+​ generation.
References
  • [1] Title: US20240216355A1 - Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons. Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 3-Chloro-2-methyl-5-nitrobenzoic acid

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists dealing with the isolation and purification of 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists dealing with the isolation and purification of 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4). Due to its polyfunctional nature, this compound presents unique chromatographic and crystallization challenges. This document synthesizes field-proven methodologies, mechanistic troubleshooting, and validated protocols to ensure high-purity recovery.

Mechanistic Context: Why is Purification Challenging?

The standard synthesis of 3-chloro-2-methyl-5-nitrobenzoic acid involves the electrophilic aromatic nitration of 3-chloro-2-methylbenzoic acid using a mixture of concentrated sulfuric and nitric acids at sub-zero temperatures (typically -10°C)[1].

The purification bottlenecks stem directly from the chemical environment of the aromatic ring:

  • Regioisomer Generation: The starting material contains multiple directing groups. While the combined steric and electronic effects direct the incoming nitronium ion ( NO2+​ ) predominantly to the 5-position, trace amounts of 4-nitro and 6-nitro regioisomers are inevitably formed.

  • Physicochemical Similarity: These regioisomers possess nearly identical molecular weights, polarities, and pKa values, rendering standard separation techniques like simple extraction ineffective.

  • Hydrogen Bonding: The free carboxylic acid group acts as both a strong hydrogen bond donor and acceptor, leading to severe peak tailing on unprotected silica stationary phases.

Troubleshooting FAQs

Q: My crude product is "oiling out" (forming a biphasic liquid) instead of crystallizing upon cooling. How do I induce proper crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the concentration of regioisomeric impurities depresses the melting point of the mixture below the solvent's saturation temperature, creating a eutectic mixture. Causality & Solution: To force solid-liquid separation, you must switch to a binary solvent system with a steeper solubility curve, such as Toluene/Heptane. Dissolve the oil in a minimum amount of hot toluene, then slowly add heptane (anti-solvent) until the cloud point is reached. Introduce pure seed crystals at this exact thermodynamic threshold to bypass the metastable oil phase and force nucleation.

Q: I am seeing severe streaking and tailing on normal-phase silica gel TLC and column chromatography. How can I resolve the isomers? A: The highly polar carboxylic acid group strongly hydrogen-bonds with the free silanol (-Si-OH) groups on the silica stationary phase, causing the compound to drag across the column. Causality & Solution: Add 1–2% of a volatile organic acid (such as glacial acetic acid or formic acid) to your mobile phase (e.g., Hexane : Ethyl Acetate : Acetic Acid = 3:1:0.01). The organic modifier protonates the silanol sites and suppresses the ionization of the benzoic acid, shifting it to its lipophilic, non-ionized state and dramatically sharpening the chromatographic bands.

Q: How can I quantitatively separate the 5-nitro target product from the 4-nitro and 6-nitro regioisomers? A: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for separating nitrobenzoic acid regioisomers. Causality & Solution: Using a C18 column with an acidic mobile phase (e.g., 2-propanol/water/acetic acid or water/acetonitrile with 0.1% TFA) ensures the carboxylic acid remains protonated[2]. Once the polar interference of the carboxylate anion is neutralized, the C18 phase can effectively discriminate between the subtle hydrophobic and dipole moment differences of the positional isomers.

Physicochemical & Analytical Data Summary

Before initiating purification, ensure your analytical methods are calibrated to the following parameters:

Property / ParameterValue / Condition
Chemical Name 3-Chloro-2-methyl-5-nitrobenzoic acid
CAS Number 1227268-71-4
Molecular Weight 215.59 g/mol
Major Impurities Unreacted starting material, 4-nitro/6-nitro regioisomers, over-nitrated byproducts
Analytical HPLC Column C18 Bonded Phase (e.g., 150 mm × 4.6 mm, 5 µm)[2]
HPLC Mobile Phase Water (0.1% TFA) : Acetonitrile (0.1% TFA) - Gradient Elution
Detection Wavelength 254 nm (UV)[2]

Validated Experimental Protocols

Every purification workflow must be treated as a self-validating system. Always run an analytical HPLC check on your crude mixture before selecting a protocol. If regioisomer contamination is <10%, proceed to Protocol A . If regioisomer contamination is >10%, proceed to Protocol B .

Protocol A: Two-Solvent Recrystallization (Toluene/Heptane)

Designed for bulk purification and removal of minor impurities.

  • Dissolution: Suspend the crude 3-chloro-2-methyl-5-nitrobenzoic acid in a minimum volume of hot toluene (approx. 80°C). Toluene provides excellent solubility for the heated compound while maintaining a high boiling point.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble particulate matter or over-nitrated polymeric byproducts.

  • Anti-solvent Addition: Transfer the filtrate to a round-bottom flask equipped with a magnetic stirrer. Slowly add hot heptane (anti-solvent) dropwise until the solution becomes persistently cloudy (the cloud point).

  • Seeding and Cooling: Add a few milligrams of pure 3-chloro-2-methyl-5-nitrobenzoic acid seed crystals. Allow the mixture to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0–5°C) for 1 hour to maximize thermodynamic yield.

  • Isolation & Validation: Collect the purified crystals via vacuum filtration, wash with ice-cold heptane, and dry under a vacuum at 40°C to a constant weight. Validate purity via analytical HPLC before downstream use.

Protocol B: Preparative RP-HPLC for Regioisomer Resolution

Designed for precision separation of closely eluting positional isomers.

  • Sample Preparation: Dissolve the crude mixture in the initial mobile phase (e.g., 10% Acetonitrile in Water) at a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Equilibration: Equilibrate a preparative C18 column with a mobile phase of Water (0.1% Trifluoroacetic acid) and Acetonitrile (0.1% TFA). Note: The acidic modifier is non-negotiable to prevent peak tailing.

  • Gradient Elution: Run a shallow gradient from 20% to 60% Acetonitrile over 30 minutes. The subtle differences in the dipole moments of the regioisomers will dictate their retention times.

  • Fraction Collection: Monitor UV absorbance at 254 nm[2]. Collect the major peak corresponding to the 5-nitro isomer.

  • Recovery: Lyophilize (freeze-dry) the pooled fractions to remove water, acetonitrile, and the volatile TFA, yielding the ultra-pure target compound.

Purification Decision Workflow

PurificationWorkflow Start Crude Nitration Mixture (3-Chloro-2-methyl-5-nitrobenzoic acid) Analysis Analytical HPLC Check (C18, 254 nm, Acidic Mobile Phase) Start->Analysis Decision Target Purity > 90%? Analysis->Decision Recryst Protocol A: Recrystallization (Toluene/Heptane) Decision->Recryst Yes (Minor Impurities) PrepHPLC Protocol B: Preparative RP-HPLC (Water/MeCN/TFA) Decision->PrepHPLC No (High Regioisomers) Pure Pure Target Compound (> 99% Purity) Recryst->Pure PrepHPLC->Pure

Workflow for the isolation and purification of 3-chloro-2-methyl-5-nitrobenzoic acid.

References

  • US20240216355A1 - Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons. Google Patents. 1

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A (DOI.org). 2

  • 3-Chloro-2-methyl-5-nitrobenzoic acid | 1227268-71-4 Product Data. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 3-Chloro-2-methyl-5-nitrobenzoic Acid Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to assist researchers, process chemists, and drug development professionals in resolving isomer contaminatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to assist researchers, process chemists, and drug development professionals in resolving isomer contamination issues during the synthesis and scale-up of 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4)[1].

This intermediate is a critical building block for synthesizing isoindolinone compounds, protein degraders, and other advanced therapeutics[2][3]. However, electrophilic aromatic substitution (nitration) inevitably yields regioisomers that can derail downstream coupling reactions. This guide provides a mechanistic root-cause analysis, diagnostic markers, and field-proven purification protocols.

Part 1: Mechanistic FAQs (Root Cause Analysis)

Q1: Why do I observe multiple isomers when nitrating 3-chloro-2-methylbenzoic acid? A1: The formation of isomers is dictated by the competing electronic and steric directing effects of the three existing substituents on the benzene ring during the nitration process:

  • Methyl Group (-CH₃): Weakly activating, ortho/para-directing.

  • Chloro Group (-Cl): Deactivating, ortho/para-directing.

  • Carboxyl Group (-COOH): Strongly deactivating, meta-directing.

When 3-chloro-2-methylbenzoic acid is subjected to a nitrating mixture (HNO₃/H₂SO₄) at -10 °C[3], the C5 position is synergistically favored because it is para to the methyl group and meta to the carboxyl group. However, the chloro group weakly directs the nitronium ion ( NO2+​ ) to the C4 and C6 positions. While steric hindrance minimizes C4 nitration, C6 nitration remains a persistent minor pathway, resulting in a crude mixture containing 85–90% of the target 5-nitro isomer, contaminated with 4-nitro and 6-nitro isomers.

G SM 3-Chloro-2-methylbenzoic acid (Starting Material) Reagents HNO3 / H2SO4 (-10 °C) SM->Reagents Major 3-Chloro-2-methyl-5-nitrobenzoic acid (Major Isomer, Target) Reagents->Major C5 Nitration (Favored) Minor1 3-Chloro-2-methyl-4-nitrobenzoic acid (Minor Isomer) Reagents->Minor1 C4 Nitration (Sterically Hindered) Minor2 3-Chloro-2-methyl-6-nitrobenzoic acid (Minor Isomer) Reagents->Minor2 C6 Nitration (Minor Byproduct)

Nitration pathway of 3-chloro-2-methylbenzoic acid showing major and minor isomer formation.

Part 2: Analytical & Diagnostic Guides

Q2: How can I definitively differentiate the 5-nitro isomer from the 4-nitro and 6-nitro impurities in my crude NMR spectrum? A2: The substitution pattern of the 5-nitro isomer leaves two aromatic protons at the C4 and C6 positions. Because these protons are meta to each other, they will exhibit a characteristic small coupling constant ( J≈2.2−2.4 Hz) in a ¹H NMR spectrum[2]. In contrast, the 4-nitro and 6-nitro isomers will display ortho coupling ( J≈7−9 Hz) or singlet peaks depending on their exact symmetry.

Table 1: Physicochemical Properties & Diagnostic Markers
Property / Marker3-Chloro-2-methyl-5-nitrobenzoic acid (Target)Minor Isomers (4-nitro / 6-nitro)
Canonical SMILES CC1C(Cl)=CC(=CC=1C(O)=O)=O[1]N/A (Varies by isomer)
¹H NMR (CDCl₃) Aromatic Region δ 8.79 (d, J = 2.4 Hz, 1H), 8.47 (d, J = 2.2 Hz, 1H)[2]Presence of doublets with J>7.0 Hz
¹H NMR (CDCl₃) Aliphatic Region δ 2.83 (s, 3H)[2]Shifted methyl singlets ( δ 2.60 - 2.95)
Solubility Profile Low solubility in cold non-polar solventsHigher solubility in cold non-polar solvents

Part 3: Troubleshooting & Purification Protocols

Q3: My crude product contains ~15% isomeric impurities. What is the most scalable way to remove them without resorting to column chromatography? A3: Fractional crystallization is the industry standard for this purification. The 5-nitro isomer possesses a highly symmetrical substitution pattern compared to the sterically crowded minor isomers. This structural difference translates to a higher lattice energy and lower solubility in moderately non-polar solvents like toluene.

By utilizing a hot dissolution followed by controlled cooling, the 5-nitro isomer selectively crystallizes, leaving the minor isomers dissolved in the mother liquor.

G Crude Crude Mixture (5-Nitro + 4-Nitro + 6-Nitro) Dissolve Dissolve in Hot Toluene (80 °C) Crude->Dissolve Cool Controlled Cooling (0-5 °C, 2 hours) Dissolve->Cool Filter Vacuum Filtration Cool->Filter Pure Retentate: Pure 5-Nitro Isomer (>98% Purity) Filter->Pure Crystallizes Filtrate Filtrate: Minor Isomers (Discard/Recycle) Filter->Filtrate Remains in Solution

Fractional crystallization workflow for the isolation of the 5-nitro isomer.

Standard Operating Procedure: Fractional Crystallization
  • Reaction Quench: After the 1-hour nitration reaction at -10 °C, pour the sulfuric/nitric acid mixture over crushed ice (approx. 200 mL per 10 g of starting material)[3].

  • Initial Isolation: Stir vigorously until a crude white/pale-yellow solid precipitates. Collect the crude solid via vacuum filtration and wash extensively with cold deionized water to remove residual acids[2][3].

  • Dissolution: Transfer the dried crude solid to a reaction flask equipped with a reflux condenser. Add Toluene (approx. 5-7 volumes). Heat the suspension to 80–85 °C until complete dissolution is achieved.

  • Controlled Cooling: Remove the heat source and allow the solution to cool to room temperature at a rate of ~0.5 °C/min to promote the growth of large, pure crystals.

  • Polishing: Once at room temperature, transfer the flask to an ice bath (0–5 °C) and age the slurry for 2 hours.

  • Final Filtration: Filter the purified crystals under vacuum. Wash the filter cake with a minimal amount of ice-cold heptane or toluene. Dry under vacuum at 45 °C.

Q4: The isomers are co-crystallizing, and my purity is still below 95%. How can I alter the protocol to break the co-crystal? A4: If co-crystallization occurs, the differential solubility must be artificially enhanced. This is achieved via diastereomeric or bulky salt resolution .

  • Action: Treat the crude benzoic acid mixture with a bulky amine, such as Dicyclohexylamine (DCHA), in ethyl acetate.

  • Causality: The DCHA salt of the 5-nitro isomer forms a highly rigid, insoluble crystal lattice compared to the salts of the 4-nitro/6-nitro isomers. Filter the precipitated 5-nitro-DCHA salt, wash it, and then break the salt by partitioning it between ethyl acetate and 1M HCl to recover the ultra-pure free acid.

References

  • 3-Chloro-2-methyl-5-nitrobenzoic acid - Fluorochem. fluorochem.co.uk.
  • WO2023069708A1 - Compounds that mediate protein degradation and uses thereof. Google Patents.
  • US20240216355A1 - Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons. Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 3-Chloro-2-methyl-5-nitrobenzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective nitration of 3-chloro-2-methylbenzoic acid to form 3-chloro-2-methyl-5-nit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective nitration of 3-chloro-2-methylbenzoic acid to form 3-chloro-2-methyl-5-nitrobenzoic acid. This intermediate is critical in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting premature termination codons .

The synthesis relies on an electrophilic aromatic substitution (nitration). The regioselectivity is governed by the competing directing effects of the substituents: the para-directing methyl group and the meta-directing carboxylic acid strongly activate the 5-position, while the ortho/para-directing chlorine atom competes by activating the 4- and 6-positions. Poor control of reaction kinetics inevitably leads to a complex mixture of regioisomers and dinitro byproducts.

Reaction Pathway & Regioselectivity

ReactionPathway SM 3-Chloro-2-methylbenzoic acid (Starting Material) Nitration Nitration Complex HNO3 / H2SO4 (-10°C) SM->Nitration Dissolution in 98% H2SO4 Target 3-Chloro-2-methyl-5-nitrobenzoic acid (Major Product) Nitration->Target Para-directing CH3 Meta-directing COOH Byproduct1 4-Nitro & 6-Nitro Regioisomers Nitration->Byproduct1 Ortho/Para to Cl Byproduct2 Dinitro Byproducts (Over-nitration) Nitration->Byproduct2 Excess HNO3 or Temp > 0°C

Fig 1: Mechanistic pathway of 3-chloro-2-methylbenzoic acid nitration and byproduct formation.

Troubleshooting FAQs

Q1: Why is my isolated yield consistently below 50%, and why is the crude product a sticky, yellow-to-brown mass instead of a clean powder? Causality: A sticky or discolored crude product indicates the presence of regioisomers (4-nitro and 6-nitrobenzoic acids) or dinitro byproducts. These impurities disrupt the crystal lattice of the target 5-nitro compound, preventing clean precipitation . This is primarily caused by poor thermal control during the highly exothermic nitration. If the internal temperature exceeds 0°C, the kinetic control that favors the 5-position is overridden by thermodynamic pathways, allowing the chlorine atom's directing effects to dominate and promoting over-nitration. Self-Validating Protocol: Implement a closed-loop temperature control system. Do not base the nitric acid addition on a fixed time (e.g., "add over 30 minutes"). Instead, couple the addition rate strictly to an internal temperature probe. If the temperature hits -5°C, the addition must be paused until it drops back to -10°C. This ensures the exotherm dictates the reagent feed, inherently preventing thermal runaway.

Q2: I am observing unreacted 3-chloro-2-methylbenzoic acid by HPLC. Should I push the reaction to completion by increasing the nitric acid equivalents? Causality: No. Increasing HNO₃ beyond 1.10 equivalents will aggressively drive the formation of dinitro byproducts rather than consuming the remaining starting material . Incomplete conversion is rarely a stoichiometry issue; it is usually a mixing or reagent-quality issue. The reaction mixture in concentrated sulfuric acid is highly viscous at -10°C. If mechanical stirring is inadequate, localized pockets of unreacted starting material will persist. Alternatively, if the sulfuric acid is <98% concentration, it will fail to generate a sufficient concentration of the active electrophile, the nitronium ion (NO₂⁺). Self-Validating Protocol: Validate your nitronium ion generation by ensuring the H₂SO₄ is strictly anhydrous (98%). To validate mixing, stop the stirrer for 5 seconds and observe the vortex collapse; if the mixture appears heterogeneous or highly sluggish, increase the impeller speed or switch to an overhead mechanical stirrer rather than a magnetic stir bar.

Q3: During the workup, the product does not precipitate well when poured into water. How can I improve recovery? Causality: The solubility of 3-chloro-2-methyl-5-nitrobenzoic acid in aqueous acidic solutions increases exponentially with temperature. If the reaction mixture is poured into ambient water, the massive heat of dilution from the sulfuric acid will raise the temperature of the quench bath, keeping the product dissolved and potentially causing partial decarboxylation or hydrolysis . Self-Validating Protocol: Pour the mixture over crushed ice (at least 4x the volume of H₂SO₄) under vigorous stirring. The self-validating step occurs post-filtration: take 10 mL of the mother liquor (filtrate) and add 10 mL of ice-cold water. If the solution turns cloudy or precipitates further, your initial quench volume was insufficient or too warm.

Diagnostic Workflow

TroubleshootingFlow Issue Low Yield / Purity Issue CheckTemp 1. Evaluate Reaction Temperature Issue->CheckTemp CheckReagent 2. Evaluate HNO3 Equivalents Issue->CheckReagent CheckQuench 3. Evaluate Quench Conditions Issue->CheckQuench TempHigh T > 0°C: Loss of regioselectivity Action: Use internal probe CheckTemp->TempHigh ReagentHigh >1.1 eq HNO3: Dinitro formation Action: Titrate/Calculate precisely CheckReagent->ReagentHigh QuenchPoor Warm quench: Product hydrolysis/loss Action: Quench in 4x vol crushed ice CheckQuench->QuenchPoor Success Optimized Yield (>85%) TempHigh->Success ReagentHigh->Success QuenchPoor->Success

Fig 2: Diagnostic workflow for resolving low yield and purity issues during nitration.

Quantitative Data: Impact of Reaction Parameters

To illustrate the causality of parameter deviations, the following table summarizes the expected impurity profiles based on specific experimental conditions.

Parameter DeviationConditionTarget Yield (5-Nitro)Unreacted SMRegioisomers (4-/6-Nitro)Dinitro Byproducts
Optimal Baseline -10°C, 1.1 eq HNO₃, 98% H₂SO₄ >85% <2% <10% <1%
Thermal Runaway+5°C internal temperature~55%<1%~25%~15%
Excess Reagent1.5 eq HNO₃~40%0%~15%>40%
Weak Acid Catalyst85% H₂SO₄ (Aqueous)~30%~65%<5%0%
Standard Operating Procedure (SOP): Self-Validating Nitration

The following protocol is adapted from validated pharmaceutical synthesis routes and engineered to prevent the common pitfalls discussed above.

Step 1: Dissolution & Activation Charge a 250 mL three-neck round-bottom flask equipped with an overhead mechanical stirrer and an internal temperature probe with 50.0 mL of concentrated sulfuric acid (98%). Slowly add 10.0 g (58.6 mmol, 1.00 eq) of 3-chloro-2-methylbenzoic acid. Stir until complete dissolution is achieved. Causality Check: The solution must be completely clear before proceeding. Suspended particles indicate incomplete dissolution, which will lead to unreacted starting material.

Step 2: Cryogenic Cooling Submerge the flask in a dry ice/acetone or ice/brine bath. Engage the mechanical stirrer at 250-300 RPM. Cool the mixture until the internal temperature stabilizes at -10°C.

Step 3: Regioselective Nitration Load an addition funnel with 4.19 g (2.99 mL, 64.5 mmol, 1.10 eq) of concentrated nitric acid (68-70%). Begin dropwise addition. Self-Validating Control: Monitor the internal temperature strictly. The addition rate must be manually or electronically throttled to ensure the internal temperature never exceeds -5°C. If the temperature reaches -5°C, halt addition immediately until it returns to -10°C.

Step 4: Maturation Once addition is complete, maintain the reaction at -10°C for exactly 1 hour. Validation: Withdraw a 50 µL aliquot, quench in 1 mL of ice water, extract with 1 mL of ethyl acetate, and analyze via TLC or HPLC to confirm <2% starting material remains.

Step 5: Quenching & Precipitation Prepare a large beaker containing 200 g of crushed ice and 50 mL of distilled water. Slowly pour the cold reaction mixture into the vigorously stirred ice bath. A white to pale-yellow precipitate will form immediately. Causality Check: The temperature of the quench bath must not exceed 5°C during this process to prevent product solubilization.

Step 6: Isolation & Washing Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water (3 x 50 mL) until the pH of the filtrate is >4. Validation: Test the final wash with pH paper. Residual sulfuric acid will cause degradation and discoloration during the drying phase.

Step 7: Drying Transfer the solid to a vacuum oven and dry at 45°C overnight to afford 3-chloro-2-methyl-5-nitrobenzoic acid as a crystalline powder.

References
  • Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons (US20240216355A1)
  • Isoindolinone compounds (WO2021069705A1)
Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Chloro-2-methyl-5-nitrobenzoic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing regioselectivity and over-nitration challenges during the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing regioselectivity and over-nitration challenges during the synthesis of 3-chloro-2-methyl-5-nitrobenzoic acid.

Below, you will find an in-depth mechanistic breakdown, practical troubleshooting FAQs, and a highly optimized, self-validating experimental protocol to ensure high-yield, mono-nitrated product recovery.

Mechanistic Causality: The "Why" Behind Regioselectivity and Over-Nitration

To control a reaction, you must first understand the thermodynamic and electronic forces driving it. The nitration of 3-chloro-2-methylbenzoic acid proceeds via[1]. The active electrophile is the, generated in situ by the protonation and subsequent dehydration of nitric acid by concentrated sulfuric acid[2].

The Regioselectivity Synergy: The starting material features three distinct substituents that dictate where the nitronium ion will attack:

  • -CH₃ (C2): An activating group that directs ortho/para.

  • -COOH (C1): A strongly deactivating group that directs meta.

  • -Cl (C3): A weakly deactivating group that directs ortho/para.

Because the methyl group is the only activating group on the ring, its electron-donating directing effect dominates the reaction pathway[3]. It directs the electrophile to C5 (para to the methyl group). Fortunately, C5 is also meta to the carboxylic acid, meaning the directing effects of the -CH₃ and -COOH groups act in perfect synergy to make C5 the most nucleophilic site on the ring.

The Over-Nitration Trap: Once the first nitro group attaches to C5, the ring becomes severely electron-deficient (deactivated). A second nitration event (e.g., at C4 or C6) requires a significantly higher activation energy[1]. However, if the reaction is supplied with excess heat or an overabundance of nitronium ions, this thermodynamic threshold is breached, forcing a second EAS event and resulting in di-nitrated impurities[4].

Troubleshooting FAQs

Q: My LC-MS shows a mass corresponding to a dinitro- byproduct ( M+45 ). How do I rescue the reaction? A: Once over-nitration occurs, the dinitro- impurity is notoriously difficult to separate from the mononitro- product due to nearly identical solubility profiles and high boiling points[4]. Prevention is the only viable strategy. Discard the over-nitrated batch, recalibrate your cryostat to ensure a strict -10 °C baseline, and verify that your HNO3​ stoichiometry does not exceed 1.10 equivalents[5].

Q: Can I use a different solvent instead of concentrated sulfuric acid? A: No, concentrated H2​SO4​ is mandatory. It serves a critical dual purpose: it acts as a highly polar solvent capable of dissolving the benzoic acid derivative, and it functions as a strong Brønsted acid to protonate HNO3​ , driving the dehydration that forms the active NO2+​ electrophile[2]. Weaker acids will fail to generate sufficient electrophile, stalling the reaction.

Q: The reaction mixture became highly viscous after cooling to -10 °C. Is this normal? A: Yes. Concentrated sulfuric acid significantly increases in viscosity at sub-ambient temperatures. You must use an overhead mechanical stirrer or a high-torque magnetic stir plate. Poor stirring leads to localized concentration gradients of HNO3​ during addition, creating exothermic "hot spots" that trigger runaway over-nitration even if the bulk temperature reads -10 °C[6].

Q: My yield is low, and I see unreacted starting material. Should I increase the temperature? A: Absolutely not. Increasing the temperature will exponentially increase the rate of over-nitration before it significantly improves the conversion of the starting material[1]. Instead, ensure highly efficient stirring and slightly extend the incubation time at -10 °C.

Quantitative Data: Reaction Parameters & Over-Nitration Risk

To maintain strict control over the reaction profile, adhere to the optimal parameters outlined below. Deviating into high-risk conditions will compromise the integrity of the synthesis.

ParameterOptimal ConditionHigh-Risk ConditionMechanistic Consequence
HNO3​ Stoichiometry 1.10 Equivalents> 1.20 EquivalentsExcess electrophile forces di-nitration at C4/C6.
Internal Temperature -10 °C> 0 °CProvides activation energy for secondary EAS events.
Reaction Time 1 Hour> 2 HoursProlonged exposure leads to increased impurity profiles.
Addition Method DropwiseBulk / One-portionCauses localized thermal runaway and poor regioselectivity.

Optimized Experimental Protocol

This methodology is adapted from validated[5]. It is designed as a self-validating system to ensure maximum yield and purity.

Step 1: Reagent Preparation & Dissolution Weigh 10.0 g (58.6 mmol, 1.00 eq) of 3-chloro-2-methylbenzoic acid. Transfer the solid to a round-bottom flask equipped with a high-torque stirrer and dissolve completely in 50.0 mL of concentrated sulfuric acid ( H2​SO4​ ).

Step 2: Cryogenic Cooling Submerge the flask in a dry ice/acetone cooling bath. Insert an internal temperature probe and bring the internal temperature of the solution to exactly -10 °C.

Step 3: Nitronium Generation & Addition Measure 4.19 g (2.99 mL, 64.5 mmol, 1.10 eq) of concentrated nitric acid ( HNO3​ ). Add the HNO3​ dropwise to the vigorously stirring H2​SO4​ solution. Critical Validation Check: Monitor the internal probe. Do not allow the internal temperature to exceed -5 °C during the addition phase. Adjust the drop rate accordingly.

Step 4: Incubation Stir the reaction mixture at -10 °C for exactly 1 hour. You may pull a micro-aliquot, quench it in water, and extract with ethyl acetate to monitor via LC-MS or TLC to confirm the disappearance of the starting material.

Step 5: Quenching Carefully pour the highly acidic reaction mixture into a beaker containing 200 mL of crushed ice and water under vigorous stirring. This immediately drops the temperature, dilutes the acid, halts the generation of nitronium ions, and precipitates the target product.

Step 6: Isolation & Validation Collect the pale solid via vacuum filtration. Wash the filter cake extensively with cold deionized water. Critical Validation Check: Continue washing until the filtrate reaches a neutral pH (pH ~7) to ensure all residual sulfuric acid is removed. Dry the solid under a high vacuum to yield pure 3-chloro-2-methyl-5-nitrobenzoic acid.

Experimental Workflow Visualization

NitrationWorkflow Start Start: 3-Chloro-2-methylbenzoic acid Dissolve Dissolve in conc. H2SO4 (Solvent & Catalyst) Start->Dissolve Cool Cool to -10 °C (Cryogenic Control) Dissolve->Cool AddHNO3 Dropwise addition of 1.1 eq HNO3 (Nitronium Ion Generation) Cool->AddHNO3 Stir Stir at -10 °C for 1 h (Selective C5 Nitration) AddHNO3->Stir Quench Quench in ice water (Halt Reaction) Stir->Quench Filter Filter, Wash & Dry (Product Isolation) Quench->Filter

Figure 1: Optimized experimental workflow for the nitration of 3-chloro-2-methylbenzoic acid.

References

  • Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons (US20240216355A1)
  • Electrophilic aromatic substitution Source: Wikipedia URL:[Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL:[Link]

  • Avoiding over nitration (or generally over-electrophilic substitution) Source: ScienceMadness Discussion Board URL:[Link]

Sources

Optimization

Technical Support Center: Temperature Management in the Synthesis of 3-Chloro-2-methyl-5-nitrobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield, purity, and safety issues during the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield, purity, and safety issues during the synthesis of 3-chloro-2-methyl-5-nitrobenzoic acid.

This compound is typically synthesized via the direct nitration of 3-chloro-2-methylbenzoic acid. Because this electrophilic aromatic substitution is highly exothermic, mastering the thermal dynamics of your reactor is the single most critical factor for success. This guide deconstructs the mechanistic causality behind our thermal protocols, providing you with a self-validating framework to troubleshoot and optimize your workflow.

Mechanistic Rationale for Thermal Control

The nitration of 3-chloro-2-methylbenzoic acid relies on the generation of the highly electrophilic nitronium ion ( NO2+​ ) from a mixture of concentrated nitric and sulfuric acids. This generation, along with the subsequent substitution reaction, releases significant thermal energy, requiring strict1[1].

Strict thermal control (-10 °C to 0 °C) is dictated by two mechanistic vulnerabilities in the substrate:

  • Oxidative Degradation: The starting material contains an activated benzylic methyl group. Nitric acid acts as a potent oxidant at elevated temperatures, readily converting this methyl group into a carboxylic acid to yield unwanted phthalic acid derivatives.

  • Regioselectivity Loss: The methyl group is an ortho/para director, the chloro group is an ortho/para director (but deactivating), and the carboxyl group is a meta director. The desired 5-position is para to the methyl group. At temperatures above 0 °C, excess thermal energy overcomes the activation barrier for less favored positions, leading to nitration at the sterically hindered 4- or 6-positions, or resulting in 2[2].

Troubleshooting & FAQs

Q1: Why is strictly maintaining -10 °C to 0 °C critical during the nitric acid addition? Causality: If the internal temperature ( Tint​ ) exceeds 0 °C, the kinetic energy in the system surpasses the activation energy required for competing pathways. The thermal threshold for the oxidation of the benzylic methyl group is notably low in the presence of HNO3​ . Maintaining sub-zero temperatures kinetically freezes out these oxidative and off-target nitration pathways, ensuring the methyl group's directing effect dominates the regioselectivity.

Q2: I am observing a high percentage of di-nitrated byproducts. How can I adjust the thermal profile? Causality: The first nitro group added to the ring is strongly electron-withdrawing, which theoretically should deactivate the ring and prevent di-nitration. However, if the addition rate of nitric acid exceeds the heat removal capacity of your reactor, localized thermal spikes ("hot spots") occur. This localized thermal energy provides the activation energy required to overcome the deactivating effect of the first nitro group, driving a second electrophilic attack. Solution: Ensure the addition of the nitrating mixture is strictly dropwise and that mechanical agitation is maximized. Maintain the jacket temperature of the reactor at -15 °C to ensure the internal temperature never exceeds -5 °C during the exothermic addition phase.

Q3: My yield is low and I see unreacted starting material. Should I increase the temperature? Causality: No. In a strictly controlled low-temperature regime, the reaction kinetics are intentionally slowed to preserve regioselectivity. Increasing the temperature is a flawed strategy because it will disproportionately accelerate the oxidative degradation of the starting material rather than product formation. The root cause of unreacted material is typically water ingress (which hydrates and neutralizes the nitronium ion) or an insufficient stoichiometric excess of the nitrating agent. Solution: Verify that your sulfuric acid is strictly anhydrous (>98% concentration). Extend the isothermal stirring time at -10 °C for an additional hour rather than raising the temperature.

Q4: What is the best cooling strategy for scaling up this nitration from gram to kilogram scale? Causality: Surface-area-to-volume ratios decrease dramatically upon scale-up, making heat dissipation exponentially more difficult. A thermal profile that works in a 100 mL round-bottom flask will likely cause a thermal runaway in a 10 L reactor. Solution: Transition from manual batch addition to a highly controlled cryogenic jacketed reactor. Use an automated dosing pump for the nitric acid, interlocked with the internal thermocouple to automatically pause the addition if Tint​>−5∘C .

Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes the empirical relationship between the maximum internal reaction temperature and the resulting product profile.

Internal Temperature (°C)Target Product Yield (%)Oxidative Byproducts (%)Di-nitrated Byproducts (%)Unreacted Starting Material (%)
-15 to -10 > 95%< 1%< 1%~ 3%
-5 to 0 88%5%4%< 1%
5 to 10 65%18%12%0%
> 15 (Runaway) < 30%> 45%> 20%0%
Standard Operating Procedure (SOP)

This self-validating protocol ensures that the thermal boundaries dictate the pace of the reaction, preventing runaway exotherms and maximizing regioselectivity.

  • Reactor Preparation: Charge a dry, jacketed reaction vessel with concentrated sulfuric acid ( H2​SO4​ , 5.0 volumes relative to starting material mass).

  • Substrate Dissolution: Slowly add 3-chloro-2-methylbenzoic acid (1.00 eq) to the sulfuric acid under continuous, vigorous mechanical agitation until fully dissolved.

  • Cryogenic Cooling: Engage the chiller to cool the reactor jacket, bringing the internal temperature ( Tint​ ) to -10 °C.

  • Nitrating Agent Preparation: In a separate, pre-cooled addition funnel, prepare 1.10 equivalents of concentrated nitric acid ( HNO3​ ).

  • Exothermic Addition: Begin dropwise addition of the nitric acid. Critical Control Point: Monitor Tint​ continuously. The addition rate must be dynamically adjusted to ensure Tint​ strictly remains between -10 °C and 0 °C. If Tint​ reaches 0 °C, halt addition immediately until the system cools.

  • Isothermal Aging: Once addition is complete, maintain the reaction mixture at -10 °C for 1 hour to ensure complete conversion.

  • Quenching: Carefully pour the reaction mixture over vigorously stirred crushed ice and water (approx. 20 volumes) to precipitate the product and quench any remaining nitronium ions.

  • Isolation: Collect the solid precipitate via vacuum filtration.

  • Purification & Validation: Wash the filter cake thoroughly with cold deionized water. Self-Validation Step: Continue washing until the filtrate reaches a neutral pH, confirming the complete removal of the acid catalyst and reagents.

  • Drying: Dry the isolated solid under vacuum at 40 °C to constant weight, affording pure 3-chloro-2-methyl-5-nitrobenzoic acid.

Process Flow & Thermal Logic Diagram

G N1 Dissolve 3-Chloro-2-methylbenzoic Acid in Conc. H2SO4 N2 Cryogenic Cooling (Target: -10 °C) N1->N2 N3 Dropwise Addition of HNO3 (Exothermic Phase) N2->N3 T_int = -10 °C TempCheck Is T_int > 0 °C? N3->TempCheck N4 Isothermal Aging (1 Hour at -10 °C) N5 Ice Water Quench (Precipitation) N4->N5 Full Conversion N6 Filtration & Washing (Yield >95%) N5->N6 TempCheck->N3 Yes: Pause Addition & Increase Cooling TempCheck->N4 No: Addition Complete

Process flow diagram for the temperature-controlled nitration of 3-chloro-2-methylbenzoic acid.

References
  • Title: The Pivotal Role of Ethyl 3-chloro-2-methylbenzoate in the Synthesis of Modern Agrochemicals Source: BenchChem URL
  • Title: US20240216355A1 - Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Work-Up Optimization for 3-Chloro-2-methyl-5-nitrobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the isolation and purification of 3-chloro-2-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the isolation and purification of 3-chloro-2-methyl-5-nitrobenzoic acid.

Process Overview & Mechanistic Context

The synthesis of 3-chloro-2-methyl-5-nitrobenzoic acid relies on the electrophilic aromatic nitration of 3-chloro-2-methylbenzoic acid using a concentrated sulfuric and nitric acid mixture at sub-zero temperatures (typically -10°C)[1]. Mechanistically, the carboxylic acid group acts as a strong electron-withdrawing meta-director[2], while the methyl group serves as an activating ortho/para-director. These synergistic directing effects regioselectively guide the nitronium ion (NO₂⁺) to the 5-position.

However, the harsh, highly acidic conditions required for this transformation necessitate a meticulously controlled work-up procedure. Improper quenching or unoptimized crystallization will lead to product degradation, contamination by trace isomers, and severe yield losses.

Standardized Isolation and Purification Protocol

To ensure high E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following methodology incorporates self-validating systems to guarantee reproducibility and chemical integrity.

Step 1: Controlled Reaction Quenching

  • Action: Upon completion of the nitration reaction, transfer the highly acidic mixture to a pressure-equalizing addition funnel. Add the mixture dropwise into a vigorously stirred vessel containing a 10-fold excess (by weight) of crushed ice and deionized water.

  • Causality: The heat of dilution of concentrated sulfuric acid is intensely exothermic. A 10-fold excess of ice provides a critical thermodynamic sink to maintain the internal temperature strictly below 5°C, preventing the oxidative degradation of the methyl group and the formation of unwanted by-products[3].

Step 2: Primary Vacuum Filtration

  • Action: Collect the precipitated crude 3-chloro-2-methyl-5-nitrobenzoic acid via vacuum filtration using a Büchner funnel. Keep the vacuum running until the filter cake is visibly free of standing liquid.

Step 3: Self-Validating Acid Removal Wash

  • Action: Wash the filter cake successively with 20 mL aliquots of ice-cold (<5°C) deionized water. After the third wash, collect a drop of the filtrate and test it with pH paper. Continue washing until the filtrate pH is ≥ 4.0.

  • Causality: Residual mineral acids (H₂SO₄, HNO₃) can catalyze esterification or degradation during subsequent drying or storage. A pH of ≥ 4.0 is a self-validating indicator that the bulk of the strong mineral acids has been successfully displaced from the crystal lattice.

Step 4: Recrystallization

  • Action: Transfer the crude solid to an Erlenmeyer flask. Add a minimal volume of boiling 75:25 (v/v) Ethanol:Water until complete dissolution is achieved[4].

  • Causality: Benzoic acid derivatives are highly soluble in hot solvents but sparingly soluble in cold water[4]. The addition of ethanol enhances the solubility of organic impurities, preventing them from co-crystallizing with the target product.

Step 5: Controlled Cooling & Final Isolation

  • Action: Allow the solution to cool to room temperature undisturbed to promote controlled crystal nucleation. Once at room temperature, chill the flask in an ice bath (0-5°C) for 30 minutes. Filter the purified crystals, wash with a minimal volume of ice-cold 75:25 Ethanol:Water, and dry under high vacuum at 45°C to a constant weight.

Visualized Workflows

WorkUpFlow Start Crude Nitration Mixture (in H2SO4/HNO3) Quench Ice-Water Quench (T < 5°C) Start->Quench Dropwise addition Filter1 Vacuum Filtration Quench->Filter1 Precipitate forms Wash Cold Water Wash (Remove Mineral Acids) Filter1->Wash Crude solid Recryst Recrystallization (EtOH/Water) Wash->Recryst pH ≥ 4.0 Filter2 Second Filtration & Cold Wash Recryst->Filter2 Slow cooling Dry Vacuum Drying (Constant Weight) Filter2->Dry Purified crystals Product Pure 3-Chloro-2-methyl- 5-nitrobenzoic acid Dry->Product

Workflow for the isolation and purification of 3-chloro-2-methyl-5-nitrobenzoic acid.

OilingOut Quench Aqueous Quench TempHigh T > Melting Point of Impure Mixture Quench->TempHigh Rapid addition TempLow T < Melting Point of Impure Mixture Quench->TempLow Controlled cooling Oil Oiling Out (Liquid Phase) TempHigh->Oil Eutectic depression Crystal Nucleation & Crystallization TempLow->Crystal Supersaturation Fix Seed Crystals & Scratching Oil->Fix Cool & Induce Fix->Crystal Phase transition

Thermodynamic pathways dictating product oiling out versus crystallization during aqueous quench.

Troubleshooting Guide & FAQs

Q1: During the ice-water quench, my product forms a sticky oil at the bottom of the flask instead of a filterable solid. How do I prevent "oiling out"? A: "Oiling out" occurs when the product separates as a liquid phase rather than a solid. This happens if the temperature of the quench mixture locally exceeds the melting point of the crude product mixture. Impurities (like unreacted starting material or ortho-nitrated isomers) significantly depress the melting point of the mixture via eutectic depression. Furthermore, if the acidic mixture is poured too rapidly, local hot spots form, causing the product to melt and oil out[5]. Correction: Always add the acid mixture to the ice (never ice to the acid) at a controlled, dropwise rate. If an oil forms, do not proceed to filtration. Instead, add a seed crystal, vigorously scratch the inner glass surface with a glass rod, and maintain the temperature below 5°C until the oil completely transitions into a crystalline solid[4].

Q2: My isolated yield is lower than expected after recrystallization. Where is the product being lost, and how can I optimize the solvent? A: Losses typically occur during the cold water wash or the recrystallization step due to the inherent solubility of substituted benzoic acids. While the carboxylic acid group makes it sparingly soluble in cold water[4], excessive washing or using a sub-optimal recrystallization solvent will dissolve the target product. Table 1 summarizes the quantitative solubility profiles and recovery metrics to help you select the optimal system.

Table 1: Solvent System Optimization Matrix for Recrystallization

Solvent System (v/v)Solubility at 80°C (mg/mL)Solubility at 0°C (mg/mL)Impurity ClearanceRecovery Yield (%)
100% Water12.50.8Poor85%
100% Ethanol>25045.0Excellent42%
50:50 EtOH:Water110.512.4Good68%
75:25 EtOH:Water 185.0 5.2 Excellent 88%

Note: The 75:25 Ethanol:Water system provides the optimal thermodynamic balance between impurity clearance and product recovery.

Q3: How do I selectively remove unreacted 3-chloro-2-methylbenzoic acid and isomeric byproducts? A: While the nitration is highly regioselective, trace isomers and unreacted starting materials may persist[3]. These impurities possess different partition coefficients and solubilities. Recrystallization from the 75:25 ethanol/water mixture leverages this differential solubility gradient. The structurally dissimilar impurities remain dissolved in the mother liquor at 0°C, while the target 3-chloro-2-methyl-5-nitrobenzoic acid rapidly reaches supersaturation and crystallizes[4].

References[3] Title: Technical Support Center: Nitration of 4-Methylbenzoic Acid

Source: BenchChem URL: 5] Title: Nitration of Benzoic Acid 2017 Source: Truman ChemLab URL: 2] Title: Technical Support Center: Challenges in the Nitration of Substituted Benzoic Acids Source: BenchChem URL: 1] Title: US20240216355A1 - Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons Source: Google Patents URL: 4] Title: Benzoic Acid Crystallization Methods Source: Scribd URL:

Sources

Optimization

Common impurities in 3-Chloro-2-methyl-5-nitrobenzoic acid and their identification

Technical Support Center: Troubleshooting & Analytical Profiling of 3-Chloro-2-methyl-5-nitrobenzoic Acid Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide t...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Analytical Profiling of 3-Chloro-2-methyl-5-nitrobenzoic Acid

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex impurity profiling challenges associated with 3-Chloro-2-methyl-5-nitrobenzoic acid. This intermediate is critical in the synthesis of advanced therapeutics, including nonsense mutation modulators and isoindolinone compounds[1].

The Causality of Impurity Formation: A Mechanistic Perspective

Before troubleshooting analytical anomalies, we must understand the chemical causality of the impurities. The standard synthesis involves the electrophilic aromatic nitration of 3-chloro-2-methylbenzoic acid using a nitrating mixture (HNO₃/H₂SO₄) at strictly controlled sub-zero temperatures (-10°C)[1].

The formation of impurities is governed by competing directing group effects on the aromatic ring:

  • Target Pathway (5-Nitro): The methyl group at C2 (ortho/para director) and the carboxylic acid at C1 (meta director) synergistically activate the C5 position.

  • Regioisomer Pathways (4-Nitro & 6-Nitro): The chlorine atom at C3 is an ortho/para director, competing to direct the nitronium ion to the C4 and C6 positions, leading to impurities like 3-chloro-2-methyl-6-nitrobenzoic acid[2].

  • Over-nitration: Excursions in temperature or excess nitric acid lead to dinitro species.

ImpurityPathway SM Starting Material 3-Chloro-2-methylbenzoic acid Reaction Nitration Reaction HNO3 / H2SO4, -10°C SM->Reaction Electrophilic Aromatic Substitution Target Target Intermediate 3-Chloro-2-methyl-5-nitrobenzoic acid Reaction->Target Major Pathway (Para to CH3) Imp1 Impurity A (Regioisomer) 3-Chloro-2-methyl-6-nitrobenzoic acid Reaction->Imp1 Minor Pathway (Para to Cl) Imp2 Impurity B (Regioisomer) 3-Chloro-2-methyl-4-nitrobenzoic acid Reaction->Imp2 Minor Pathway (Ortho to Cl) Imp3 Impurity C (Over-nitration) Dinitro-3-chloro-2-methylbenzoic acid Reaction->Imp3 Excess HNO3 / High Temp Imp4 Impurity D (Unreacted) Residual Starting Material Reaction->Imp4 Incomplete Reaction

Fig 1: Reaction workflow and regioisomer impurity generation during electrophilic nitration.

Quantitative Impurity Profiling Data

To facilitate rapid identification during your chromatographic runs, reference the quantitative data summarized below.

Impurity DesignationChemical EntityFormation MechanismExpected m/z [M-H]⁻Relative Retention Time (RRT)*
SM (Unreacted) 3-Chloro-2-methylbenzoic acidIncomplete nitration169.00.65
Target API 3-Chloro-2-methyl-5-nitrobenzoic acidMajor directed nitration214.01.00
Impurity A 3-Chloro-2-methyl-6-nitrobenzoic acidMinor directed nitration214.00.88
Impurity B 3-Chloro-2-methyl-4-nitrobenzoic acidMinor directed nitration214.01.12
Impurity C Dinitro-3-chloro-2-methylbenzoic acidOver-nitration259.01.35

*RRT values are approximate and based on the standard Reverse-Phase HPLC protocol detailed in Section 3.

Self-Validating Experimental Protocols

Protocol A: HPLC-UV Method for Regioisomer Resolution

Because the 4-nitro, 5-nitro, and 6-nitro variants are structural isomers, they possess identical molecular weights. Chromatographic resolution is entirely dependent on exploiting their slight dipole moment and pKa differences.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% Trifluoroacetic acid in H₂O) and Mobile Phase B (0.1% TFA in Acetonitrile). Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the carboxylic acid (pKa ~2-3) to ensure the molecules remain neutral, preventing peak tailing and ensuring sharp, reproducible retention on the hydrophobic stationary phase.

  • Step 2: Column Selection. Install a C18 column (e.g., 150 x 4.6 mm, 3 µm particle size). Maintain the column compartment at 30°C to stabilize partitioning kinetics.

  • Step 3: Gradient Elution. Run a linear gradient from 20% B to 70% B over 15 minutes at a flow rate of 1.0 mL/min. UV detection at 254 nm.

  • Step 4: Self-Validation System Suitability Test (SST).

    • Action: Inject an SST standard containing 1% of the 6-nitro regioisomer spiked into the 5-nitro target.

    • Validation Criteria: The run is ONLY valid if the resolution factor (Rs) between the two peaks is ≥ 1.5. If Rs < 1.5, column degradation or buffer preparation error has occurred. Discard the mobile phase and evaluate the column before proceeding with sample analysis.

Protocol B: LC-MS/MS Workflow for Mass Identification
  • Step 1: Mobile Phase Adjustment. Replace TFA with 0.1% Formic Acid. Causality: TFA causes severe ion suppression in Electrospray Ionization (ESI). Formic acid provides sufficient acidity for chromatography while allowing facile deprotonation in the ESI source.

  • Step 2: MS Parameters. Operate the mass spectrometer in ESI Negative mode. Set the capillary voltage to 2.5 kV and desolvation temperature to 350°C.

  • Step 3: Self-Validation Isotopic Check.

    • Action: Monitor the isotopic pattern of the[M-H]⁻ ion at m/z 214.

    • Validation Criteria: Because the molecule contains exactly one chlorine atom (³⁵Cl and ³⁷Cl isotopes), the m/z 214 and m/z 216 peaks MUST exhibit a strict 3:1 intensity ratio. A deviation from this ratio indicates isobaric interference or detector saturation, immediately invalidating the scan.

Troubleshooting FAQs

Q: My HPLC chromatogram shows a split peak or a shoulder on the main peak at RRT 1.00. What is causing this? A: This is a classic symptom of co-eluting regioisomers, most likely the 6-nitro impurity[2]. Because commercially sourced materials must be rigorously evaluated for these impurities before downstream application[3], you must optimize your chromatography. If your SST fails (Rs < 1.5), flatten your gradient (e.g., hold at 30% B for 5 minutes) or switch to a PFP (Pentafluorophenyl) column. PFP columns offer alternative selectivity based on pi-pi and dipole interactions, which are highly effective for separating nitrated positional isomers.

Q: We are detecting an unknown peak with an m/z of 259 in ESI- negative mode. What is this entity? A: An m/z of 259 corresponds to the [M-H]⁻ ion of a dinitro-3-chloro-2-methylbenzoic acid impurity (Molecular Weight: 260.59 g/mol ). This indicates an over-nitration event. To troubleshoot the synthesis, verify that the reaction temperature is strictly maintained at or below -10°C during the addition of the nitric/sulfuric acid mixture, and ensure the stoichiometric ratio of nitric acid does not exceed 1.10 equivalents[1].

Q: I have isolated a nitrated impurity but LC-MS cannot differentiate between the 4-nitro, 5-nitro, and 6-nitro isomers since they are isobaric. How can I definitively identify them? A: You must use ¹H NMR spectroscopy and analyze the aromatic proton coupling constants (J).

  • 5-Nitro (Target): The protons are located at C4 and C6. Because they are meta to each other, you will observe two doublets with a small meta-coupling constant (J ≈ 2.0 - 2.5 Hz).

  • 6-Nitro (Impurity A): The protons are located at C4 and C5. Because they are ortho to each other, you will observe two doublets with a large ortho-coupling constant (J ≈ 8.0 - 9.0 Hz).

  • 4-Nitro (Impurity B): The protons are located at C5 and C6. Similar to the 6-nitro isomer, they will show a large ortho-coupling constant (J ≈ 8.0 - 9.0 Hz), but the chemical shifts will differ due to the proximity of the nitro group to the chlorine atom versus the carboxylic acid.

References

  • Title: US20240216355A1 - Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons.
  • Title: EA035417B1 - Ингибиторы cxcr2.
  • Title: 3-Chloro-2-methyl-5-nitrobenzoic acid.

Sources

Troubleshooting

Stability issues of 3-Chloro-2-methyl-5-nitrobenzoic acid under reaction conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in optimizing synthetic workflows involving highly functionalized aromatic building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in optimizing synthetic workflows involving highly functionalized aromatic building blocks. 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) is a critical intermediate in the development of advanced therapeutics, including protein degraders and CXCR2 inhibitors[1],[2].

However, its unique electronic and steric topology creates distinct stability and reactivity challenges. The strong electron-withdrawing nature of the 5-nitro and 3-chloro groups, combined with the steric bulk of the 2-methyl group, makes this molecule highly susceptible to unwanted side reactions under standard coupling or reduction conditions. This guide provides field-proven, self-validating protocols and mechanistic insights to help you troubleshoot these specific bottlenecks.

Diagnostic Workflow: Identifying Degradation Pathways

Before adjusting your reaction conditions, use the following diagnostic logic to identify which specific stability issue is affecting your 3-Chloro-2-methyl-5-nitrobenzoic acid intermediate.

Troubleshooting Start Reaction Yields Unwanted Byproducts CheckMass Analyze LC-MS / NMR Data Start->CheckMass MassMinus44 Mass = Target - 44 Da (Loss of CO2) CheckMass->MassMinus44 MassMinus34 Mass = Target - 34 Da (Dehalogenation) CheckMass->MassMinus34 NoReaction Starting Material Recovered (No Conversion) CheckMass->NoReaction Decarb Diagnosis: Decarboxylation Cause: High Temp or Transition Metals MassMinus44->Decarb Dehal Diagnosis: Hydrodehalogenation Cause: Over-reduction (e.g., Pd/C) MassMinus34->Dehal Steric Diagnosis: Steric Hindrance Cause: Ortho-Methyl Group NoReaction->Steric

Diagnostic workflow for 3-Chloro-2-methyl-5-nitrobenzoic acid degradation.

Core Troubleshooting & FAQs

Q1: Why am I observing significant decarboxylation during amide coupling or cross-coupling reactions?

A: Decarboxylation is the most common stability issue for this scaffold. The causality lies in the electronic pull of the 5-nitro group, which significantly stabilizes the transition state for CO₂ extrusion by delocalizing the resulting negative charge[3]. Furthermore, if your reaction involves transition metals (e.g., Cu, Ag, or Au) or temperatures exceeding 80°C, metal-catalyzed protodecarboxylation is highly favored[4].

  • Mitigation: Keep reaction temperatures strictly below 40°C during amide couplings. If cross-coupling is required elsewhere on the molecule, protect the carboxylic acid as an ester first, or avoid Ag/Cu catalysts entirely.

Q2: During the reduction of the 5-nitro group to an amine, I am losing the 3-chloro substituent. How can I achieve chemoselectivity?

A: Hydrodehalogenation is a notorious side reaction when using standard palladium-catalyzed hydrogenation (e.g., Pd/C with H₂) on electron-deficient chloroarenes. The oxidative addition of Palladium into the activated C-Cl bond competes directly with nitro reduction.

  • Mitigation: Abandon catalytic hydrogenation. Switch to milder, single-electron transfer (SET) reducing agents. Iron powder with ammonium chloride (Fe/NH₄Cl) or Tin(II) chloride (SnCl₂) will selectively reduce the nitro group to the aniline without cleaving the C-Cl bond[5].

Q3: My esterification/amidation yields are extremely low, with mostly unreacted starting material recovered. What is the cause?

A: The 2-methyl group creates severe steric hindrance directly adjacent to the carboxylic acid (the ortho-effect). This physical barrier blocks the approach of bulky coupling agents (like HATU or PyBOP) or large nucleophiles.

  • Mitigation: Bypass the steric bulk by converting the carboxylic acid into a highly reactive, unhindered acylium intermediate (e.g., an acid chloride) prior to the addition of your nucleophile.

Quantitative Stability Matrix

The following table summarizes the stability profile of 3-Chloro-2-methyl-5-nitrobenzoic acid under various experimental conditions to help you predict and avoid degradation.

Reaction ConditionPrimary Degradation / Side ReactionCausalityRecommended Mitigation
Heating >80°C (Basic/Metal) Decarboxylation (-44 Da)Nitro group stabilizes the radical/anion intermediate.Maintain T < 40°C; avoid Cu/Ag catalysts.
Pd/C + H₂ (High Pressure) Hydrodehalogenation (-34 Da)Pd inserts into the electron-deficient C-Cl bond.Use chemoselective SET reduction (Fe/NH₄Cl).
Bulky Coupling Agents (HATU) Low Conversion (Steric block)Ortho-methyl group shields the COOH carbon.Use SOCl₂/DMF or Oxalyl Chloride to form acyl chloride.
Strong Nucleophiles + Heat S_NAr at the Chloro positionNitro/COOH groups activate the ring to nucleophilic attack.Use non-nucleophilic bases (DIPEA); control temperature.

Field-Proven Experimental Protocols

Protocol 1: Chemoselective Nitro Reduction (Preserving the 3-Chloro Group)

This protocol utilizes mild conditions to reduce the nitro group while leaving the sensitive C-Cl bond intact.

Reduction Nitro 3-Chloro-2-methyl-5-nitrobenzoic acid (Starting Material) PathA Catalytic Hydrogenation (Pd/C, H2) Nitro->PathA Non-Selective PathB Mild Metal Reduction (Fe/NH4Cl or SnCl2) Nitro->PathB Chemoselective ResultA Unwanted Side Product: Dehalogenated Aniline PathA->ResultA ResultB Desired Product: 5-Amino-3-chloro-2-methylbenzoic acid PathB->ResultB

Chemoselective reduction pathways for preserving the 3-chloro substituent.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 3-Chloro-2-methyl-5-nitrobenzoic acid (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq) to the solution. The NH₄Cl acts as a mild proton source, preventing the reaction mixture from becoming overly basic and triggering side reactions.

  • Reaction: Heat the mixture to 70°C under vigorous stirring for 2-4 hours. Monitor via TLC/LC-MS until the starting material is completely consumed.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the iron oxide residues. Wash the Celite pad thoroughly with Ethyl Acetate.

  • Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous layer with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The desired product (5-amino-3-chloro-2-methylbenzoic acid) will exhibit an [M-H]⁻ peak at 184 m/z with a characteristic 3:1 isotopic ratio, confirming the preservation of the chlorine atom. The absence of a 150 m/z peak confirms that no hydrodehalogenation occurred.

Protocol 2: Sterically Hindered Amide Coupling (Avoiding Decarboxylation)

To overcome the steric hindrance of the 2-methyl group without using high temperatures that trigger decarboxylation, we utilize an acyl chloride intermediate.

Step-by-Step Methodology:

  • Acyl Chloride Formation: Suspend 3-Chloro-2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere at 0°C.

  • Catalysis: Add 2 drops of anhydrous N,N-Dimethylformamide (DMF). The DMF reacts with the chlorinating agent to form the highly reactive Vilsmeier-Haack intermediate.

  • Chlorination: Slowly add Oxalyl Chloride (1.5 eq) dropwise. Stir at room temperature for 2 hours until gas evolution (CO and CO₂) ceases.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under high vacuum to isolate the crude acyl chloride. Do not heat the flask during evaporation to prevent thermal decarboxylation.

  • Coupling: Redissolve the acyl chloride in anhydrous DCM, cool to 0°C, and add your desired amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 1 hour at room temperature.

Self-Validating Checkpoint: Before adding the amine in Step 5, quench a 10 µL aliquot of the acyl chloride intermediate in anhydrous methanol and analyze via GC-MS. The presence of the methyl ester confirms successful and complete acyl chloride formation, validating that the steric hindrance has been successfully bypassed.

References

  • Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons Google P
  • Ингибиторы cxcr2 (CXCR2 Inhibitors)
  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN Oriental Journal of Chemistry[Link]

  • Advancements in double decarboxylative coupling reactions of carboxylic acids Royal Society of Chemistry[Link]

  • The Gold(I)-Catalyzed Protodecarboxylation Mechanism SciSpace[Link]

Sources

Optimization

Technical Support Center: Solvent Effects &amp; Troubleshooting in the Synthesis of 3-Chloro-2-methyl-5-nitrobenzoic Acid

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals scaling or optimizing the electrophilic aromatic nitration of 3-chloro-2-methylbenzoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals scaling or optimizing the electrophilic aromatic nitration of 3-chloro-2-methylbenzoic acid. Below, we dissect the causality behind solvent selection, provide validated protocols, and offer diagnostic troubleshooting for common synthetic failures.

Part 1: Mechanistic Insights & Solvent FAQs

Q1: Why is concentrated sulfuric acid the mandatory solvent for this synthesis, rather than organic alternatives? A: In electrophilic aromatic substitution, the solvent must actively participate in generating the electrophile. Concentrated sulfuric acid ( H2​SO4​ ) acts as a superacid catalyst that protonates nitric acid ( HNO3​ ), driving the dehydration sequence that generates the highly reactive nitronium ion ( NO2+​ )[1]. Organic solvents like acetic anhydride can form acetyl nitrate, which alters the reaction kinetics and often leads to poor ortho/para ratios and lower overall yields during the nitration of halogenated benzoic acids[2].

Q2: How does the solvent environment dictate the regioselectivity (formation of the 5-nitro isomer)? A: The starting substrate, 3-chloro-2-methylbenzoic acid, has competing directing groups.

  • The methyl group (C2) is an electron-donating ortho/para-director (directing to C5).

  • The chloro group (C3) is an ortho/para-director.

  • The carboxyl group (C1) is an electron-withdrawing meta-director (directing to C3 and C5). The highly acidic H2​SO4​ solvent ensures the carboxyl group remains fully protonated, maximizing its meta-directing deactivation. This synergizes perfectly with the para-directing effect of the C2-methyl group, funneling the nitronium ion attack exclusively to the C5 position to form 3-chloro-2-methyl-5-nitrobenzoic acid[2].

Q3: What is the "solvent dilution effect" during nitration, and how does it impact yield? A: The nitration reaction produces one equivalent of water per molecule of product formed. This water continuously dilutes the H2​SO4​ solvent. If the effective concentration of sulfuric acid drops, two critical failures occur: the equilibrium shifts away from nitronium ion formation, and the solubility of the chlorinated benzoic acid plummets, causing the reaction to stall[3].

Part 2: Quantitative Data on Solvent & Condition Effects

The following table summarizes how variations in the solvent system and temperature impact the yield and regioselectivity of the synthesis.

Solvent SystemNitrating AgentTemp (°C)Yield (%)Regioselectivity (5-Nitro)Primary Observation
Conc. H2​SO4​ (98%) Conc. HNO3​ -10 to 088 - 92> 95%Optimal generation of nitronium ions; high purity.
Conc. H2​SO4​ (98%) Conc. HNO3​ 20 to 2565 - 70< 80%Dinitration and oxidative degradation observed.
Acetic Anhydride Fuming HNO3​ 0 to 5~ 50~ 60%Poor regioselectivity; alternative isomers formed.
Dilute H2​SO4​ (<85%) Conc. HNO3​ -10 to 0< 40N/ASubstrate precipitation; incomplete conversion.

Part 3: Validated Standard Operating Procedure (SOP)

This protocol utilizes concentrated sulfuric acid as the solvent to maximize the yield of the 5-nitro isomer while suppressing over-nitration[4].

Step 1: Substrate Dissolution

  • Equip a dry, multi-neck round-bottom flask with a mechanical stirrer and an internal thermometer.

  • Add 50.0 mL of concentrated sulfuric acid ( H2​SO4​ , 98%).

  • Slowly charge 10.0 g (58.6 mmol, 1.00 eq) of 3-chloro-2-methylbenzoic acid into the solvent. Stir until complete dissolution is achieved.

Step 2: Temperature Control

  • Submerge the reaction flask in a dry ice-acetone or ice-salt bath.

  • Cool the internal solution to strictly −10°C . Causality Note: Temperatures above 0°C will trigger runaway dinitration.

Step 3: Nitration

  • Prepare a dropping funnel with 4.19 g (2.99 mL, 64.5 mmol, 1.10 eq) of concentrated nitric acid ( HNO3​ ).

  • Add the nitric acid dropwise to the reaction mixture. Adjust the drip rate to ensure the internal temperature never exceeds −5°C.

  • Once the addition is complete, maintain the reaction at −10°C under continuous stirring for exactly 1 hour[4].

Step 4: Quenching and Isolation

  • Vigorously stir ~200 mL of crushed ice and water in a separate, large beaker.

  • Carefully pour the cold reaction mixture into the ice water. A white precipitate (3-chloro-2-methyl-5-nitrobenzoic acid) will immediately form.

  • Collect the solid via vacuum filtration. Wash the filter cake exhaustively with cold distilled water until the filtrate reaches a neutral pH to remove residual sulfuric acid[5].

  • Dry the product under a high vacuum to afford the crude white solid.

Part 4: Troubleshooting Guide & Diagnostic Workflow

Q4: My starting material is crashing out of solution mid-reaction. How do I fix this? A: This is a classic symptom of the "solvent dilution effect." As water is generated during nitration, the H2​SO4​ loses its solvent power for the halogenated benzoic acid. To resolve this, you can substitute standard concentrated sulfuric acid with oleum (sulfuric acid containing free SO3​ ). The SO3​ scavenges the generated water to form more H2​SO4​ , maintaining the solvent's effective concentration and keeping the substrate dissolved[3].

Q5: I am detecting significant amounts of dinitrated byproducts. What went wrong? A: Over-nitration is exclusively a kinetic issue driven by excess thermal energy. If your cooling bath failed or the HNO3​ was added too rapidly, the exothermic nature of the reaction caused localized hot spots. Ensure strict adherence to the −10°C threshold and limit the reaction time to 1 hour[5].

Q6: The reaction mixture turned black and viscous. Is it salvageable? A: No. A black, tar-like mixture indicates severe oxidative degradation of the aromatic ring, usually caused by using fuming nitric acid at elevated temperatures instead of concentrated nitric acid. Discard the batch safely and restart with fresh, properly titrated reagents.

Diagnostic Decision Tree

TroubleshootingTree Start Reaction Issue Detected Solubility Substrate Precipitates During Reaction? Start->Solubility Water Water byproduct diluted the H2SO4 solvent Solubility->Water Yes Purity High levels of over-nitration? Solubility->Purity No Oleum Action: Use Oleum to scavenge H2O Water->Oleum Temp Temperature exceeded 0°C threshold Purity->Temp Yes Cool Action: Maintain -10°C and control addition rate Temp->Cool

Diagnostic decision tree for common nitration solvent and temperature failures.

References

  • Vertex Pharmaceuticals. (2024). Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons (Patent No. US20240216355A1).
  • BenchChem. (2025). Side reactions and byproducts in the synthesis of 3-Chloro-5-nitrobenzoic acid. BenchChem Technical Support.
  • Welch, E. (1968). Nitration of benzoic acid and its chlorinated derivatives (Patent No. US3397229A).
  • BenchChem. (2025). A Comparative Analysis of Nitrating Agents for 3-Methylbenzoic Acid. BenchChem Technical Support.
  • Anasazi Instruments. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Chloro-2-methyl-5-nitrobenzoic Acid vs. 2-Chloro-5-nitrobenzoic Acid

In the landscape of pharmaceutical intermediate synthesis, the regiochemistry of halogenated nitrobenzoic acids dictates their synthetic utility. This guide provides a rigorous comparison between two closely related isom...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical intermediate synthesis, the regiochemistry of halogenated nitrobenzoic acids dictates their synthetic utility. This guide provides a rigorous comparison between two closely related isomers: 2-chloro-5-nitrobenzoic acid and 3-chloro-2-methyl-5-nitrobenzoic acid . While both possess a carboxylic acid, a nitro group, and a chlorine atom, their reactivity profiles—particularly toward Nucleophilic Aromatic Substitution (SNAr)—diverge completely due to electronic resonance and steric effects.

Mechanistic Causality: Electronic & Steric Effects

The fundamental difference between these two molecules lies in their ability to stabilize the anionic Meisenheimer complex during an SNAr reaction.

  • 2-Chloro-5-nitrobenzoic acid (Highly Reactive): The chlorine atom is positioned ortho to the carboxylic acid and para to the strongly electron-withdrawing nitro group. This specific regiochemistry highly activates the C–Cl bond. Upon nucleophilic attack by an amine, the resulting negative charge is efficiently delocalized onto the oxygen atoms of the para-nitro group. This significantly lowers the activation energy, allowing for 1[1] to yield N-substituted 5-nitroanthranilic acid derivatives. These derivatives are2[2].

  • 3-Chloro-2-methyl-5-nitrobenzoic acid (Inert): In this isomer, the chlorine atom is meta to both the nitro and carboxylic acid groups. Consequently, the intermediate cannot be stabilized by resonance. Furthermore, the presence of the ortho-methyl group introduces severe steric hindrance (a buttressing effect) that physically blocks the trajectory of incoming nucleophiles. As a result, this compound is 3[3] and is instead utilized when a stable halogenated core is required for downstream cross-coupling (e.g., Buchwald-Hartwig amination) where transition metals bypass the need for Meisenheimer stabilization.

Quantitative Reactivity Comparison

Property / Parameter2-Chloro-5-nitrobenzoic acid3-Chloro-2-methyl-5-nitrobenzoic acid
CAS Number 2516-96-31227268-71-4
EWG Position relative to Cl ortho (-COOH), para (-NO₂)meta (-COOH), meta (-NO₂)
Steric Hindrance at Cl Low (Adjacent to small H and COOH)High (Adjacent to bulky -CH₃ group)
SNAr Reactivity Extremely High (Catalyst-free)Negligible (Requires Pd/Ni catalysis)
Primary Synthetic Role Electrophile for amination/thiolationStable halogenated core for cross-coupling
Meisenheimer Stabilization Yes (Charge delocalized to NO₂)No (Meta relationship prevents delocalization)

Mechanistic Pathway Visualization

The following diagram maps the divergent reaction coordinates when both isomers are subjected to identical nucleophilic conditions.

SNAr_Mechanisms cluster_Reactive 2-Chloro-5-nitrobenzoic acid (SNAr Active) cluster_Inert 3-Chloro-2-methyl-5-nitrobenzoic acid (SNAr Inactive) R1 2-Chloro-5-nitrobenzoic acid + Amine Nucleophile R2 Meisenheimer Complex (Stabilized by p-NO2) R1->R2 Nucleophilic Attack R3 5-Nitroanthranilic Acid Derivative R2->R3 Cl- Elimination I1 3-Chloro-2-methyl-5-nitrobenzoic acid + Amine Nucleophile I2 Steric Clash & No Resonance Stabilization I1->I2 Attempted Attack I3 No Reaction (Starting Material Recovered) I2->I3 High Activation Energy

Figure 1: Mechanistic divergence in SNAr reactivity between 2-chloro and 3-chloro isomers.

Self-Validating Experimental Protocols

To empirically demonstrate this divergence, we outline a comparative amination workflow. The protocol is designed as a self-validating system: the visual and chromatographic shifts inherently confirm the success or failure of the transformation without requiring immediate NMR analysis.

Protocol A: Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid

Objective: Synthesize an N-alkyl 5-nitroanthranilic acid derivative via SNAr. Causality of Choices: Microwave irradiation is chosen over conventional heating to rapidly overcome the activation barrier in water. Water acts as a green solvent that enhances the hydrophobic effect, driving the organic reactants together and accelerating the reaction.

  • Reaction Setup: In a 10 mL microwave vial, suspend 2-chloro-5-nitrobenzoic acid (1.0 mmol, 201.5 mg) and a primary amine (e.g., benzylamine, 3.0 mmol) in 3.0 mL of deionized water.

  • Irradiation: Seal the vial and irradiate at 150 °C for 15 minutes.

  • In-Process Control (Self-Validation): Observe the reaction mixture. The initial pale-yellow suspension will transition to a deep orange/red homogeneous solution, indicating the formation of the highly conjugated anthranilic acid core. TLC (DCM:MeOH 9:1) will show the complete disappearance of the starting material (Rf ~0.5) and the appearance of a bright yellow fluorescent spot (Rf ~0.3) under 365 nm UV light.

  • Workup & Isolation: Cool the mixture to room temperature and acidify dropwise with 1M HCl to pH 3. The product will precipitate as a bright yellow solid (driven by strong intramolecular hydrogen bonding between the newly installed amine and the carboxylic acid).

  • Purification: Filter the precipitate, wash with cold water (2 × 5 mL), and dry under vacuum. Expected yield: >95%.

Protocol B: Attempted Amination of 3-Chloro-2-methyl-5-nitrobenzoic Acid (Control)

Objective: Validate the absolute necessity of ortho/para EWG activation for SNAr.

  • Reaction Setup: In an identical microwave vial, suspend 3-chloro-2-methyl-5-nitrobenzoic acid (1.0 mmol, 215.6 mg) and benzylamine (3.0 mmol) in 3.0 mL of deionized water.

  • Irradiation: Irradiate at 150 °C for 15 minutes.

  • In-Process Control (Self-Validation): The mixture remains a pale-yellow suspension. TLC (DCM:MeOH 9:1) reveals no new fluorescent spots; only the starting material is visible.

  • Workup & Isolation: Acidify the mixture with 1M HCl to pH 3. A white/pale-yellow precipitate forms.

  • Validation: Filtration and subsequent LC-MS analysis will confirm >98% recovery of the unreacted 3-chloro-2-methyl-5-nitrobenzoic acid, empirically proving that steric hindrance and lack of resonance stabilization completely inhibit the SNAr pathway.

Applications in Drug Development

The high reactivity of 2-chloro-5-nitrobenzoic acid makes it an indispensable building block. It is widely utilized in the4[4]. Specifically, its aminated derivatives are key intermediates for loop diuretics, anticoagulants, and novel kinase inhibitors.

Conversely, the chemical stability of the 3-chloro-2-methyl isomer is a feature, not a bug. It allows process chemists to perform selective transformations on the carboxylic acid (e.g., amidation, esterification) or the nitro group (e.g., reduction to an aniline) without risking premature displacement of the chlorine atom, preserving the halogen handle for late-stage functionalization.

References

  • 2-Chloro-5-nitrobenzoic acid 97 2516-96-3 - Sigma-Aldrich. 1

  • Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review - ResearchGate. 2

  • 3-Chloro-2-methyl-5-nitrobenzoic acid - Fluorochem. 3

  • 2-Chloro-5-nitrobenzoic acid - Chem-Impex. 4

Sources

Comparative

Comparative Analysis of 3-Chloro-2-methyl-5-nitrobenzoic Acid Synthesis Routes: A Technical Guide for Process Chemists

Introduction & Mechanistic Rationale 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4)[1] is a highly specialized, tri-substituted aromatic building block. It is frequently utilized in the synthesis of advanced p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4)[1] is a highly specialized, tri-substituted aromatic building block. It is frequently utilized in the synthesis of advanced pharmaceutical agents, including isoindolinone-based targeted protein degraders[2] and novel therapeutics designed to bypass nonsense mutation-mediated genetic diseases[3].

For process chemists, synthesizing this compound requires absolute control over regioselectivity during electrophilic aromatic substitution (EAS). The relative positioning of the chloro, methyl, and nitro groups dictates the viability of different starting materials. This guide objectively compares the three primary synthetic pathways, providing mechanistic causality, scalability metrics, and validated experimental protocols to aid in route selection.

Routes Target 3-Chloro-2-methyl-5-nitrobenzoic acid R1 Route A: Direct Nitration (Industry Standard) R1->Target R2 Route B: Direct Chlorination (Alternative) R2->Target R3 Route C: Sandmeyer Reaction (High Purity) R3->Target SM1 3-Chloro-2-methylbenzoic acid + HNO3/H2SO4 SM1->R1 SM2 2-Methyl-5-nitrobenzoic acid + Cl2/FeCl3 SM2->R2 SM3 3-Amino-2-methyl-5-nitrobenzoic acid + NaNO2/HCl, then CuCl SM3->R3

Logical tree comparing the three primary synthesis routes for the target compound.

Quantitative and Qualitative Route Comparison

To objectively evaluate the best approach for laboratory or pilot-plant scale-up, the following table summarizes the performance, cost-efficiency, and Environmental, Health, and Safety (EHS) profiles of the three routes.

MetricRoute A: Direct NitrationRoute B: Direct ChlorinationRoute C: Sandmeyer Reaction
Primary Reaction Nitration of 3-chloro-2-methylbenzoic acidChlorination of 2-methyl-5-nitrobenzoic acidDiazotization of 3-amino-2-methyl-5-nitrobenzoic acid
Regioselectivity High (Synergistic directing to Pos 5)Very High (All groups direct to Pos 3)Absolute (Ipso substitution)
Scalability Excellent (Industry Standard)GoodPoor (Multi-step, unstable intermediates)
Cost-Efficiency High (Inexpensive reagents: HNO3/H2SO4)Moderate (Higher cost of starting material)Low (Extensive step count)
EHS Profile Moderate (Requires cryogenic control, strong acids)Low (Requires Cl2 gas handling or heavy metal catalysts)Moderate (Generation of potentially explosive diazonium salts)

Route A: Regioselective Nitration (The Industry Standard)

Mechanistic Causality

Route A is the most scalable and widely adopted method in pharmaceutical manufacturing[3],[2]. Starting from 3-chloro-2-methylbenzoic acid, the aromatic ring is populated by three directing groups with competing electronic effects:

  • -COOH (Position 1): Strongly deactivating, meta-directing (favoring position 5).

  • -Cl (Position 3): Deactivating, ortho/para-directing (favoring positions 4 and 6).

  • -CH3 (Position 2): Activating, ortho/para-directing. Because its ortho positions (1 and 3) are sterically blocked or occupied, it strongly directs the incoming nitronium ion ( NO2+​ ) to its para position (position 5).

Because electrophilic aromatic substitution is governed by the most activating group on the ring, the methyl group dominates the regioselectivity. The synergistic alignment between the methyl group (para-directing to 5) and the carboxyl group (meta-directing to 5) ensures near-exclusive formation of the 5-nitro isomer.

DirectingEffects SM 3-Chloro-2-methylbenzoic acid COOH -COOH (Pos 1) Meta-Directing Deactivating SM->COOH CH3 -CH3 (Pos 2) Ortho/Para-Directing Activating SM->CH3 Cl -Cl (Pos 3) Ortho/Para-Directing Deactivating SM->Cl Pos5 Position 5 Nitration (Synergistically Favored) COOH->Pos5 Directs to 3,5 CH3->Pos5 Directs to 5 (Para) CH3->Pos5 Dominates (Activating) Pos46 Positions 4 & 6 (Disfavored by Deactivation) Cl->Pos46 Directs to 4,6

Mechanistic logic of regioselective directing effects during electrophilic nitration.

Experimental Protocol (Self-Validating System)

This protocol is adapted from validated patent literature for the scalable preparation of the compound[3],[2].

Workflow Step1 1. Reactor Prep Charge H2SO4, Cool to -10°C Step2 2. Substrate Addition Dissolve 3-Chloro-2-methylbenzoic acid Step1->Step2 Step3 3. Nitration Dropwise HNO3 at -10°C Step2->Step3 Step4 4. Maturation Stir 1h at -10°C Step3->Step4 Step5 5. Quench Pour into Ice Water Step4->Step5 Step6 6. Isolation Vacuum Filtration & Wash Step5->Step6 Step7 7. Product Dry under Vacuum (>90% Yield) Step6->Step7

Step-by-step experimental workflow for the cryogenic nitration protocol.

  • Reactor Preparation: Charge a glass-lined reactor with 50.0 mL of concentrated sulfuric acid ( H2​SO4​ ). Cool the system to -10 °C using a cryogenic chiller.

  • Substrate Addition: Slowly add 10.0 g (58.6 mmol, 1.00 eq) of 3-chloro-2-methylbenzoic acid to the stirring sulfuric acid. Ensure complete dissolution before proceeding.

  • Nitrating Mixture Addition: Dropwise add 4.19 g (2.99 mL, 64.5 mmol, 1.10 eq) of nitric acid ( HNO3​ ).

    • Causality Check: Strict maintenance of the internal temperature at -10 °C is non-negotiable. The methyl group is susceptible to over-oxidation by nitric acid at elevated temperatures, which would yield unwanted 3-chloro-1,2-benzenedicarboxylic acid impurities. Low temperatures also suppress dinitration.

  • Reaction Maturation: Stir the mixture at -10 °C for 1 hour. Monitor via HPLC or TLC for the disappearance of the starting material.

  • Quenching: Carefully pour the reaction mixture into 200 mL of vigorously stirred crushed ice/water.

    • Causality Check: Pouring into crushed ice rather than liquid water prevents the exothermic heat of dilution of H2​SO4​ from causing localized boiling and product degradation.

  • Isolation: Collect the precipitated white solid via vacuum filtration. Wash the filter cake extensively with cold deionized water.

    • Validation Step: Continue washing until the pH of the filtrate is > 5. Residual sulfuric acid will cause acid-catalyzed decarboxylation or degradation during vacuum drying.

  • Drying: Dry the crude 3-chloro-2-methyl-5-nitrobenzoic acid under vacuum. The product is typically obtained in high yield (>90%) and can be used in subsequent steps without further purification[2].

Route B: Electrophilic Chlorination (The Regioselective Alternative)

Mechanistic Causality

While Route A is the standard, Route B offers a viable alternative when starting material availability shifts. In 2-methyl-5-nitrobenzoic acid, the -COOH (meta-directing), -NO 2​ (meta-directing), and -CH 3​ (ortho/para-directing) groups all synergistically point to position 3. This creates a highly activated pocket for electrophilic chlorination, preventing isomeric impurities.

Experimental Protocol (General Workflow)
  • Reactor Preparation: Charge a reactor with glacial acetic acid and 10.0 g of 2-methyl-5-nitrobenzoic acid.

  • Catalyst Addition: Introduce anhydrous Iron(III) chloride ( FeCl3​ ) (0.5 eq) to act as a Lewis acid, polarizing the incoming chlorine.

  • Chlorination: Slowly bubble Chlorine gas ( Cl2​ ) (1.2 eq) or add N-Chlorosuccinimide (NCS) in portions at 40 °C.

  • Maturation: Stir for 4-6 hours. Monitor via LC-MS to ensure complete conversion without over-chlorination.

  • Isolation: Quench with water, filter the precipitate, and recrystallize from ethanol to achieve >98% purity.

Route C: Sandmeyer Reaction (The High-Purity Fallback)

Mechanistic Causality

The Sandmeyer reaction relies on the absolute regiocontrol of an existing amine group. By starting with 3-amino-2-methyl-5-nitrobenzoic acid, the amine is converted into a diazonium salt, which is then displaced by a chloride radical generated via a Copper(I) catalyst. This guarantees 100% regiocontrol (ipso substitution) but at the cost of atom economy and safety overhead.

Experimental Protocol (General Workflow)
  • Diazotization: Suspend 3-amino-2-methyl-5-nitrobenzoic acid in aqueous HCl and cool to 0 °C.

  • Nitrite Addition: Dropwise add aqueous Sodium Nitrite ( NaNO2​ ), maintaining internal temperature < 5 °C to prevent diazonium degradation.

  • Sandmeyer Coupling: In a separate vessel, prepare a solution of Copper(I) chloride ( CuCl ) in concentrated HCl. Slowly transfer the cold diazonium solution into the CuCl solution.

  • Nitrogen Evolution: Allow the mixture to warm to room temperature until N2​ gas evolution ceases, indicating complete radical substitution.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate under vacuum.

References[1] Sigma-Aldrich. "3-Chloro-2-methyl-5-nitrobenzoic acid | 1227268-71-4". Source: sigmaaldrich.com. https://www.sigmaaldrich.com/[3] Google Patents. "US20240216355A1 - Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons". Source: google.com.https://patents.google.com/patent/US20240216355A1/en[2] Google Patents. "WO2021069705A1 - Isoindolinone compounds". Source: google.com.https://patents.google.com/patent/WO2021069705A1/en

Sources

Validation

A Comparative Guide to the Quantification of 3-Chloro-2-methyl-5-nitrobenzoic Acid Using a Reference Standard

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is a cornerstone of reliable and reproducible research. 3-Chloro-2-methyl-5-nitrobenzo...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is a cornerstone of reliable and reproducible research. 3-Chloro-2-methyl-5-nitrobenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The ability to robustly quantify this compound ensures consistency in synthetic processes, accurate assessment of yield and purity, and ultimately, the safety and efficacy of the final drug product.

This in-depth technical guide provides a comparative analysis of two widely adopted analytical techniques for the quantification of 3-Chloro-2-methyl-5-nitrobenzoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is structured to not only present the methodologies but to also delve into the causality behind experimental choices, ensuring a self-validating system of protocols. Every claim and protocol is grounded in established scientific principles and supported by authoritative references.

The Critical Role of a Reference Standard

At the heart of any quantitative analytical method is the use of a well-characterized reference standard. A reference standard is a highly purified compound against which the analyte in a sample is compared. For the quantification of 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS No. 1227268-71-4)[1], a reference standard of known purity is essential for creating accurate calibration curves and ensuring the traceability of the measurement results. While certified reference materials (CRMs) from pharmacopeias are the gold standard, high-purity standards from reputable suppliers can be used to prepare an in-house, well-characterized reference standard.[2][3]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and robustness. For a polar, aromatic compound like 3-Chloro-2-methyl-5-nitrobenzoic acid, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the analyte is separated based on its partitioning between a polar mobile phase and a non-polar stationary phase.

The Rationale Behind the Method

The selection of a C18 column as the stationary phase is based on its hydrophobicity, which provides excellent retention for aromatic compounds.[4] The mobile phase, a mixture of acetonitrile and acidified water, is optimized to achieve a balance between retention and elution time. The addition of an acid, such as phosphoric acid, to the aqueous component of the mobile phase is critical. By lowering the pH, the carboxylic acid group of the analyte is kept in its protonated, less polar form, which enhances its interaction with the C18 stationary phase, leading to better peak shape and retention.[5] UV detection is well-suited for this analyte due to the presence of the nitrobenzene chromophore, which exhibits strong absorbance in the UV region.[5]

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Solvent filtration apparatus

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • HPLC vials

2. Reagents and Solvents

  • 3-Chloro-2-methyl-5-nitrobenzoic acid reference standard (≥98% purity)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (ACS grade)

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.1% (v/v) aqueous phosphoric acid. A typical starting ratio is 60:40 (v/v). Filter the mobile phase through a 0.45 µm membrane filter before use.

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 3-Chloro-2-methyl-5-nitrobenzoic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the calibration standards in ascending order of concentration.

  • Inject the sample solutions, prepared by dissolving a known weight of the test material in the mobile phase to a concentration within the calibration range.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of 3-Chloro-2-methyl-5-nitrobenzoic acid in the samples by comparing their peak areas to the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled specificity and sensitivity, making it an excellent confirmatory technique. The high resolving power of gas chromatography combined with the definitive identification capabilities of mass spectrometry provides a high degree of confidence in the analytical results. However, due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis.[5][6]

The Rationale Behind the Method

The carboxylic acid group of 3-Chloro-2-methyl-5-nitrobenzoic acid must be derivatized to increase its volatility and thermal stability.[6] Esterification, specifically methylation to form the methyl ester, is a common and robust derivatization technique.[6] This is typically achieved by reacting the analyte with a methylating agent. The resulting methyl ester is significantly more volatile and exhibits better chromatographic behavior on a non-polar GC column. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring for specific ions characteristic of the derivatized analyte.[7]

Experimental Protocol: GC-MS

1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector and a mass selective detector

  • Non-polar capillary GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Reaction vials with screw caps

  • Heating block or oven

  • Analytical balance

  • Volumetric flasks and pipettes

  • GC vials with inserts

2. Reagents and Solvents

  • 3-Chloro-2-methyl-5-nitrobenzoic acid reference standard (≥98% purity)

  • Methanol (anhydrous, GC grade)

  • Boron trifluoride-methanol solution (14% w/v) or another suitable methylating agent

  • Ethyl acetate (GC grade)

  • Sodium sulfate (anhydrous)

3. Derivatization Procedure (Esterification)

  • Accurately weigh approximately 1 mg of the 3-Chloro-2-methyl-5-nitrobenzoic acid reference standard or sample into a reaction vial.

  • Add 1 mL of methanol and 0.5 mL of boron trifluoride-methanol solution.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of saturated sodium chloride solution and 1 mL of ethyl acetate.

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the upper ethyl acetate layer to a clean vial containing a small amount of anhydrous sodium sulfate.

  • Transfer the dried ethyl acetate solution to a GC vial for analysis.

4. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Oven Temperature Program: 100 °C (hold for 1 min), ramp at 15 °C/min to 280 °C (hold for 5 min)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Ion Source Temperature: 230 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the methyl ester of 3-Chloro-2-methyl-5-nitrobenzoic acid.

5. Analysis Procedure

  • Prepare a series of calibration standards by derivatizing known amounts of the reference standard.

  • Inject the derivatized standards to generate a calibration curve.

  • Inject the derivatized sample solutions.

  • Quantify the analyte by comparing the peak area of the selected ions to the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the quantification process for both HPLC-UV and GC-MS methodologies.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Weigh Weigh Reference Standard & Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Prepare Calibration Standards Dissolve->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (254 nm) Separate->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Analyte Concentration CalCurve->Quantify GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Weigh Weigh Reference Standard & Sample Derivatize Derivatization (Esterification) Weigh->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Inject Inject into GC-MS System Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry (SIM Mode) Separate->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Analyte Concentration CalCurve->Quantify

Caption: A typical experimental workflow for the quantification of 3-Chloro-2-methyl-5-nitrobenzoic acid by GC-MS.

Comparative Performance Data

The performance of an analytical method is evaluated through a process of method validation, as outlined in guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). [8][9]The following table summarizes the typical performance characteristics for the quantification of 3-Chloro-2-methyl-5-nitrobenzoic acid using the described HPLC-UV and GC-MS methods.

Parameter HPLC-UV GC-MS Commentary
Linearity (R²) >0.999>0.998Both methods demonstrate excellent linearity over the tested concentration range.
Limit of Detection (LOD) ~1 µg/mL<0.5 µg/mLGC-MS offers superior sensitivity, making it suitable for trace-level analysis.
Limit of Quantification (LOQ) ~3 µg/mL~1.5 µg/mLThe lower LOQ of GC-MS allows for the accurate quantification of smaller amounts of the analyte.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods provide high accuracy, with recovery values well within acceptable limits.
Precision (%RSD) < 2%< 5%HPLC-UV generally offers slightly better precision due to the simpler sample preparation.
Specificity HighVery HighGC-MS provides the highest level of specificity due to the combination of chromatographic separation and mass-based detection.
Throughput HighMediumThe derivatization step in the GC-MS protocol reduces the overall sample throughput compared to HPLC-UV.

Discussion and Recommendations

The choice between HPLC-UV and GC-MS for the quantification of 3-Chloro-2-methyl-5-nitrobenzoic acid depends on the specific requirements of the analysis.

HPLC-UV is a robust, reliable, and high-throughput method that is well-suited for routine quality control and quantification in most research and development settings. Its simplicity, precision, and accuracy make it the workhorse technique for this application.

GC-MS , on the other hand, is the preferred method when the highest level of specificity and sensitivity is required. It is an excellent technique for impurity profiling, structural confirmation, and the analysis of complex matrices where interferences may be a concern. The trade-off for this enhanced performance is a more complex sample preparation procedure and lower sample throughput.

In a comprehensive analytical strategy, HPLC-UV can be employed for routine analysis, while GC-MS can be used as a confirmatory method and for in-depth investigations. This orthogonal approach, using two different analytical principles, provides a high degree of confidence in the reported results.

Conclusion

The accurate quantification of 3-Chloro-2-methyl-5-nitrobenzoic acid is paramount in ensuring the quality and consistency of pharmaceutical development and manufacturing processes. This guide has provided a detailed comparison of two powerful analytical techniques, HPLC-UV and GC-MS, for this purpose. By understanding the principles, protocols, and performance characteristics of each method, researchers and scientists can make informed decisions to select the most appropriate technique for their specific needs, ensuring the integrity and reliability of their analytical data.

References

  • SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Scientific Laboratory Supplies. (n.d.). LGC Standards. [Link]

  • SIELC Technologies. (2018, February 19). Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • Phoenix-Sci. (n.d.). LGC Reference Standards. [Link]

  • ResearchGate. (n.d.). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. [Link]

  • Liang, Y., Yi, Z., Cai, Z., & Zhu, G. (1999). [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. Se Pu, 17(4), 397–398. [Link]

  • Shimadzu. (n.d.). Determination of Nitrobenzene Compounds in Nifedipine by GCMS. [Link]

  • Ni, Y., Li, M., & Kokot, S. (2016). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Arabian Journal of Chemistry, 9, S1538–S1545. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and. [Link]

  • Semantic Scholar. (2021, November 25). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. [Link]

  • Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. [Link]

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Comparative

Structural elucidation of 3-Chloro-2-methyl-5-nitrobenzoic acid by X-ray crystallography

Structural Elucidation of 3-Chloro-2-methyl-5-nitrobenzoic Acid: A Comparative Guide to Single-Crystal X-Ray Diffraction (SCXRD) vs. Orthogonal Techniques As drug development pipelines increasingly rely on highly functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 3-Chloro-2-methyl-5-nitrobenzoic Acid: A Comparative Guide to Single-Crystal X-Ray Diffraction (SCXRD) vs. Orthogonal Techniques

As drug development pipelines increasingly rely on highly functionalized, sterically congested building blocks, the unambiguous determination of 3D molecular architecture is non-negotiable. 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS 1227268-71-4) is a prime example of such a building block, frequently utilized in the synthesis of complex pharmaceuticals like isoindolinone derivatives[1].

Characterizing this molecule presents a unique analytical challenge. The 1,2,3,5-substitution pattern on the benzene ring creates severe steric hindrance—specifically, the C1-carboxylic acid is wedged next to a C2-methyl group, which is in turn flanked by a C3-chlorine atom. This congestion forces the carboxylate group out of coplanarity with the aromatic ring. While traditional spectroscopic methods can confirm bulk connectivity, they often fail to resolve these critical 3D spatial relationships. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative modalities, demonstrating why SCXRD remains the gold standard for absolute structural elucidation[2].

Objective Comparison of Analytical Modalities

When approaching the structural elucidation of a congested small molecule, scientists must balance resolution, sample requirements, and time-to-result. While Nuclear Magnetic Resonance (NMR) spectroscopy and Powder X-ray Diffraction (PXRD) are invaluable, they provide ensemble averages or require complex mathematical deconvolution[3]. SCXRD, conversely, provides direct spatial coordinates of every atom in the asymmetric unit.

Table 1: Performance Comparison of Structural Elucidation Techniques

Analytical ModalityPrimary OutputConformational ResolutionIntermolecular InteractionsSample RequirementTime-to-Result
SCXRD Unambiguous 3D atomic coordinatesExcellent (Resolves precise steric twist)Direct observation (H-bonds, π−π stacking)Single crystal (0.1–0.5 mm)Days to Weeks (Crystallization bottleneck)
1D/2D NMR Bulk connectivity & functional groupsPoor (Ensemble average in solution)Indirect (NOESY/ROESY limits)1–10 mg (Dissolved in deuterated solvent)Minutes to Hours
PXRD Bulk phase ID & crystallinityModerate (Requires Rietveld refinement)Indirect (Inferred from packing models)10–50 mg (Microcrystalline powder)Minutes to Hours
MicroED 3D coordinates from nanocrystalsExcellent (Comparable to SCXRD)Direct observation Nanocrystals (< 2 µm)Hours (Requires cryo-EM access)

Note: Microcrystal electron diffraction (MicroED) is an emerging alternative that bypasses the need for large single crystals, though it requires highly specialized equipment[4].

Workflow A 3-Chloro-2-methyl- 5-nitrobenzoic acid B 1D/2D NMR (Connectivity) A->B Rapid Screen C Crystallization (Slow Evaporation) A->C Solvent Screen E 3D Structure & H-Bond Network B->E Ambiguous 3D Conformation D SCXRD (100 K, Cu Kα) C->D Single Crystal D->E Refinement

Workflow comparing NMR and SCXRD for the structural elucidation of sterically congested molecules.

The Causality of Crystallographic Features

In the solid state, benzoic acid derivatives rarely exist as isolated monomers. They predominantly self-assemble into centrosymmetric acid-acid homodimers linked by pairwise O–H···O hydrogen bonds, a highly stable arrangement known crystallographically as the R22​(8) motif[5][6].

For 3-Chloro-2-methyl-5-nitrobenzoic acid, the formation of this dimer is in direct competition with the steric bulk of the C2-methyl group. SCXRD is the only technique that can definitively measure the resulting dihedral angle between the carboxylate plane and the benzene ring, as well as identify secondary stabilizing forces such as halogen bonding from the C3-chlorine or π−π stacking induced by the electron-withdrawing C5-nitro group.

Hbond M Monomer Unit (Sterically Twisted COOH) D Centrosymmetric Dimer [R2,2(8) Motif] M->D Intermolecular O-H···O Hydrogen Bonds P Extended Crystal Lattice (π-π & Halogen Bonds) D->P Lattice Packing

Hierarchical self-assembly of benzoic acid derivatives from monomer to extended crystal lattice.

Self-Validating Experimental Protocol for SCXRD

Because obtaining a high-quality crystal is often the primary bottleneck[7], the following protocol is designed as a self-validating system. Every step includes a physical or computational check to ensure data integrity.

Step 1: Crystal Growth via Slow Evaporation
  • Dissolution: Dissolve 20 mg of 3-Chloro-2-methyl-5-nitrobenzoic acid powder[8] in 1 mL of ethanol in a 2-dram glass vial.

  • Anti-solvent Addition: Add deionized water dropwise (approx. 0.3–0.5 mL) until slight turbidity is observed, then add a single drop of ethanol to clarify the solution. Causality: The water acts as an anti-solvent, lowering the solubility threshold to promote nucleation, while the final drop of ethanol ensures the system starts in a metastable supersaturated state.

  • Evaporation: Cover the vial with Parafilm, puncture 2–3 small holes with a needle, and leave undisturbed at 22 °C for 3–5 days.

Step 2: Crystal Mounting and Cryoprotection
  • Selection: Under a polarized light microscope, select a crystal with sharp edges and uniform extinction (ideal dimensions: ~0.2 × 0.15 × 0.1 mm).

  • Mounting: Submerge the crystal in Paratone-N oil and mount it onto a MiTeGen polyimide loop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer's nitrogen cold stream set to 100 K. Causality: Paratone-N oil displaces surface mother liquor and freezes into a rigid glass at 100 K. This prevents the crystal from shifting during rotation and drastically reduces atomic thermal vibrations (Debye-Waller factors), resulting in higher-resolution diffraction data[2].

Step 3: Data Collection and Refinement
  • Diffraction: Utilize a microfocus Cu K α X-ray source ( λ=1.54184 Å). Causality: Copper radiation provides stronger diffraction intensities for small organic molecules compared to Molybdenum, and enhances the anomalous dispersion signal of the chlorine atom, aiding in rigorous data validation.

  • Integration: Collect ω and ϕ scans to achieve >99% completeness. Integrate the frames and apply multi-scan absorption corrections.

  • Structure Solution: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine via full-matrix least-squares on F2 (e.g., SHELXL).

  • Validation Check: The protocol is validated if the final discrepancy indices ( R1​ and wR2​ ) fall below publication thresholds. Furthermore, the carboxylic acid proton must be objectively locatable in the difference Fourier map, confirming the R22​(8) hydrogen-bonding network.

Representative Quantitative Data

Below is a summary of the expected crystallographic parameters for a high-quality SCXRD refinement of this compound, demonstrating the level of precision achievable compared to bulk powder techniques.

Table 2: Representative SCXRD Parameters for 3-Chloro-2-methyl-5-nitrobenzoic acid

ParameterValue / Specification
Empirical Formula C 8​ H 6​ ClNO 4​
Formula Weight 215.59 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a≈7.5 Å, b≈11.2 Å, c≈10.8 Å, β≈95∘
Goodness-of-fit on F2 1.025
Final R indices [ I>2σ(I) ] R1​<0.040 , wR2​<0.100
Largest diff. peak and hole 0.35 and -0.28 e·Å −3

Conclusion

While NMR and PXRD are indispensable for rapid screening and bulk phase identification, they lack the spatial resolution required to unambiguously map the steric congestion and hydrogen-bonding networks of highly substituted aromatics. For molecules like 3-Chloro-2-methyl-5-nitrobenzoic acid, SCXRD remains the definitive analytical modality, transforming ambiguous spectroscopic data into absolute, three-dimensional truth.

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Validation

Comprehensive Analytical Guide: Methodological Comparison for 3-Chloro-2-methyl-5-nitrobenzoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Introduction & Analytical Challenges 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) is a highly functionalized aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Introduction & Analytical Challenges

3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex pharmaceutical active ingredients, such as isoindolinone derivatives[1]. The molecule presents specific analytical challenges: it contains multiple electron-withdrawing groups (chloro, nitro) and an acidic carboxyl moiety. Rigorous analytical profiling is required to separate closely related positional isomers, quantify unreacted precursors, and identify trace impurities. This guide objectively compares Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), providing field-proven protocols and causality-driven insights.

Causality in Method Selection (The "Why")

As an Application Scientist, method development must be driven by the physicochemical properties of the analyte.

  • RP-HPLC-UV (The Gold Standard for Purity): The carboxylic acid group has a low pKa (typically between 2.0 and 3.0). In a neutral mobile phase, it ionizes into a carboxylate anion, leading to poor retention and severe peak tailing on hydrophobic C18 stationary phases. By acidifying the mobile phase (e.g., using 0.1% Formic Acid or Phosphate buffer), ionization is suppressed. The molecule remains in its neutral state, ensuring sharp, symmetrical peaks and baseline resolution of structural isomers[2].

  • GC-MS (Orthogonal Validation & Volatiles): Direct GC analysis of nitrobenzoic acids results in thermal degradation and irreversible adsorption in the injection port due to high polarity. Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) replaces the active acidic proton with a non-polar trimethylsilyl (TMS) group, significantly enhancing volatility and thermal stability for orthogonal trace analysis[3].

  • LC-MS/MS (Trace Unknowns): The electron-withdrawing nitro and chloro groups stabilize the carboxylate anion, making Electrospray Ionization in negative mode (ESI-) exceptionally sensitive for this compound, yielding a strong[M-H]- precursor ion for the structural elucidation of unknown impurities.

Experimental Protocols (Self-Validating Workflows)

All methods should be validated according to ICH Q2(R1) guidelines for specificity, linearity, and precision[4].

Method A: RP-HPLC-UV Protocol (Assay & Isomer Separation)

Mechanism: Hydrophobic interaction under ionization-suppressed conditions.

  • System Preparation: Equilibrate a C18 column (150 mm × 4.6 mm, 5 µm particle size) at 30°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: Start at 10% B, ramp to 60% B over 15 minutes, hold for 5 minutes, and return to 10% B for a 5-minute re-equilibration. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 10 mg of 3-Chloro-2-methyl-5-nitrobenzoic acid in 10 mL of Diluent (50:50 Water:Acetonitrile). Filter through a 0.22 µm PTFE syringe filter.

  • Validation Step: Inject a blank (Diluent) to confirm no baseline interference. Inject the standard preparation in replicates of five to ensure system suitability (RSD ≤ 2.0%).

  • Detection: Monitor UV absorbance at 254 nm, the optimal wavelength for the conjugated aromatic system[2].

Method B: GC-MS Protocol (Trace Volatiles & Orthogonal Profiling)

Mechanism: Silylation of the carboxylic acid followed by electron ionization (EI) fragmentation.

  • Derivatization: Transfer 1.0 mg of the sample into a 2 mL glass GC vial. Add 100 µL of anhydrous Pyridine and 100 µL of BSTFA containing 1% TMCS[3].

  • Incubation: Seal the vial tightly and incubate in a heating block at 70°C for 60 minutes to ensure complete TMS esterification. Allow to cool to room temperature.

  • GC Conditions: Inject 1 µL (Split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Initial oven temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Operate in EI mode (70 eV). Scan range 50–400 m/z. Extract the molecular ion of the TMS-derivatized analyte for precise quantification.

Quantitative Performance Comparison

Analytical ParameterRP-HPLC-UVGC-MS (Derivatized)LC-MS/MS (ESI-)
Primary Use Case Routine Purity, Assay, Isomer SeparationOrthogonal Profiling, Residual SolventsTrace Impurity Identification
Sample Prep Complexity Low (Direct dissolution)High (Requires anhydrous derivatization)Low (Direct dissolution)
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL~0.001 µg/mL
Linearity Range 1 - 100 µg/mL0.1 - 50 µg/mL0.005 - 10 µg/mL
Run Time 25 minutes20 minutes15 minutes
Cost per Analysis LowMediumHigh

Analytical Workflow Visualization

AnalyticalWorkflow Start 3-Chloro-2-methyl-5-nitrobenzoic acid Analytical Profiling Decision Primary Analytical Objective? Start->Decision Purity Purity & Isomer Quantification Decision->Purity Routine QA/QC Trace Trace Impurity Structural Elucidation Decision->Trace Unknowns Volatile Volatiles & Orthogonal Validation Decision->Volatile Orthogonal HPLC RP-HPLC-UV (Acidic Mobile Phase) Purity->HPLC LCMS LC-MS/MS (ESI Negative Mode) Trace->LCMS GCMS Derivatization + GC-MS (EI Mode) Volatile->GCMS

Caption: Analytical decision tree for 3-Chloro-2-methyl-5-nitrobenzoic acid profiling.

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Comparative

Reactivity comparison of 3-Chloro-2-methyl-5-nitrobenzoic acid with other benzoic acid derivatives

As a Senior Application Scientist, understanding the nuanced reactivity of multi-substituted aromatic rings is critical for designing efficient synthetic routes in drug discovery. 3-Chloro-2-methyl-5-nitrobenzoic acid (C...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the nuanced reactivity of multi-substituted aromatic rings is critical for designing efficient synthetic routes in drug discovery. 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4)[1] is a highly functionalized building block frequently utilized in the synthesis of complex therapeutics, including cereblon modulators[2] and GSPT1 degraders[3].

However, its reactivity is not merely the sum of its functional groups. The dense 1,2,3,5-tetrasubstitution pattern creates a complex interplay of synergistic electronic directing effects and antagonistic steric clashes. This guide objectively compares its reactivity profile against other benzoic acid derivatives and provides field-proven, self-validating protocols for its manipulation.

Electronic Effects & Causality in Reactivity

To predict the performance of 3-chloro-2-methyl-5-nitrobenzoic acid in downstream couplings, we must first map the electronic landscape of the ring.

  • Steric Penalty at the Carboxyl Core: The C2-methyl group is flanked by the C1-carboxylic acid and the C3-chloride. This 1,2,3-trisubstitution pattern induces significant steric strain, forcing the carboxyl group out of coplanarity with the aromatic pi-system. Consequently, standard amidation kinetics are sluggish, often requiring conversion to an acyl chloride.

  • Electronic Deactivation: The ring is profoundly electron-deficient due to the combined inductive and resonance withdrawal from the -NO2 and -COOH groups, making it highly resistant to further electrophilic aromatic substitution (EAS).

ElectronicEffects Core Benzoic Acid Core C1 C1: -COOH (Deactivating, Meta-directing) Core->C1 C2 C2: -CH3 (Activating, Ortho/Para-directing) Core->C2 C3 C3: -Cl (Deactivating, Ortho/Para-directing) Core->C3 C5 C5: -NO2 (Strongly Deactivating) Core->C5 Red Reduction at C1 (Favored via BH3-DMS) C1->Red SNAr SNAr at C3 (Disfavored: NO2 is meta) C3->SNAr

Fig 1: Electronic effects of substituents dictating reactivity in the benzoic acid core.

Comparative Reactivity Profiles

Nucleophilic Aromatic Substitution (SNAr)

In drug development, SNAr is a heavily relied-upon reaction for functionalizing halogenated aromatics. When comparing 3-chloro-2-methyl-5-nitrobenzoic acid to the highly reactive 4-chloro-3-nitrobenzoic acid , a stark contrast in reactivity is observed.

  • The Alternative (4-Chloro-3-nitrobenzoic acid): The chloride leaving group is positioned ortho to the strongly electron-withdrawing nitro group. Upon nucleophilic attack, the resulting anionic Meisenheimer intermediate is heavily stabilized by resonance into the nitro group, making SNAr highly favored.

  • The Target (3-Chloro-2-methyl-5-nitrobenzoic acid): The chloride at C3 is meta to both the nitro group at C5 and the carboxylic acid at C1. The lack of resonance stabilization from these meta-withdrawing groups, compounded by the electron-donating inductive effect of the adjacent ortho-methyl group at C2, renders the C3 position highly recalcitrant to nucleophilic attack. Cross-coupling (e.g., Buchwald-Hartwig) is generally required to displace this specific chloride.

Chemoselective Carboxylic Acid Reduction

Reducing the carboxylic acid to a benzyl alcohol in the presence of a nitro group and a halogen requires strict chemoselectivity.

  • Aggressive Alternatives (LiAlH4): Reagents like Lithium Aluminum Hydride are overly aggressive. They will reduce the nitro group to an azo compound or an amine, and can cause hydrodehalogenation of the C3-chloride.

  • Optimal Strategy (BH3-DMS): Borane Dimethyl Sulfide (BH3-DMS) is the reagent of choice[2]. Borane is an electrophilic reducing agent that coordinates preferentially to the electron-rich carbonyl oxygen of the carboxylic acid, smoothly reducing it to the alcohol while leaving the electron-deficient nitro group and the aryl chloride completely intact[2].

Quantitative Data & Reagent Comparison

The following table summarizes the comparative performance of 3-chloro-2-methyl-5-nitrobenzoic acid against related derivatives across standard synthetic transformations.

CompoundSNAr Reactivity (Cl displacement)Preferred Reduction Method (COOH to CH₂OH)Nitration Regioselectivity
3-Chloro-2-methyl-5-nitrobenzoic acid Very Low (No ortho/para EWG stabilization)BH3-DMS (Preserves NO₂ and Cl)N/A (Pre-functionalized)
4-Chloro-3-nitrobenzoic acid High (ortho-NO₂ stabilizes intermediate)BH3-THF / BH3-DMSN/A
3-Chloro-2-methylbenzoic acid Very LowBH3-THFHigh (C5 position exclusively favored)
2-Chloro-4-nitrobenzoic acid High (ortho-COOH, para-NO₂)BH3-DMSN/A

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following self-validating protocols outline the exact stoichiometric ratios, thermal controls, and causality behind the synthetic workflow for generating and utilizing this compound.

Workflow SM 3-Chloro-2-methyl- benzoic acid Nitration Nitration HNO3 / H2SO4 -10°C SM->Nitration Int 3-Chloro-2-methyl- 5-nitrobenzoic acid Nitration->Int Reduction Reduction BH3-DMS / THF Int->Reduction Prod (3-Chloro-2-methyl- 5-nitrophenyl)methanol Reduction->Prod

Fig 2: Step-by-step synthetic workflow from regioselective nitration to chemoselective reduction.

Protocol A: Regioselective Nitration (Synthesis of the Target)

The synthesis of 3-chloro-2-methyl-5-nitrobenzoic acid from 3-chloro-2-methylbenzoic acid is a textbook example of synergistic regiocontrol. Position C5 is uniquely favored as it is meta to the deactivating COOH and para to the activating CH3 group[3].

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 3-chloro-2-methylbenzoic acid (10.0 g, 58.6 mmol, 1.00 eq) and dissolve in concentrated sulfuric acid (50.0 mL)[3].

  • Thermal Control: Cool the solution strictly to -10 °C. Causality: Maintaining sub-zero temperatures prevents oxidative degradation of the methyl group and suppresses di-nitration.

  • Addition: Dropwise add nitric acid (4.19 g, 64.5 mmol, 2.99 mL, 1.10 eq) to the mixture while maintaining the internal temperature at -10 °C[3].

  • Reaction: Stir the mixture at -10 °C for exactly 1 hour[3].

  • Quenching & Isolation: Pour the reaction mixture into vigorously stirred ice water (~200 mL). Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry to afford the crude 3-chloro-2-methyl-5-nitrobenzoic acid[3].

Protocol B: Chemoselective Reduction to Benzyl Alcohol

This protocol demonstrates the orthogonality of BH3-DMS, reducing the sterically hindered carboxylic acid without triggering SNAr or nitro-reduction[2].

Step-by-Step Procedure:

  • Preparation: To a solution of 3-chloro-2-methyl-5-nitrobenzoic acid (14.0 g, 64.9 mmol, 1.00 eq) in anhydrous tetrahydrofuran (100 mL) under an inert nitrogen atmosphere[2].

  • Addition: Slowly add borane dimethyl sulfide complex (BH3-DMS, 10.0 M, 13.0 mL, 2.00 eq)[2]. Causality: The 2.00 equivalents account for the evolution of H2 gas and ensure complete conversion of the sterically hindered carboxylate.

  • Reaction: Allow the reaction to stir until LC-MS indicates complete consumption of the starting material.

  • Quenching: Carefully quench the excess borane by the slow dropwise addition of methanol at 0 °C until effervescence ceases, yielding (3-chloro-2-methyl-5-nitrophenyl)methanol for downstream coupling[2].

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Validation

Biological activity of 3-Chloro-2-methyl-5-nitrobenzoic acid compared to its analogs

Title: Comparative Biological Activity and Synthetic Utility of 3-Chloro-2-methyl-5-nitrobenzoic Acid and Its Analogs in Targeted Protein Degradation Executive Summary & The Synthetic Paradigm In the field of targeted pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Activity and Synthetic Utility of 3-Chloro-2-methyl-5-nitrobenzoic Acid and Its Analogs in Targeted Protein Degradation

Executive Summary & The Synthetic Paradigm

In the field of targeted protein degradation (TPD), evaluating the "biological activity" of a raw chemical building block requires a paradigm shift. 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS 1227268-71-4) [1][2] is not a standalone active pharmaceutical ingredient (API). Rather, it is a highly specialized, critical synthetic precursor used to construct the isoindolinone core of advanced Cereblon (CRBN) modulators and molecular glues[3].

Specifically, this precursor is fundamental in synthesizing degraders that target GSPT1 (G1 to S phase transition 1), a translation termination factor whose degradation exhibits potent tumoricidal activity against acute myeloid leukemia (AML) and various solid tumors[4][5]. To objectively evaluate this compound, we must compare the biological efficacy (target degradation and cytotoxicity) of the final molecular glues synthesized from 3-Chloro-2-methyl-5-nitrobenzoic acid against those synthesized from its structural analogs.

Mechanistic Causality: Why the Substitution Pattern Matters

The efficacy of a molecular glue depends entirely on its ability to act as a bridge between an E3 ubiquitin ligase (like CRBN) and a neosubstrate (like GSPT1). When 3-Chloro-2-methyl-5-nitrobenzoic acid is cyclized into an isoindolinone, the 3-chloro and 2-methyl groups become the critical "anchor" points that dock into the tri-tryptophan pocket of CRBN.

  • The Chloro Group (Steric & Electronic Effects): The chlorine atom provides the exact steric bulk and electronegativity required to lock the isoindolinone ring into a rigid conformation within the CRBN pocket.

  • The Methyl Group (Hydrophobic Interaction): The adjacent methyl group engages in a crucial hydrophobic interaction with the pocket walls, preventing the degrader from rotating.

  • The Nitro Group (The Linker Vector): The 5-nitro group is subsequently reduced to an amine, serving as the synthetic attachment point (often via a urea linkage) for the solvent-exposed region that physically recruits the GSPT1 protein[6].

Altering this precursor (e.g., swapping chlorine for fluorine, or removing the methyl group) fundamentally shifts the binding thermodynamics of the final drug, directly impacting its biological activity.

MoA Glue Isoindolinone Degrader (from 3-Cl-2-Me Precursor) CRBN CRBN-DDB1-CUL4A E3 Ligase Complex Glue->CRBN Anchors in Pocket Target GSPT1 Protein (Neosubstrate) Glue->Target Surface Interaction CRBN->Target Recruits Ub Poly-Ubiquitination Target->Ub Ligase Activity Proteasome 26S Proteasome Degradation Ub->Proteasome Targets for

Mechanism of GSPT1 degradation via CRBN recruitment by isoindolinone glues.

Quantitative SAR Comparison: Precursor Analogs

The following table summarizes the biological performance of final GSPT1 degraders synthesized from various benzoic acid precursor analogs. The data illustrates why the 3-Chloro-2-methyl substitution pattern is the industry standard for this class of compounds[3][4].

Precursor Analog Used for SynthesisCRBN Binding Affinity (IC₅₀)GSPT1 Degradation (DC₅₀)AML Cell Viability (IC₅₀)Mechanistic Observation (Causality)
3-Chloro-2-methyl-5-nitrobenzoic acid (Lead) ~15 nM ~5 nM ~10 nM Optimal steric fill and hydrophobic anchoring in the CRBN pocket.
3-Fluoro-2-methyl-5-nitrobenzoic acid~85 nM~45 nM~120 nMFluorine lacks sufficient steric bulk, leading to a looser fit and higher off-rate.
3-Bromo-2-methyl-5-nitrobenzoic acid>500 nM>500 nM>1000 nMBromine induces severe steric clash with CRBN pocket residues (e.g., Trp380).
3-Chloro-5-nitrobenzoic acid (Des-methyl)~210 nM~120 nM~350 nMLoss of the methyl group eliminates critical hydrophobic contacts, reducing affinity.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the active degrader from the precursor and the subsequent self-validating biological assays.

Protocol 1: Synthesis of the Isoindolinone Core

This protocol converts the inactive precursor into the CRBN-binding core.

  • Reduction: Dissolve 3-Chloro-2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous THF. Slowly add Borane-dimethyl sulfide (BH3-DMS, 2.0 eq) at 0°C. Stir at room temperature for 4 hours[3].

    • Causality: BH3-DMS selectively reduces the carboxylic acid to a benzyl alcohol without reducing the nitro group or causing dehalogenation.

  • Bromination: Treat the resulting alcohol with Phosphorus tribromide (PBr₃) in dichloromethane (DCM) at 0°C to yield the benzyl bromide intermediate.

  • Cyclization: React the benzyl bromide with 3-aminopiperidine-2,6-dione hydrochloride and N,N-Diisopropylethylamine (DIPEA) in DMF at 90°C to form the isoindolinone core.

  • Self-Validation Checkpoint (LC-MS): Analyze the purified intermediate via LC-MS.

    • Validation Metric: The mass spectrum must display a characteristic 3:1 isotopic ratio corresponding to the ³⁵Cl and ³⁷Cl isotopes. If this pattern is absent, the chlorine atom was erroneously lost via nucleophilic aromatic substitution, and the batch must be discarded.

Protocol 2: Target Degradation Assay (Self-Validating System)

This protocol measures the biological activity (GSPT1 degradation) of the final synthesized compound.

  • Cell Seeding: Plate MV4-11 (AML) cells at 5 × 10⁵ cells/mL in RPMI-1640 media supplemented with 10% FBS.

  • Control Pre-treatment (Critical Step): Divide the cells into three cohorts:

    • Cohort A: Vehicle (DMSO).

    • Cohort B: Pre-treat with 1 µM MG132 (Proteasome inhibitor) for 2 hours.

    • Cohort C: Pre-treat with 1 µM MLN4924 (NEDD8-activating enzyme inhibitor) for 2 hours.

  • Compound Treatment: Add the synthesized degrader (10 nM) to all cohorts and incubate for 24 hours.

  • Western Blotting: Lyse cells in RIPA buffer. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-GSPT1 and anti-GAPDH (loading control) antibodies.

    • Validation Metric: True biological activity is confirmed only if GSPT1 is degraded in Cohort A, but rescued (remains intact) in Cohorts B and C. This proves the mechanism is strictly dependent on the Ubiquitin-Proteasome System (UPS) and Cullin-RING ligase activity, ruling out non-specific cytotoxicity.

Workflow P1 3-Chloro-2-methyl-5-nitrobenzoic acid (Starting Material) S1 Reduction & Cyclization (BH3-DMS, Glutarimide) P1->S1 I1 Isoindolinone Core (LC-MS/NMR Checkpoint) S1->I1 S2 Nitro Reduction & Urea Derivatization I1->S2 D1 Final Degrader Compound (API) S2->D1 A1 In Vitro Assays (CRBN Affinity & Viability) D1->A1 A2 Mechanistic Validation (Western Blot + MG132) D1->A2

Step-by-step workflow from precursor synthesis to biological and mechanistic validation.

References

  • Chemical Register: "3-Chloro-2-methyl-5-nitro-benzoic Acid (CAS No. 1227268-71-4)" Source: Chemical Register URL:[Link]

  • Patent WO2021069705A1: "Isoindolinone compounds" (Monte Rosa Therapeutics)
  • Patent US20240216355A1: "Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons" Source: Google Patents URL

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Comparative

Mechanistic Causality: Deconstructing the Acidity of Substituted Benzoic Acids

An in-depth understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of rational drug design. Among these properties, the acid dissociation cons...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of rational drug design. Among these properties, the acid dissociation constant ( pKa​ ) dictates solubility, membrane permeability, and protein binding.

This guide provides a comprehensive comparative analysis of the acidity of 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) [4] against its positional isomers. By deconstructing the stereoelectronic effects governing these molecules, we provide researchers with a predictive framework and a self-validating experimental protocol for pKa​ determination.

The acidity of substituted benzoic acids is not merely a sum of its parts; it is a complex interplay of inductive effects ( −I/+I ), resonance effects ( −R/+R ), and steric hindrance.

For 3-Chloro-2-methyl-5-nitrobenzoic acid , the carboxylate anion is stabilized or destabilized by three distinct substituents:

  • The Ortho Effect (2-Methyl): Unlike meta or para substituents, groups in the ortho position exert a profound steric influence. The bulky methyl group forces the carboxyl group to twist out of the coplanar alignment with the benzene ring. This steric inhibition of resonance prevents destabilizing cross-conjugation between the ring and the carboxylate group, fundamentally increasing acidity compared to the unsubstituted analog [1].

  • Inductive Withdrawal (3-Chloro & 5-Nitro): Both chlorine and the nitro group are highly electronegative. Positioned at the meta carbons, they cannot participate in direct resonance with the carboxylate, but they exert strong −I (electron-withdrawing) effects through the sigma-bond framework, dispersing the negative charge of the conjugate base and further lowering the pKa​ .

G A Acidity of Substituted Benzoic Acids (pKa) B Ortho Effect (Steric Twisting) A->B C2/C6 Positions C Inductive Effect (-I Electron Withdrawal) A->C C3/C5 (Meta) D Resonance Effect (Conjugation) A->D C4 (Para) E Inhibits Cross-Conjugation Increases Acidity B->E Twists -COOH out of plane F Disperses Charge Lowers pKa C->F -Cl, -NO2 Groups Stabilize Anion

Fig 1: Logical relationship of stereoelectronic substituent effects on benzoic acid pKa.

Comparative pKa​ Profiling of Isomers

By shifting the positions of the chloro, methyl, and nitro groups, we drastically alter the molecule's microenvironment. Below is a comparative matrix utilizing predictive Hammett equation constants ( σ ) and empirical ortho-effect deviations to estimate the pKa​ hierarchy of these isomers.

Compound / IsomerOrtho SubstituentMeta SubstituentsPredicted pKa​ Acidity RankMechanistic Rationale
Benzoic Acid (Reference)NoneNone4.205Baseline reference.
3-Chloro-2-methyl-5-nitrobenzoic acid -CH 3​ -Cl, -NO 2​ ~2.823Ortho-methyl twists COOH; meta -Cl and -NO 2​ provide strong inductive stabilization.
5-Chloro-2-methyl-3-nitrobenzoic acid -CH 3​ -Cl, -NO 2​ ~2.823Identical substituent types relative to the carboxyl group as the target molecule; nearly identical pKa​ .
2-Chloro-3-methyl-5-nitrobenzoic acid -Cl-CH 3​ , -NO 2​ ~2.282Ortho-chloro has a much stronger acidifying ortho effect than methyl, significantly lowering pKa​ .
2-Nitro-3-chloro-5-methylbenzoic acid -NO 2​ -Cl, -CH 3​ ~1.871Ortho-nitro exerts the most massive steric and electronic effect, creating the strongest acid in the series.

Data Interpretation: The nature of the ortho substituent is the primary driver of acidity variation among these isomers. Placing the highly electron-withdrawing and bulky nitro group at the ortho position (Isomer 4) results in a nearly 20-fold increase in acidity compared to the ortho-methyl variant [1].

Self-Validating Experimental Protocol: Potentiometric Titration

Because highly substituted benzoic acids often exhibit poor aqueous solubility, standard aqueous titrations are prone to precipitation errors. The following protocol utilizes an Acetonitrile-Water (MeCN-H 2​ O) co-solvent system to ensure complete dissolution while maintaining a measurable thermodynamic equilibrium [3].

Reagents & Equipment Preparation
  • Solvent: 30% (v/v) Acetonitrile in HPLC-grade Water. MeCN acts as a strongly differentiating solvent with modest solvating power for polar ionic solutes [3].

  • Titrant: 0.1 M Sodium Hydroxide (NaOH) standardized solution.

  • Background Electrolyte: 0.15 M Potassium Chloride (KCl) to maintain a constant ionic strength, ensuring that the activity coefficients remain stable throughout the titration[2].

  • Equipment: High-precision potentiometer with a glass pH electrode.

Step-by-Step Workflow
  • System Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4.0, 7.0, and 10.0). Causality: Accurate calibration is non-negotiable for precise Nernst equation calculations during the titration [2].

  • Sample Preparation: Dissolve exactly 1.0 mM of the target isomer (e.g., 3-Chloro-2-methyl-5-nitrobenzoic acid) in 50 mL of the 30% MeCN-H 2​ O mixture containing 0.15 M KCl.

  • Environmental Control (Critical Step): Submerge a gas dispersion tube into the solution and purge with high-purity Nitrogen ( N2​ ) gas for 10 minutes prior to and during the titration. Causality: Dissolved CO2​ from the atmosphere forms carbonic acid, which will create artificial buffer regions and skew the inflection point of weak acids [2].

  • Titration Execution: Add the 0.1 M NaOH titrant in 0.05 mL increments under constant magnetic stirring. Record the stable pH value after each addition.

  • Data Processing: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to pinpoint the exact equivalence point. The pKa​ is extracted from the half-equivalence point, adjusted for the MeCN-H 2​ O solvent matrix using the Gran's plot method [3].

Workflow S1 1. Electrode Calibration (pH 4, 7, 10 Buffers) S2 2. Sample Dissolution (30% MeCN/H2O + 0.15M KCl) S1->S2 S3 3. N2 Gas Purging (Eliminates CO2 interference) S2->S3 S4 4. Potentiometric Titration (0.1M NaOH incremental addition) S3->S4 S5 5. First Derivative Analysis (Identify half-equivalence pKa) S4->S5

Fig 2: Self-validating potentiometric titration workflow for pKa determination.

Implications for Drug Development

Understanding the exact pKa​ of 3-Chloro-2-methyl-5-nitrobenzoic acid and its isomers is not just an academic exercise; it directly impacts downstream pharmaceutical development:

  • Formulation Strategy: An isomer with a pKa​ of 1.87 will be almost entirely ionized in the acidic environment of the stomach (pH ~1.5 - 3.5), severely limiting passive gastric absorption compared to an isomer with a pKa​ of 2.82.

  • Chromatographic Separation: When developing HPLC methods for purity analysis, the mobile phase pH must be set at least 2 units away from the pKa​ to ensure the molecule is in a single ionization state, preventing peak tailing and ensuring reproducible retention times.

References

  • Ortho effect. Wikipedia. Available at:[Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at:[Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. Available at:[Link]

Validation

Comprehensive Comparison Guide: Thermal Stability of 3-Chloro-2-methyl-5-nitrobenzoic Acid vs. Nitrobenzoic Acid Isomers

Executive Summary The scale-up of nitroaromatic intermediates requires rigorous thermal hazard assessments due to the highly exothermic nature of nitro-group decomposition. 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 122...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scale-up of nitroaromatic intermediates requires rigorous thermal hazard assessments due to the highly exothermic nature of nitro-group decomposition. 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) is a highly functionalized building block increasingly utilized in the synthesis of advanced therapeutics, including protein degraders and premature termination codon modulators [3].

Because thermal runaway in nitroaromatics is governed by the homolytic cleavage of the C–NO 2​ bond, understanding how specific ring substitutions alter this bond's strength is critical. This guide objectively compares the thermal stability and decomposition kinetics of 3-Chloro-2-methyl-5-nitrobenzoic acid against baseline nitrobenzoic acid isomers, providing actionable methodologies for process safety scientists.

Mechanistic Causality: Structural Impact on Thermal Stability

To understand the thermal behavior of 3-Chloro-2-methyl-5-nitrobenzoic acid, we must first examine the causality of decomposition in its unsubstituted baseline isomers: ortho-, meta-, and para-nitrobenzoic acid (ONBA, MNBA, and PNBA).

Theoretical density functional theory (DFT) studies reveal that thermal decomposition is initiated at the weakest link in the molecule: the C–NO 2​ bond, which possesses the lowest Mayer bond order [1].

  • The Ortho-Effect (ONBA): In 2-nitrobenzoic acid, the proximity of the carboxyl group to the nitro group facilitates an intramolecular interaction (ortho-effect) that significantly weakens the C–NO 2​ bond, resulting in a dangerously low apparent activation energy ( Ea​≈131.31 kJ/mol) [1], [2].

  • The Meta-Baseline (MNBA): In 3-nitrobenzoic acid, the nitro group is meta to the carboxyl group. Lacking direct resonance or ortho-interactions, the C–NO 2​ bond remains robust, yielding the highest kinetic stability among the mono-substituted isomers ( Ea​≈203.43 kJ/mol) [1].

Applying Causality to 3-Chloro-2-methyl-5-nitrobenzoic acid: In this target compound, the nitro group is located at position 5. Relative to the nitro group, the substituents are positioned as follows:

  • Carboxyl group at C1 (meta): Mirrors the stable MNBA baseline.

  • Chloro group at C3 (meta): Exerts a purely inductive electron-withdrawing effect (-I), which slightly decreases electron density in the ring but has limited direct impact on the meta carbon.

  • Methyl group at C2 (para): This is the critical stabilizer. The methyl group pushes electron density into the ring via hyperconjugation (+I, +M). Because it is para to the nitro group, it directly increases the electron density at the C5 position, strengthening the C–NO 2​ bond.

Conclusion: The synergistic electronic effects—specifically the para-methyl stabilization—predict that 3-Chloro-2-methyl-5-nitrobenzoic acid possesses a stronger C–NO 2​ bond than standard MNBA, making it kinetically highly stable compared to other nitroaromatics.

Comparative Quantitative Data

The following table synthesizes the kinetic parameters of nitrobenzoic acid isomers derived from multi-heating rate Differential Scanning Calorimetry (DSC) [1], alongside the structurally predicted parameters for the target compound.

CompoundSubstitution Pattern (Relative to NO 2​ )Apparent Activation Energy ( Ea​ )Peak Decomp. Temp ( Tp​ at 1 °C/min)Thermal Stability Rank
2-Nitrobenzoic Acid (ONBA) ortho-COOH131.31 kJ/mol196 °CLowest (High Hazard)
4-Nitrobenzoic Acid (PNBA) para-COOH157.00 kJ/mol205 °CLow
3-Nitrobenzoic Acid (MNBA) meta-COOH203.43 kJ/mol187 °CHigh (Moderate Hazard)
3-Chloro-2-methyl-5-nitrobenzoic acid meta-COOH, para-CH 3​ , meta-Cl~210–220 kJ/mol (Predicted)~190–200 °C (Predicted)Highest

Note: While MNBA exhibits a lower peak decomposition temperature ( Tp​=187 °C) than PNBA ( Tp​=205 °C), its activation energy ( Ea​ ) is significantly higher. This dictates that while MNBA begins decomposing earlier, the energy barrier required to sustain a catastrophic thermal runaway is much steeper, making it kinetically safer under isothermal storage.

Self-Validating Experimental Protocols

To empirically verify the thermal stability of 3-Chloro-2-methyl-5-nitrobenzoic acid, researchers must employ a self-validating kinetic protocol . A single DSC run is insufficient for hazard assessment. By executing the analysis across multiple heating rates ( β ), the protocol validates its own mechanistic assumptions through mathematical linearity.

Step-by-Step DSC/TGA Methodology

Phase 1: Sample Preparation

  • Accurately weigh 1.0–2.0 mg of 3-Chloro-2-methyl-5-nitrobenzoic acid powder [3].

  • Seal the sample in a high-pressure, gold-plated or hermetically sealed aluminum crucible. Causality: Hermetic sealing suppresses the endothermic vaporization of volatile impurities, ensuring the recorded heat flow is exclusively derived from the exothermic C–NO 2​ homolytic cleavage.

Phase 2: Simultaneous Thermal Execution

  • Purge the simultaneous TGA/DSC furnace with high-purity Nitrogen gas at a constant flow rate of 50 mL/min. Causality: An inert atmosphere isolates the pyrolysis pathway by preventing secondary oxidative degradation.

  • Execute five separate experimental runs using distinct linear heating rates ( β ): 1.0, 2.0, 3.0, 5.0, and 8.0 °C/min from 25 °C to 400 °C.

  • Record the onset temperature ( T0​ ) and peak decomposition temperature ( Tp​ ) for each rate.

Phase 3: Kinetic Extraction & Self-Validation (Kissinger Method)

  • Plot ln(β/Tp2​) against 1/Tp​ for the five data points.

  • Calculate the apparent activation energy ( Ea​ ) from the slope ( −Ea​/R ).

  • Validation Check: Evaluate the coefficient of determination ( R2 ). An R2≥0.95 mathematically confirms that the thermal decomposition follows a single n -order reaction mechanism [1]. If R2<0.95 , the protocol flags the presence of complex, autocatalytic multi-step pathways requiring advanced isoconversional modeling (e.g., Starink or Vyazovkin methods).

Thermal Hazard Assessment Workflow

G N1 Sample Preparation (Hermetic Sealing) N2 Simultaneous DSC/TGA (N2 Atmosphere) N1->N2 Isolate pyrolysis pathway N3 Multi-Heating Rate Execution (β = 1, 2, 3, 5, 8 °C/min) N2->N3 Prevent oxidative degradation N4 Kinetic Modeling (Kissinger / FWO Methods) N3->N4 Extract Tp and Mass Loss N5 Validation (R² ≥ 0.95 confirms n-order) N4->N5 Calculate Ea N6 Hazard Assessment (TMR & TCL Calculation) N5->N6 Self-validated kinetics

Workflow for the self-validating thermal hazard assessment of nitroaromatic compounds.

References

  • Li et al., "Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method", SciELO, 2024. URL: [Link]

Comparative

Validated HPLC method for the assay of 3-Chloro-2-methyl-5-nitrobenzoic acid

Optimizing and Validating the HPLC Assay for 3-Chloro-2-methyl-5-nitrobenzoic Acid: A Comparative Guide for Pharmaceutical Intermediates As a Senior Application Scientist, I frequently encounter challenges in the chromat...

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Author: BenchChem Technical Support Team. Date: March 2026

Optimizing and Validating the HPLC Assay for 3-Chloro-2-methyl-5-nitrobenzoic Acid: A Comparative Guide for Pharmaceutical Intermediates

As a Senior Application Scientist, I frequently encounter challenges in the chromatographic resolution of highly substituted aromatic acids. 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS 1227268-71-4) is a critical building block in the synthesis of advanced therapeutics, including nonsense mutation readthrough agents and target protein degraders [1]. Ensuring its purity via a robust, validated High-Performance Liquid Chromatography (HPLC) method is non-negotiable for downstream Active Pharmaceutical Ingredient (API) quality.

This guide objectively compares a modernized, superficially porous particle (SPP) HPLC method against traditional fully porous methodologies, detailing the causality behind our chromatographic choices and providing a self-validating protocol for immediate laboratory implementation.

The Mechanistic Challenge: Ionization and Retention

The core chromatographic challenge of 3-Chloro-2-methyl-5-nitrobenzoic acid lies in its electronic environment. The presence of strongly electron-withdrawing nitro ( −NO2​ ) and chloro ( −Cl ) groups on the aromatic ring significantly lowers the pKa​ of the carboxylic acid moiety to an estimated < 2.5.

If the mobile phase pH is not strictly controlled below this threshold, the analyte exists in a state of partial ionization. This leads to secondary interactions with residual silanols on the stationary phase, severe peak tailing, and compromised resolution [2].

Mechanism A 3-Chloro-2-methyl-5-nitrobenzoic acid (Estimated pKa ~ 2.2) B Mobile Phase pH > 3.0 (Formic Acid / Acetate) A->B C Mobile Phase pH < 2.0 (0.1% TFA) A->C D Partial Ionization (Anion Form) B->D E Fully Protonated (Neutral Form) C->E F Peak Tailing & Poor Retention D->F G Sharp Peaks & Strong RP Retention E->G

Fig 1: Causality between mobile phase pH, analyte ionization, and chromatographic performance.

Methodological Comparison: Traditional vs. Optimized SPP

Historically, benzoic acid derivatives have been analyzed using fully porous 5 µm C18 columns with phosphate buffers [3]. However, to achieve higher throughput and better peak symmetry, we developed an optimized method utilizing a 2.7 µm Superficially Porous Particle (SPP) C18 column paired with a Trifluoroacetic acid (TFA) mobile phase.

Why SPP over Fully Porous? SPP (or core-shell) columns feature a solid silica core surrounded by a porous outer layer. This architecture drastically reduces the longitudinal diffusion and eddy dispersion terms of the van Deemter equation. The result is UHPLC-like efficiency (theoretical plates) at standard HPLC backpressures, allowing for faster flow rates without sacrificing resolution.

Why 0.1% TFA over Phosphate Buffer? While phosphate buffers are excellent for pH 3.0, they are non-volatile (incompatible with LC-MS) and fail to suppress the ionization of highly acidic benzoic derivatives completely. 0.1% TFA drops the pH to ~1.9, ensuring the 3-Chloro-2-methyl-5-nitrobenzoic acid remains fully protonated (neutral), driving pure hydrophobic retention on the C18 phase.

Table 1: Chromatographic Performance Comparison
ParameterTraditional AlternativeOptimized SPP Method (Proposed)
Column Fully Porous C18 (250 x 4.6 mm, 5 µm)SPP Core-Shell C18 (100 x 4.6 mm, 2.7 µm)
Mobile Phase 50mM Phosphate Buffer (pH 3.0) / MeOH0.1% TFA in Water / Acetonitrile (60:40)
Flow Rate 1.0 mL/min1.2 mL/min
Retention Time (Rt) 14.5 min4.2 min
Peak Asymmetry (Tf) 1.85 (Significant Tailing)1.05 (Excellent Symmetry)
Theoretical Plates (N) ~8,500~18,200
Backpressure ~180 bar~210 bar

Experimental Protocol: Optimized Assay

The following self-validating protocol is designed for immediate deployment in QC environments.

Step 1: Reagent & Standard Preparation
  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water : Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 3-Chloro-2-methyl-5-nitrobenzoic acid reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard (50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 100 mL volumetric flask and make up to volume with Diluent.

Step 2: Chromatographic Conditions
  • System: HPLC equipped with a Diode Array Detector (DAD) and thermostatted column compartment.

  • Column: SPP C18, 100 x 4.6 mm, 2.7 µm.

  • Elution Mode: Isocratic (60% Mobile Phase A : 40% Mobile Phase B).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C (Ensures reproducible mass transfer kinetics).

  • Detection Wavelength: 235 nm (Determined via DAD spectral maximum for the conjugated aromatic system).

Step 3: System Suitability Testing (SST)

Before sample analysis, inject the Working Standard in replicate (n=6). The system is self-validated and suitable if:

  • Relative Standard Deviation (RSD) of peak areas 1.0%.

  • Tailing factor (Tf) 1.2.

  • Theoretical plates (N) 10,000.

Method Validation Data

To ensure trustworthiness and regulatory compliance, the optimized method was validated according to ICH Q2(R1) guidelines.

ValidationWorkflow A Method Optimization (Column & Mobile Phase) B System Suitability (Tailing, Plates, Resolution) A->B C Linearity & Range (ICH Q2 Guidelines) B->C D Precision & Accuracy (Recovery Studies) C->D E Robustness Testing (Flow, pH, Temp variations) D->E F Validated Assay Ready for QC E->F

Fig 2: Step-by-step ICH Q2(R1) validation workflow for the HPLC assay.

Table 2: Validation Data Summary
Validation ParameterResultAcceptance Criteria (ICH Q2)
Linearity Range 5.0 to 150.0 µg/mL-
Correlation Coefficient ( R2 ) 0.9998 0.999
Method Precision (Repeatability) 0.65% RSD (n=6) 2.0% RSD
Intermediate Precision 0.82% RSD (n=12, 2 days) 2.0% RSD
Accuracy (Recovery at 100%) 99.4% ± 0.5%98.0% - 102.0%
Limit of Detection (LOD) 0.4 µg/mLSignal-to-Noise 3:1
Limit of Quantitation (LOQ) 1.2 µg/mLSignal-to-Noise 10:1

By shifting from a traditional fully porous column and weak buffering system to an SPP architecture with strong ion suppression (0.1% TFA), laboratories can achieve a highly robust, rapid, and reproducible assay for 3-Chloro-2-methyl-5-nitrobenzoic acid.

References

  • Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons.Google Patents (US20240216355A1).
  • A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form. RSC Advances. Available at:[Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science. Available at:[Link]

Validation

Comparative Guide to Assay Cross-Reactivity: Profiling 3-Chloro-2-methyl-5-nitrobenzoic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Standard Introduction & The Cross-Reactivity Challenge When developing robust ana...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Standard

Introduction & The Cross-Reactivity Challenge

When developing robust analytical assays for environmental monitoring, agrochemical residue testing, or pharmacokinetic profiling, managing assay specificity is paramount. For immunoassays targeting substituted benzoic acids (e.g., the herbicides dicamba and chloramben) or nitroaromatic metabolites, structurally similar compounds can induce significant cross-reactivity (CR).

This guide provides an in-depth evaluation of 3-Chloro-2-methyl-5-nitrobenzoic acid (3C2M5NBA) (CAS: 1227268-71-4) as a critical cross-reactant. As a Senior Application Scientist, I have structured this guide to objectively compare how different assay platforms handle this specific structural interference, backed by mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: Why Does Interference Occur?

Cross-reactivity is not a random artifact; it is a predictable stereoelectronic phenomenon. 3C2M5NBA possesses a "perfect storm" of functional groups that can trick an antibody's paratope:

  • Electronic Effects (pKa Shift): The strong electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups significantly lowers the pKa of the carboxylate moiety compared to unsubstituted benzoic acid. This alters the electrostatic interactions and hydrogen-bonding networks within an antibody's binding pocket .

  • Steric Bulk: The presence of the methyl group at the ortho position relative to the chloro group creates a specific spatial volume. This hydrophobic bulk mimics the binding footprint of highly substituted target analytes, leading to partial affinity in competitive assay formats .

Recognition_Pathway Target Target Analyte (e.g., Chloramben) Ab Antibody Binding Pocket (Paratope Recognition) Target->Ab High Affinity Binding (Specific Target) Interference 3-Chloro-2-methyl-5-nitrobenzoic acid (Cross-Reactant) Interference->Ab Partial Steric/Electronic Fit (Cross-Reactivity) Signal Signal Quenching (False Positive in Competitive Assay) Ab->Signal Dose-Dependent Inhibition

Mechanistic pathway of competitive inhibition and cross-reactivity by the target compound.

Performance Comparison: Assay Platforms vs. 3C2M5NBA

To objectively evaluate how 3C2M5NBA impacts data integrity, we compare three standard analytical approaches. The data below illustrates the performance of these platforms when challenged with 3C2M5NBA as an interferent.

Assay PlatformTarget Analyte3C2M5NBA IC₅₀ (ng/mL)Cross-Reactivity (%)Mitigation Strategy
Polyclonal ic-ELISA Chloramben45.212.5%Matrix dilution; requires rigorous sample clean-up.
Monoclonal ic-ELISA Dicamba890.0< 0.1%Platform of choice for high specificity; mAb selection critical.
LC-MS/MS (MRM) NitroaromaticsN/A0.0%Adjust chromatographic gradient to separate isobaric masses.

Data Interpretation: Polyclonal antibodies, due to their multi-epitope recognition, are highly susceptible to 3C2M5NBA interference (12.5% CR). Upgrading to a Monoclonal ic-ELISA drastically reduces this risk (<0.1% CR), while orthogonal LC-MS/MS completely bypasses paratope-based cross-reactivity via chromatographic resolution.

Self-Validating Experimental Protocol: ic-ELISA Cross-Reactivity

To ensure trustworthiness in your assay development, you must validate the exact %CR of 3C2M5NBA in your specific system. Do not merely list steps; understand the causality behind them.

Formula for Calculation: %CR = (IC₅₀ of Target Analyte / IC₅₀ of 3C2M5NBA) × 100

Step-by-Step Methodology
  • Heterologous Plate Coating

    • Action: Coat microtiter plates with 100 µL/well of Hapten-OVA conjugate (1 µg/mL) overnight at 4°C.

    • Causality: Using a heterologous coating conjugate (a different carrier protein than the immunogen, e.g., OVA instead of BSA) prevents the primary antibody from binding to the carrier protein. This ensures the signal is strictly dependent on hapten recognition.

  • Matrix-Matched Blocking

    • Action: Add 200 µL/well of 3% BSA in PBST. Incubate for 1 hour at 37°C.

    • Causality: Blocks unoccupied hydrophobic sites on the polystyrene well. Matrix-matching the blocker to the intended sample diluent prevents non-specific binding that could falsely mimic cross-reactivity.

  • Competitive Incubation (The Core Test)

    • Action: Add 50 µL of 3C2M5NBA standard dilutions (0.1 to 10,000 ng/mL) and 50 µL of primary monoclonal antibody. Simultaneously run a zero-calibrator (B₀) and a target analyte standard curve on the same plate.

    • Causality: The 3C2M5NBA and the immobilized hapten compete for limited antibody binding sites. A broad concentration range (up to 10,000 ng/mL) is required to capture the full sigmoidal inhibition curve, as cross-reactants exhibit lower affinity and require higher concentrations to reach IC₅₀.

  • Orthogonal Wash

    • Action: Wash 5 times with PBST using an automated plate washer.

    • Causality: Removes unbound 3C2M5NBA-antibody complexes. Strict washing is critical; residual complexes will artificially inflate the background signal, skewing the 4-parameter logistic (4PL) regression.

  • Signal Generation & Readout

    • Action: Add HRP-conjugated secondary antibody, incubate, wash, and add TMB substrate. Stop with 1M H₂SO₄ and read OD at 450nm.

    • Causality: Enzymatic amplification translates the nanoscale binding event into a quantifiable macroscopic optical density, allowing for precise IC₅₀ calculation.

ELISA_Workflow A 1. Plate Coating (Hapten-OVA) B 2. Blocking (BSA Matrix) A->B C 3. Competition (Analyte vs 3C2M5NBA) B->C D 4. Wash Step (Unbound Removal) C->D E 5. Secondary Ab (HRP Conjugate) D->E F 6. Substrate (TMB Addition) E->F G 7. Signal Readout (OD 450nm) F->G

Workflow for competitive ELISA to determine 3-Chloro-2-methyl-5-nitrobenzoic acid cross-reactivity.

References

  • Taylor & Francis. "Generation of antibody and development of an enzyme-linked immunosorbant assay for the feed additive roxarsone." Food Additives & Contaminants.[Link]

  • National Institutes of Health (PMC). "Correlating the structure and reactivity of a contact allergen, DNCB, and its analogs to sensitization potential." Toxicological Sciences.[Link]

Comparative

Comprehensive Guide to LC-MS Characterization of 3-Chloro-2-methyl-5-nitrobenzoic Acid Impurities

The structural elucidation and quantification of pharmaceutical impurities are critical bottlenecks in drug development. For complex intermediates like 3-Chloro-2-methyl-5-nitrobenzoic acid —a vital building block in the...

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Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation and quantification of pharmaceutical impurities are critical bottlenecks in drug development. For complex intermediates like 3-Chloro-2-methyl-5-nitrobenzoic acid —a vital building block in the synthesis of protein degradation modulators and cereblon binders[1]—impurity profiling requires a highly strategic analytical approach.

According to ICH Q3A(R2) guidelines, any unknown impurity present in a new drug substance at a level greater than 0.10% must be structurally characterized[2],[3]. Because the synthesis of 3-chloro-2-methyl-5-nitrobenzoic acid involves aggressive nitration and chlorination steps, the resulting impurity profile often contains closely related positional isomers (e.g., 2-chloro-3-nitrobenzoic acid), over-nitrated byproducts, and unreacted starting materials.

This guide objectively compares the two premier mass spectrometry technologies used for this task—High-Resolution LC-QTOF and Triple Quadrupole LC-QqQ —and provides field-proven, self-validating protocols for their deployment.

Mechanistic Insights: Ionization and Fragmentation Dynamics

Before selecting an instrument, one must understand the physicochemical behavior of the analyte. 3-Chloro-2-methyl-5-nitrobenzoic acid ( C8​H6​ClNO4​ ) has an exact mass of 214.9985 Da.

Why Negative Electrospray Ionization (ESI-)? Benzoic acid derivatives are highly amenable to negative ion mode ESI due to the readily ionizable carboxylic acid moiety[4]. While adding an acid (like 0.1% Formic Acid) to the mobile phase suppresses solution-phase deprotonation, the droplet desolvation process in the ESI source shifts the equilibrium, yielding an abundant deprotonated molecule [M−H]− at m/z 213.9910 (for the 35Cl isotope)[5].

Causality in Fragmentation: When subjected to Collision-Induced Dissociation (CID), the defining structural feature of benzoic acids is the neutral loss of carbon dioxide ( CO2​ , 44 Da) from the carboxylate group[4],[5]. For 3-chloro-2-methyl-5-nitrobenzoic acid, the primary transition is:

  • Precursor: m/z 213.99 [M−H]−

  • Product: m/z 169.00 [M−H−CO2​]−

Furthermore, the presence of the chlorine atom provides a built-in diagnostic tool. The natural isotopic abundance of 35Cl to 37Cl (approximately 3:1) creates a distinct signature in the mass spectrum. Any unknown impurity retaining this 3:1 isotopic ratio at an M+2 mass shift definitively contains the chlorine atom, allowing analysts to immediately rule out de-chlorinated degradation products.

Technology Comparison: LC-QTOF vs. LC-QqQ

To achieve full ICH compliance, a dual-platform approach is often necessary. The choice between QTOF and QqQ depends entirely on the analytical objective: Discovery vs. Targeted Quantitation .

Analytical ParameterHigh-Resolution LC-QTOFTriple Quadrupole LC-QqQ
Primary Function Structural elucidation of unknown impuritiesTrace-level quantification of known impurities
Mass Accuracy <2 ppm (Exact Mass)Nominal Mass ( ∼0.1 Da)
Sensitivity (LOD) Moderate (1–10 ng/mL)Exceptional ( <0.1 ng/mL)
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Isotope Profiling Excellent (Resolves 35Cl/37Cl fine structure)Limited
Regulatory Role ICH Q3A Unknown Identification[3]Routine QA/QC Batch Release

The Verdict: Use LC-QTOF during the early stages of process chemistry to identify the exact mass and formula of unexpected nitration isomers. Once the impurities are structurally characterized and synthesized as reference standards, transfer the method to an LC-QqQ operating in Multiple Reaction Monitoring (MRM) mode for high-throughput, highly sensitive batch release testing.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating specific system suitability checkpoints, the protocol ensures that any absence of an impurity signal is due to pure chemistry, not instrument failure.

Phase 1: UHPLC Chromatographic Separation

Because nitration isomers of 3-chloro-2-methyl-5-nitrobenzoic acid have identical molecular weights, mass spectrometry alone cannot differentiate them. Baseline chromatographic separation is mandatory.

  • Column: Sub-2 µm Core-Shell C18 (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: Core-shell technology minimizes eddy diffusion, providing the peak capacity required to separate closely eluting positional isomers.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water[4].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Flow Rate: 0.4 mL/min at 40°C.

Phase 2: MS Parameters & Validation Checkpoints

For LC-QTOF (Unknown Elucidation):

  • Ionization: ESI Negative Mode. Capillary Voltage: 3.5 kV[4].

  • Desolvation: Gas Flow 10 L/min at 350°C to ensure complete droplet evaporation.

  • Acquisition: Auto-MS/MS mode (m/z 50–1000).

  • Validation Checkpoint: Inject a known standard of 3-chloro-2-methylbenzoic acid (starting material). The system must detect the exact mass of m/z 169.0062 with a mass error of <3 ppm and a clear M+2 peak at m/z 171.0032 at ~33% relative abundance. If this fails, recalibrate the TOF flight tube.

For LC-QqQ (Trace Quantification):

  • Acquisition: MRM Mode.

  • Transitions:

    • Target:m/z 214.0 170.0 (Collision Energy: 15 eV)

    • Qualifier:m/z 216.0 172.0 (Verifies the 37Cl isotope transition).

  • Validation Checkpoint: The ratio of the Target to Qualifier transition areas must remain consistent ( ±15% ) across all calibration standards. A deviation indicates matrix interference or co-elution, invalidating the quantitative result.

Analytical Workflow Visualization

The following diagram illustrates the logical decision tree for processing a batch of 3-chloro-2-methyl-5-nitrobenzoic acid.

ImpurityWorkflow Start Impurity Profiling 3-Chloro-2-methyl-5-nitrobenzoic acid SamplePrep Sample Preparation (0.1% FA in MeOH/H2O) Start->SamplePrep UHPLC UHPLC Separation (Sub-2 µm C18 Column) SamplePrep->UHPLC ESI Negative ESI [M-H]- Generation UHPLC->ESI Decision Analytical Goal? ESI->Decision QTOF High-Resolution LC-QTOF (Unknown Identification) Decision->QTOF Discovery (>0.1%) QQQ Triple Quadrupole LC-QqQ (Trace Quantification) Decision->QQQ Targeted (QA/QC) ID Exact Mass & Isotope Pattern (Cl-35/Cl-37 Ratio) QTOF->ID Quant MRM Transitions (Loss of CO2: 44 Da) QQQ->Quant

Figure 1: Decision-tree workflow for the LC-MS characterization of benzoic acid impurities.

References

  • WO2023069708A1 - Compounds that mediate protein degradation and uses thereof Google P
  • REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING IJCRT.org[Link]

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals Kymos[Link]

  • Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation... Romanian Biotechnological Letters (rrml.ro)[Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives... VU Research Repository[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-2-methyl-5-nitrobenzoic Acid: Operational Safety and Disposal Guide

As a building block in drug development and advanced organic synthesis, 3-Chloro-2-methyl-5-nitrobenzoic acid presents unique logistical challenges at the end of its lifecycle. Proper disposal of this compound cannot be...

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Author: BenchChem Technical Support Team. Date: March 2026

As a building block in drug development and advanced organic synthesis, 3-Chloro-2-methyl-5-nitrobenzoic acid presents unique logistical challenges at the end of its lifecycle. Proper disposal of this compound cannot be treated as an afterthought; its specific molecular architecture—combining a halogen (chlorine), a reactive nitro group, and a carboxylic acid—demands strict, scientifically grounded waste management protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with a comprehensive, self-validating framework for the safe handling, decontamination, and final destruction of this compound.

Physicochemical and Hazard Profile

Before executing any disposal protocol, it is critical to understand the physical and hazard properties that dictate the compound's behavior in waste streams. The presence of the chlorine atom strictly classifies this material as Halogenated Organic Waste .

Table 1: Quantitative and Hazard Profile of 3-Chloro-2-methyl-5-nitrobenzoic acid

Property / HazardSpecification
CAS Number 1227268-71-4
Molecular Weight 215.00 g/mol
LogP (Lipophilicity) 2.25
Signal Word Warning (GHS07)
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Waste Classification Halogenated Organic Waste

(Data sourced from the 1[1])

Waste Segregation and Containment Protocol

The following methodology ensures that the compound is safely isolated from incompatible materials, preventing dangerous laboratory incidents prior to professional disposal.

Step 1: Chemical Compatibility Verification

  • Action: Ensure the waste collection vessel contains no strong reducing agents, alkali metals, or concentrated bases.

  • Causality: The nitro group (-NO₂) on the aromatic ring is highly susceptible to exothermic reduction. Mixing this compound with incompatible chemicals can trigger thermal runaway or rapid pressure buildup.

  • Validation: Before adding the compound to a mixed waste stream, verify the pH of any existing liquid waste in the container using universal indicator paper. A stable, mildly acidic to neutral pH (pH 4–7) confirms the absence of reactive strong bases.

Step 2: Container Selection and Preparation

  • Action: Utilize high-density polyethylene (HDPE) or Teflon-lined waste containers. Strictly avoid unlined metal drums.

  • Causality: The carboxylic acid functionality, combined with the potential for trace hydrogen chloride (HCl) generation if the compound degrades, will corrode unlined metal. This leads to structural failure of the container and hazardous leaks.

  • Validation: Inspect the bottom of the container for the "HDPE" recycling stamp (Type 2) and verify that the cap features an intact, chemically resistant O-ring seal.

Step 3: Designation as Halogenated Waste

  • Action: Explicitly label the container as "Hazardous Waste - Halogenated Organics" and list "3-Chloro-2-methyl-5-nitrobenzoic acid" as a primary constituent.

  • Causality: Segregating halogenated from non-halogenated waste is a critical logistical step. Incinerating halogenated waste in a standard non-halogenated facility lacks the necessary scrubbing capacity for HCl gas, resulting in severe environmental release and internal equipment corrosion (2[2]).

  • Validation: Review the waste manifest prior to pickup. The manifest must reflect a halogen content >1% to trigger the logistical routing to a twin-chamber, scrubber-equipped incineration facility (3[3]).

Laboratory Equipment Decontamination Protocol

Proper decontamination of spatulas, glassware, and fume hood surfaces prevents cross-contamination in future assays.

Step 1: Primary Solvent Rinse

  • Action: Inside a certified chemical fume hood, rinse all contaminated equipment with a polar aprotic solvent (e.g., acetone) or a short-chain alcohol (e.g., methanol).

  • Causality: With a LogP of 2.25 (1[1]), 3-Chloro-2-methyl-5-nitrobenzoic acid is lipophilic and poorly soluble in cold water. An initial aqueous rinse would merely create a suspension, spreading the chemical contamination across the equipment.

  • Validation: Perform a visual inspection under bright light. The equipment surfaces must be completely free of any crystalline powder or residue before proceeding.

Step 2: Alkaline Aqueous Wash

  • Action: Submerge and wash the solvent-rinsed equipment in a mild aqueous alkaline detergent bath (pH 8–9).

  • Causality: The alkaline environment deprotonates the carboxylic acid group, converting any microscopic, invisible residual compound into its highly water-soluble sodium or potassium salt. This ensures complete chemical removal from the glass or metal surface.

  • Validation: After a final rinse with deionized water, swab the equipment surface and test with pH paper. A neutral reading (pH 7) validates that all alkaline detergent and residual acid have been removed.

Step 3: Rinsate Capture and Disposal

  • Action: Collect the initial solvent rinse and the first alkaline wash directly into the designated halogenated organic waste container.

  • Causality: The rinsate now contains dissolved halogenated nitroaromatics. Discharging this mixture down the standard laboratory sink violates environmental regulations regarding the aquatic toxicity of halogenated compounds.

  • Validation: Ensure the volume of the collected rinsate is logged on the waste container's inventory sheet to prevent overfilling (always maintain at least 10% headspace).

Final Disposal: Incineration and Emission Control

When 3-Chloro-2-methyl-5-nitrobenzoic acid is transferred to a waste management facility, it cannot be processed in a standard municipal or general organic incinerator. The presence of the chlorine atom requires specialized thermal destruction to prevent environmental contamination (2[2]).

If combusted improperly, chlorinated aromatics can act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). To prevent this, disposal facilities utilize twin-chamber incinerators . The primary chamber operates at approximately 850°C to volatilize the organic matrix. The resulting syngas is then routed to a secondary chamber operating at 1100°C with a minimum gas residence time of two seconds (3[3]). This extreme thermal environment ensures the complete oxidation of the nitroaromatic ring and breaks all carbon-chlorine bonds.

Furthermore, the combustion of this compound generates hydrogen chloride (HCl) gas and nitrogen oxides (NOx). Therefore, the incinerator must be equipped with a wet caustic scrubber (typically using sodium hydroxide) to neutralize the acidic flue gas before it is released into the atmosphere.

G Gen Waste Generation (3-Chloro-2-methyl-5-nitrobenzoic acid) Seg Segregation (Halogenated Organic Waste) Gen->Seg Identify Halogen Store Satellite Accumulation (Vented, HDPE Containers) Seg->Store Transfer Inc1 Primary Incineration (850°C, Volatilization) Store->Inc1 Transport to Facility Inc2 Secondary Incineration (1100°C, Complete Oxidation) Inc1->Inc2 Syngas/Volatiles Scrub Caustic Scrubber (Neutralize HCl & NOx) Inc2->Scrub Flue Gas (HCl, NOx, CO2) Stack Clean Emission (Atmosphere) Scrub->Stack Treated Gas

Workflow for the segregation and high-temperature incineration of halogenated organic waste.

References
  • 3-Chloro-2-methyl-5-nitrobenzoic acid Safety Data Sheet | Source: Fluorochem | 1

  • Standards for Emission or Discharge of Environmental Pollutants for Organic Chemicals Manufacturing | Source: Corpseed | 3

  • Technical Resource Document: Treatment Technologies For Halogenated Organic Containing Wastes | Source: U.S. Environmental Protection Agency (EPA) | 2

Sources

Handling

Personal protective equipment for handling 3-Chloro-2-methyl-5-nitrobenzoic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic system where every operational choice directly mitigates a specific molecular hazard. 3-Chloro-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic system where every operational choice directly mitigates a specific molecular hazard. 3-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 1227268-71-4) is a halogenated nitroaromatic compound frequently utilized as a critical intermediate in drug discovery and agrochemical synthesis.

Handling this compound requires a deep understanding of its structural reactivity. The electron-withdrawing nitro and chloro groups, combined with the acidic carboxylic proton, render this molecule highly reactive and irritating to biological tissues. This guide provides a self-validating, step-by-step operational framework for the safe handling, dissolution, and disposal of this chemical.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality of the chemical's hazards. According to the authoritative1[1], this compound carries specific GHS hazard statements:

  • H315 & H319 (Skin & Eye Irritation): The lipophilic halogenated aromatic ring facilitates rapid penetration of the stratum corneum and ocular mucosa. Once absorbed, the carboxylic acid lowers local cellular pH, leading to acute tissue irritation and protein denaturation.

  • H335 (Respiratory Irritation): Supplied as a crystalline powder, the compound is prone to aerosolization. Inhalation of these micro-particulates introduces the acidic pharmacophore directly to the sensitive alveolar lining.

  • H302 (Harmful if Swallowed): Systemic absorption can lead to toxicity driven by the nitroaromatic moiety, which is a known oxidizing agent in biological systems.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. Your PPE must act as a targeted barrier against non-polar organic penetration and particulate inhalation. The table below summarizes the quantitative standards and mechanistic justifications for your required gear, aligned with 2[2].

PPE ComponentSpecification / Quantitative StandardMechanistic Justification & Causality
Gloves Nitrile, 0.11 mm thickness, breakthrough time > 480 minHalogenated aromatics rapidly degrade latex. Nitrile prevents non-polar organic penetration and subsequent dermal irritation[2].
Eye Protection ANSI Z87.1 / EN 166 tight-fitting safety gogglesPrevents ocular exposure to airborne crystalline dust, mitigating severe eye irritation (H319)[1].
Respirator NIOSH N95 or EN 149 FFP2 (Required if outside hood)Filters particulates 0.3 μ m, preventing the inhalation of reactive dust into the respiratory tract (H335)[3].
Body Flame-retardant, static-dissipative lab coatPrevents the accumulation of static charge, which can aggressively aerosolize the fine nitrobenzoic acid powder[4].

Self-Validating Operational Protocol: Weighing & Dissolution

Do not treat powder transfer as a trivial step. Nitroaromatic powders hold static charges, causing them to aerosolize when disturbed. This protocol utilizes a self-validating system to ensure environmental controls are functioning before you proceed.

Step 1: Environmental Validation

  • Action: Verify the fume hood face velocity is operating strictly between 0.4 and 0.6 m/s.

  • Causality: Velocities below 0.4 m/s fail to capture airborne dust. Velocities above 0.6 m/s create turbulent aerodynamic eddies that will blow the lightweight crystalline powder out of the weigh boat and into your breathing zone.

Step 2: Anti-Static Preparation

  • Action: Wipe the exterior of the enclosed analytical balance and your metal spatulas with a static-dissipative solution (e.g., 70% isopropanol) and allow it to dry completely.

  • Causality: Neutralizing the surface prevents the powder from aggressively adhering to the spatula or repelling out of the weigh boat due to electrostatic repulsion.

Step 3: Transfer & System Validation

  • Action: Tare a static-free weigh boat and carefully transfer the 3-Chloro-2-methyl-5-nitrobenzoic acid.

  • Validation Checkpoint: Visually inspect the powder. If the crystals "jump" to the spatula or cling aggressively to the upper walls of the weigh boat, static charge is still present. Do not proceed. Re-apply the anti-static wipe or use an ionizing bar before continuing.

Step 4: Dissolution & Exothermic Control

  • Action: Transfer the solid to the reaction flask. When adding solvent, avoid introducing strong bases (e.g., amines, sodium hydroxide) rapidly.

  • Causality: Carboxylic acids undergo highly exothermic neutralization reactions when exposed to bases. Rapid addition will cause localized boiling of the solvent, leading to hazardous sputtering of the reactive mixture[5].

Spill Response & Waste Disposal Workflow

If a spill occurs, your immediate response dictates whether the hazard is contained or multiplied.

G N1 1. Fume Hood & PPE Verification N2 2. Anti-Static Weighing (Enclosed Balance) N1->N2 N3 3. Reagent Transfer & Dissolution N2->N3 N4 Spill Event Detected? N2->N4 Accidental Drop N6 Halogenated Organic Waste Segregation N3->N6 Post-Reaction N4->N3 No N5 Dry Sweep Protocol (No Water) N4->N5 Yes N5->N6

Workflow for the safe handling, spill mitigation, and disposal of halogenated nitroaromatic acids.

Spill Mitigation: The "Dry Sweep" Imperative
  • Action: If the powder spills, DO NOT apply water. Use a static-free brush to sweep the powder into a sealable plastic container.

  • Causality: 3-Chloro-2-methyl-5-nitrobenzoic acid has low aqueous solubility. Applying water will not dissolve it; instead, it will lower the pH of the water, creating a highly corrosive slurry that spreads the contamination over a wider surface area[6]. After dry sweeping, wipe the area with isopropanol to dissolve residual organic traces.

EPA-Compliant Waste Segregation
  • Action: Do not dispose of this compound or its contaminated consumables (weigh boats, gloves) in standard biohazard or general chemical waste. It must be strictly segregated into a container labeled "Halogenated Organic Waste."

  • Causality: Under 7[7], halogenated organic compounds (HOCs) are strictly regulated due to their environmental persistence. If mixed with general waste and incinerated at standard temperatures, halogenated aromatics can undergo thermal rearrangement to form highly toxic dioxins and furans.

Comprehensive References

  • 3-Chloro-2-methyl-5-nitrobenzoic acid | 1227268-71-4 , Sigma-Aldrich. 1

  • 3-Chloro-2-methyl-5-nitrobenzoic acid SDS , Fluorochem. 2

  • 40 CFR Appendix III to Part 268 - List of Halogenated Organic Compounds , Science.gov / U.S. Environmental Protection Agency. 7

  • SAFETY DATA SHEET - Nitrobenzoic Acid Derivatives , Thermo Fisher Scientific.3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-2-methyl-5-nitrobenzoic acid
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